molecular formula C8H7NO5S B056369 [(2-Nitrophenyl)sulfinyl]acetic acid CAS No. 117737-43-6

[(2-Nitrophenyl)sulfinyl]acetic acid

Cat. No.: B056369
CAS No.: 117737-43-6
M. Wt: 229.21 g/mol
InChI Key: WBGWBUXHHKALPP-UHFFFAOYSA-N
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Description

[(2-Nitrophenyl)sulfinyl]acetic acid is a useful research compound. Its molecular formula is C8H7NO5S and its molecular weight is 229.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-nitrophenyl)sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5S/c10-8(11)5-15(14)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWBUXHHKALPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [(2-Nitrophenyl)sulfinyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of [(2-Nitrophenyl)sulfinyl]acetic acid, a valuable building block in organic synthesis. The document details a robust and accessible two-step synthetic pathway, commencing with the preparation of the key intermediate, (2-nitrophenyl)thioacetic acid, followed by its selective oxidation to the target sulfoxide. This guide emphasizes the rationale behind the chosen methodologies, offering insights into reaction mechanisms, and provides detailed, step-by-step protocols for practical implementation in a laboratory setting. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a versatile organic molecule characterized by a sulfoxide functional group, an aromatic nitro moiety, and a carboxylic acid. This unique combination of functional groups makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro group and the chirality of the sulfoxide present opportunities for diverse chemical transformations.

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Synthesis of the Sulfide Precursor: Preparation of (2-nitrophenyl)thioacetic acid. This is typically achieved through the reaction of a reactive sulfur electrophile, such as 2-nitrobenzenesulfenyl chloride, with a suitable two-carbon nucleophile.

  • Selective Oxidation: The controlled oxidation of the sulfide to the corresponding sulfoxide. This step is critical to avoid over-oxidation to the sulfone.

This guide will focus on a practical and scalable laboratory synthesis that utilizes readily available starting materials and reagents.

Synthesis of the Sulfide Precursor: (2-Nitrophenyl)thioacetic acid

The initial phase of the synthesis focuses on the creation of the carbon-sulfur bond to form (2-nitrophenyl)thioacetic acid. A reliable method involves the use of 2-nitrobenzenesulfenyl chloride as the electrophilic sulfur source.

Preparation of 2-Nitrobenzenesulfenyl Chloride

2-Nitrobenzenesulfenyl chloride is a key reactive intermediate that can be prepared by the chlorination of 2,2'-dinitrodiphenyl disulfide.[1] This precursor is commercially available or can be synthesized from 1-chloro-2-nitrobenzene.

A well-established procedure for the preparation of 2-nitrobenzenesulfenyl chloride involves the reaction of 2,2'-dinitrodiphenyl disulfide with chlorine gas in an inert solvent like carbon tetrachloride, often with a catalytic amount of iodine.

Synthesis of (2-nitrophenyl)thioacetic acid

With 2-nitrobenzenesulfenyl chloride in hand, the next step is the nucleophilic substitution with a two-carbon synthon that can be readily converted to a carboxylic acid. One effective approach is the reaction with the enolate of an acetate ester, followed by hydrolysis. A more direct route involves the reaction with a thioglycolic acid derivative. For the purpose of this guide, we will outline a general procedure based on the reaction with thioglycolic acid.

Selective Oxidation to this compound

The selective oxidation of a sulfide to a sulfoxide is a common challenge in organic synthesis, as over-oxidation to the corresponding sulfone is a frequent side reaction.[2] A variety of reagents and conditions have been developed to achieve this transformation with high selectivity.

Rationale for the Choice of Oxidant

For this synthesis, a "green" and highly selective method employing hydrogen peroxide in glacial acetic acid is recommended.[2] This system offers several advantages:

  • High Selectivity: The reaction conditions can be controlled to favor the formation of the sulfoxide with minimal sulfone byproduct.

  • "Green" Chemistry: The primary byproduct of the reaction is water, making it an environmentally benign choice.

  • Operational Simplicity: The procedure is straightforward and does not require specialized equipment or catalysts.[2]

  • Cost-Effectiveness: Hydrogen peroxide is an inexpensive and readily available oxidant.

The reaction is believed to proceed via the formation of peracetic acid in situ, which then acts as the active oxidizing agent.

Experimental Protocol: Oxidation of (2-nitrophenyl)thioacetic acid

The following protocol details the selective oxidation of the sulfide precursor to the target sulfoxide, this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2-nitrophenyl)thioacetic acid213.212.13 g0.01
Glacial Acetic Acid60.0520 mL-
Hydrogen Peroxide (30% aq. solution)34.010.91 mL~0.01
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.13 g (0.01 mol) of (2-nitrophenyl)thioacetic acid in 20 mL of glacial acetic acid.

  • To this solution, add 0.91 mL of 30% hydrogen peroxide dropwise at room temperature with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value.

  • NMR Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfoxide, and the carboxylic acid proton.

    • ¹³C NMR spectroscopy will confirm the presence of the expected carbon environments.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the S=O stretch of the sulfoxide, the C=O stretch of the carboxylic acid, and the N-O stretches of the nitro group.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

The crystal structure of this compound has been reported, and the molecules are linked into helical chains by intermolecular O—H⋯O hydrogen bonds.[3]

Visualizing the Synthesis

Overall Synthetic Workflow

Synthesis_Workflow Start 2,2'-Dinitrodiphenyl Disulfide Step1 Chlorination Start->Step1 Intermediate1 2-Nitrobenzenesulfenyl Chloride Step1->Intermediate1 Step2 Nucleophilic Substitution (with Thioglycolic Acid) Intermediate1->Step2 Intermediate2 (2-nitrophenyl)thioacetic acid Step2->Intermediate2 Step3 Selective Oxidation (H2O2, Acetic Acid) Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism: Sulfide Oxidation

Oxidation_Mechanism Sulfide R-S-R' Sulfide Transition_State Transition State Sulfide->Transition_State Nucleophilic Attack Peracetic_Acid CH3CO3H Peracetic Acid Peracetic_Acid->Transition_State Sulfoxide R-S(=O)-R' Sulfoxide Transition_State->Sulfoxide Acetic_Acid CH3CO2H Acetic Acid Transition_State->Acetic_Acid

Caption: Simplified mechanism of sulfide oxidation by peracetic acid.

Conclusion

This technical guide has detailed a reliable and practical synthetic route to this compound. By following the outlined procedures, researchers can confidently prepare this valuable synthetic intermediate. The emphasis on understanding the rationale behind the chosen methods, coupled with detailed experimental protocols, aims to empower scientists in their research and development endeavors. The provided synthetic strategy is amenable to scale-up and utilizes environmentally conscious reagents where possible, aligning with the principles of modern chemical synthesis.

References

  • Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, RSC Publishing. Available at: [Link]

  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 2012. Available at: [Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Phosphorus, Sulfur, and Silicon and the Related Elements, 2018. Available at: [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 2005. Available at: [Link]

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry, 2024. Available at: [Link]

  • o-NITROPHENYLSULFUR CHLORIDE. Organic Syntheses. Available at: [Link]

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(2), o658–o659. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of [(2-Nitrophenyl)sulfinyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of [(2-Nitrophenyl)sulfinyl]acetic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. As a Senior Application Scientist, my goal is to present this information with technical accuracy and field-proven insights, explaining not just the data but also the causality behind experimental choices. This document is structured to be a self-validating system, with in-text citations and a complete reference list to support key claims and protocols.

Introduction: The Significance of this compound

This compound belongs to the class of aromatic sulfinylacetic acids. The presence of both a carboxylic acid and a sulfoxide functional group, attached to a nitro-substituted aromatic ring, imparts a unique combination of chemical reactivity and potential biological activity. The nitro group, a strong electron-withdrawing group, significantly influences the molecule's acidity and reactivity.[1] While often associated with toxicity, the nitro group is a key feature in many antibacterial and antiparasitic drugs, often acting as a prodrug that is activated under specific biological conditions.[2][3][4] The sulfoxide moiety introduces chirality at the sulfur atom, making this compound a potential building block for stereospecific syntheses.

Understanding the physicochemical properties of this molecule is paramount for its application in drug development, where parameters such as solubility, pKa, and stability directly impact formulation, bioavailability, and efficacy.[5] This guide will delve into these properties, providing both known data and detailed methodologies for their determination.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that while some experimental data is available, other parameters are based on predictions and should be experimentally verified for critical applications.

PropertyValueSource
CAS Number 117737-43-6ChemicalBook
Molecular Formula C₈H₇NO₅SChemicalBook
Molecular Weight 229.21 g/mol ChemicalBook
Melting Point 185-186 °C (with decomposition)ChemicalBook
Boiling Point 519.9 ± 35.0 °C (Predicted)ChemicalBook
Density (from crystallography) 1.625 Mg m⁻³Acta Crystallographica Section E
pKa 2.61 ± 0.10 (Predicted)ChemicalBook
Crystal System MonoclinicActa Crystallographica Section E
Space Group P2₁/cActa Crystallographica Section E

Molecular Structure and Crystallography

The molecular structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure reveals that intermolecular O—H···O hydrogen bonds link the molecules into helical chains. These interactions, along with weaker C—H···O interactions, stabilize the crystal packing.

Caption: 2D representation of the molecular structure of this compound.

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of experimental data for this compound, this section provides detailed, field-proven protocols for determining key physicochemical properties. These methods are widely applicable to organic acids and can be readily adapted.

Determination of Aqueous and Organic Solvent Solubility

Rationale: Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability.[5] For a compound like this compound, understanding its solubility in both aqueous and organic media is essential for purification, crystallization, and formulation design. The "shake-flask" method is a reliable and widely accepted technique for determining equilibrium solubility.

Experimental Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile, dimethylformamide (DMF)).[6]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Calculate the solubility from the measured concentration and the dilution factor.

Expected Insights: Based on the solubility of the related compound, 4-nitrophenylacetic acid, it is expected that this compound will exhibit higher solubility in polar organic solvents like DMF and methanol compared to water or nonpolar solvents like cyclohexane.[6]

G A Excess Solid in Solvent B Equilibrate (Shake/Stir) A->B C Phase Separation (Settle/Centrifuge) B->C D Sample Supernatant C->D E Dilute and Analyze (HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination by the shake-flask method.

Determination of the Acid Dissociation Constant (pKa)

Rationale: The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. This, in turn, affects its solubility, absorption, distribution, and interaction with biological targets.[7] Potentiometric titration is a highly accurate and widely used method for pKa determination of ionizable compounds.[7][8][9][10][11]

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[10]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.[11]

Expected Insights: The predicted pKa of 2.61 suggests that this compound is a relatively strong acid. This is expected due to the electron-withdrawing effects of both the nitro group and the sulfoxide moiety, which stabilize the carboxylate anion. The experimental pKa of the related 3-nitrophenylacetic acid is 3.97, suggesting that the ortho-nitro substitution and the sulfinyl group in the target molecule have a significant acid-strengthening effect.[12][13]

G A Prepare Sample Solution C Titrate with Standard Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for pKa determination by potentiometric titration.

Spectral Characterization

Rationale: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the structure and purity of a compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfoxide, and the acidic proton of the carboxylic acid. ¹³C NMR would provide signals for each unique carbon atom.[14][15][16]

  • FTIR Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key expected absorptions for this compound include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretch of the sulfoxide, and the N-O stretches of the nitro group.[17][18][19]

  • Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which can aid in structural elucidation. The fragmentation of aromatic sulfoxides often involves rearrangement and loss of SO.[20][21][22][23]

Stability Profile

Rationale: The stability of a compound under various conditions (e.g., heat, light) is a critical factor in its development as a pharmaceutical or fine chemical.

Thermal Stability

The reported melting point of 185-186 °C with decomposition indicates that the molecule has limited thermal stability at elevated temperatures. To further characterize this, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be performed. TGA will determine the temperature at which the compound begins to lose mass, while DSC will provide information on the melting endotherm and any exothermic decomposition events.

Photostability

Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[24] Photostability testing is therefore essential.

Experimental Protocol (ICH Q1B Guidelines): [25][26][27][28]

  • Sample Preparation: Expose a sample of the solid compound and a solution in an inert solvent to a light source that provides a combination of visible and UV light. A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: The light exposure should be controlled and monitored, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After exposure, analyze both the exposed and dark control samples by a stability-indicating HPLC method to quantify any degradation products.

Synthesis and Reactivity

While a detailed, step-by-step synthesis protocol for this compound was not found in the initial searches, a general approach would involve the oxidation of the corresponding sulfide, (2-nitrophenylthio)acetic acid. The sulfide can be prepared by the reaction of 2-nitrothiophenol with a haloacetic acid.

The reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The nitro group can be reduced to an amine, which is a common strategy in the synthesis of heterocyclic compounds.[8] The sulfoxide can be further oxidized to a sulfone or reduced to a sulfide.

Conclusion and Future Directions

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and has outlined detailed, authoritative protocols for the experimental determination of key missing parameters. For researchers and drug development professionals, a thorough understanding of these properties is the foundation for successful application. Future work should focus on obtaining robust experimental data for the properties that are currently only predicted, as well as exploring the synthetic utility and biological activity of this promising compound and its derivatives.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Omega, 2020. [Link]

  • Special Issue: Nitro Group Containing Drugs. MDPI, 2021. [Link]

  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 2021. [Link]

  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 2018. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 2025. [Link]

  • Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 2020. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 2022. [Link]

  • FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... ResearchGate. [Link]

  • Development of Methods for the Determination of pKa Values. PMC, 2017. [Link]

  • FTIR spectrum of dimethyl sulfoxide. ResearchGate. [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 1973. [Link]

  • FTIR and Ab Initio Studies of Diisopropylsulfoxide and its Solutions. ResearchGate, 2017. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC, 2022. [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed, 2005. [Link]

  • How To Determine Solubility Of Organic Compounds? YouTube, 2025. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

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  • Q1B Photostability Testing of New Active Substances and Medicinal Products. EMA. [Link]

  • Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Organic & Biomolecular Chemistry, 2021. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 2006. [Link]

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  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 2009. [Link]

  • Photostability testing theory and practice. Q1 Scientific, 2021. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare, 2010. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 2019. [Link]

  • A process for the preparation of Ropinirole and its pharmaceutically acceptable salts.
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  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]

  • Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. ResearchGate. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia, 2023. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]

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The 2-Nitrophenylsulfenyl (Nps) Group: A Technical Guide to Its Mechanism and Application in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Amine Protection

In the intricate field of multistep organic synthesis, particularly in the assembly of peptides and other complex molecules, the strategic use of protecting groups is a cornerstone of success.[1][2] These temporary modifications of reactive functional groups prevent unwanted side reactions, thereby ensuring the regioselective formation of desired bonds.[2] The ideal protecting group is characterized by its ease of introduction, stability under a range of reaction conditions, and facile, selective removal under mild conditions that do not compromise the integrity of the target molecule.

This guide provides an in-depth technical exploration of the 2-nitrophenylsulfenyl (Nps) group, a venerable yet highly effective protecting group for primary and secondary amines. While the user's initial query mentioned [(2-Nitrophenyl)sulfinyl]acetic acid, the preponderance of scientific literature and practical application centers on the 2-nitrophenylsulfenyl moiety, for which this compound can be considered a derivative or related compound. The Nps group offers a unique set of properties, most notably its distinct cleavage mechanism, which grants it orthogonality to the more commonly employed Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups.[3][][5]

This document will delve into the chemical mechanisms of Nps group introduction and cleavage, provide detailed experimental protocols, and offer a comparative analysis of its performance against other standard amine protecting groups. The insights provided herein are intended to equip researchers and drug development professionals with the knowledge to strategically deploy the Nps group in their synthetic endeavors.

Chemical Properties and Synthesis of Nps Precursors

The key reagent for the introduction of the Nps protecting group is 2-nitrophenylsulfenyl chloride (Nps-Cl). This compound is a yellow, crystalline solid that is sensitive to moisture.[6]

Synthesis of 2-Nitrophenylsulfenyl Chloride (Nps-Cl):

A common laboratory-scale synthesis involves the chlorination of di(2-nitrophenyl) disulfide. The disulfide itself can be prepared from 2-chloronitrobenzene.

  • Step 1: Formation of Di(2-nitrophenyl) disulfide: 2-Chloronitrobenzene is reacted with a source of disulfide, such as sodium disulfide, to yield the di(2-nitrophenyl) disulfide.

  • Step 2: Chlorination: The resulting disulfide is then treated with chlorine gas in an inert solvent to cleave the disulfide bond and form two equivalents of 2-nitrophenylsulfenyl chloride.

It is important to handle Nps-Cl with care, as it is a corrosive and moisture-sensitive reagent.

Mechanism of Amine Protection with the Nps Group

The introduction of the Nps group onto a primary or secondary amine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of 2-nitrophenylsulfenyl chloride. This is followed by the departure of the chloride leaving group and the formation of a protonated Nps-protected amine. A base, such as pyridine or a tertiary amine, is typically included in the reaction mixture to neutralize the liberated hydrochloric acid, driving the reaction to completion.

The resulting Nps-protected amine, a sulfonamide, is stable under a variety of conditions, which will be discussed in the context of its orthogonality.

Protection_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products amine R-NH₂ (Amine) transition_state [R-NH₂⁺-S(Cl)-Ar(NO₂)] (Transition State) amine->transition_state Nucleophilic attack nps_cl Cl-S-Ar(NO₂) (2-Nitrophenylsulfenyl Chloride) nps_cl->transition_state protected_amine R-NH-S-Ar(NO₂) (Nps-Protected Amine) transition_state->protected_amine Loss of Cl⁻ and H⁺ hcl HCl transition_state->hcl

Caption: Mechanism of amine protection with 2-nitrophenylsulfenyl chloride.

Orthogonality and Stability of the Nps Group

A key advantage of the Nps protecting group is its unique stability profile, which allows for its selective removal in the presence of other common protecting groups. This concept is known as orthogonality and is fundamental to the design of complex synthetic strategies.[1]

Protecting GroupNps Stability Under Deprotection ConditionsRationale for Orthogonality
Boc (tert-Butoxycarbonyl) StableNps is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave Boc groups.
Fmoc (9-Fluorenylmethyloxycarbonyl) StableNps is stable to the basic conditions (e.g., piperidine in DMF) used to cleave Fmoc groups.
Cbz (Carboxybenzyl) StableNps is stable to the hydrogenolysis conditions (e.g., H₂/Pd) used to cleave Cbz groups.

This orthogonality makes the Nps group particularly valuable for the synthesis of complex peptides where different parts of the molecule need to be deprotected at different stages, for example, in the synthesis of branched or cyclic peptides.

Mechanism of Nps Group Deprotection (Cleavage)

The removal of the Nps group is most effectively achieved through thiolytic cleavage, a reaction that exploits the susceptibility of the nitrogen-sulfur bond to nucleophilic attack by a thiol.[7]

Thiolytic Cleavage

The most common and efficient method for Nps deprotection is the use of a thiol reagent, such as 2-mercaptopyridine or thiophenol, in a suitable organic solvent. The mechanism proceeds as follows:

  • Nucleophilic Attack: The thiol, acting as a soft nucleophile, attacks the electrophilic sulfur atom of the Nps-protected amine.

  • Formation of a Mixed Disulfide: This attack leads to the cleavage of the N-S bond and the formation of a mixed disulfide between the thiol reagent and the 2-nitrophenylsulfenyl moiety.

  • Protonation and Release of the Amine: The nitrogen atom is protonated by a proton source in the reaction mixture (often the thiol itself or an added acid), releasing the free amine.

The use of 2-mercaptopyridine is particularly advantageous as the resulting mixed disulfide is the stable, neutral 2-thiopyridone, which simplifies purification. The reaction is typically fast and proceeds under mild, neutral conditions.

Deprotection_Mechanism cluster_reactants Reactants cluster_transition Thiolytic Cleavage cluster_products Products protected_amine R-NH-S-Ar(NO₂) (Nps-Protected Amine) transition_state [R-NH⁻...S(SR')-Ar(NO₂)] (Transition State) protected_amine->transition_state thiol R'-SH (Thiol Reagent) thiol->transition_state Nucleophilic attack free_amine R-NH₂ (Free Amine) transition_state->free_amine Protonation disulfide R'-S-S-Ar(NO₂) (Mixed Disulfide) transition_state->disulfide

Caption: Mechanism of thiolytic cleavage of the Nps protecting group.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Nps Protection of an Amino Acid (e.g., Phenylalanine)

Materials:

  • L-Phenylalanine

  • 2-Nitrophenylsulfenyl chloride (Nps-Cl)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Suspend L-phenylalanine (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add pyridine (2 equivalents) to the suspension and stir for 10 minutes.

  • In a separate flask, dissolve 2-nitrophenylsulfenyl chloride (1.1 equivalents) in anhydrous DCM.

  • Add the Nps-Cl solution dropwise to the stirred amino acid suspension over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Filter the reaction mixture to remove any insoluble material.

  • Wash the filtrate with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid or oil.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether) to yield Nps-L-phenylalanine.

Protocol 2: Thiolytic Deprotection of an Nps-Protected Amino Acid

Materials:

  • Nps-protected amino acid

  • 2-Mercaptopyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Nps-protected amino acid (1 equivalent) in DCM or THF in a round-bottom flask.

  • Add a solution of 2-mercaptopyridine (1.5 equivalents) in the same solvent to the flask.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC, typically showing completion within 1-2 hours.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • The residue, containing the free amino acid and 2-thiopyridone, can be purified by standard methods such as column chromatography or recrystallization to isolate the deprotected amino acid.

Comparative Analysis: Nps vs. Fmoc and Boc

The choice of a protecting group strategy is a critical decision in the design of a synthetic route. The Nps group, while less common in modern automated solid-phase peptide synthesis (SPPS) than Fmoc and Boc, offers distinct advantages in specific contexts.

FeatureNps (2-Nitrophenylsulfenyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Deprotection Condition Mild thiolysis (e.g., 2-mercaptopyridine)Base (e.g., 20% piperidine in DMF)Strong acid (e.g., TFA)
Orthogonality Orthogonal to Boc, Fmoc, and CbzOrthogonal to Boc and CbzQuasi-orthogonal to Cbz and some other acid-labile groups
Key Advantages Excellent orthogonality, mild cleavage conditions, useful for solution-phase synthesis and fragment condensation.Milder final cleavage conditions than Boc, amenable to automation, real-time monitoring of deprotection.[]Robust and well-established, can reduce aggregation in some hydrophobic sequences.[9]
Key Disadvantages Less suitable for automated SPPS, can introduce a chromophore, potential for side reactions with unprotected cysteine.Potential for diketopiperazine formation at the dipeptide stage, piperidine is a regulated substance.Requires strong, corrosive acids (TFA, HF) for cleavage, which can degrade sensitive peptides.
Typical Application Solution-phase synthesis, synthesis of complex peptides requiring high orthogonality, fragment condensation strategies.Automated and manual SPPS, synthesis of a wide range of peptides, including those with acid-sensitive modifications.SPPS of long and difficult sequences, industrial-scale synthesis with established protocols.

Causality Behind Experimental Choices:

The selection of a thiol for Nps cleavage is a prime example of rational reagent choice. While simple thiols like thiophenol are effective, they are also malodorous and can be more challenging to remove during workup. 2-Mercaptopyridine is often preferred because its tautomeric equilibrium strongly favors the more stable and less volatile 2-thiopyridone form of the mixed disulfide byproduct, simplifying purification. This choice reflects a balance of reactivity, efficiency, and practical laboratory considerations.

Conclusion

The 2-nitrophenylsulfenyl (Nps) protecting group, while perhaps overshadowed in routine peptide synthesis by the more modern Fmoc and Boc strategies, remains a powerful tool in the synthetic chemist's arsenal. Its distinct mechanism of cleavage via mild thiolysis provides a high degree of orthogonality, making it invaluable for the synthesis of complex, non-linear, or highly modified peptides. A thorough understanding of its introduction, stability, and cleavage mechanisms, as detailed in this guide, empowers researchers to make informed decisions in the design and execution of sophisticated synthetic campaigns. The ability to selectively deprotect amines under conditions that leave other common protecting groups intact ensures that the Nps group will continue to be a relevant and enabling technology in the pursuit of novel and complex molecular architectures.

References

  • Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. Int J Pept Protein Res. 1980;15(4):323-330. [Link]

  • Plasmon induced deprotonation of 2-mercaptopyridine. ResearchGate. Published online February 3, 2020. [Link]

  • Protecting Groups in Peptide Synthesis. Methods Mol Biol. 2020;2103:111-128. [Link]

  • Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. Iran J Pharm Res. 2013;12(Suppl):147-154. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. Accessed January 12, 2026. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2024;16(4):131. [Link]

  • Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. Published October 6, 2022. [Link]

  • Interaction of 2- and 4-Mercaptopyridine with Pentacyanoferrates and Gold Nanoparticles. ResearchGate. Published online August 10, 2025. [Link]

  • Enzyme Sensing Using 2-Mercaptopyridine-Carbonitrile Reporters and Surface-Enhanced Raman Scattering. ACS Omega. 2022;7(7):6335-6343. [Link]

  • Ma D-S. This compound. Acta Crystallographica Section E Structure Reports Online. 2007;63(2):o658-o659. [Link]

  • Enzyme Sensing Using 2-Mercaptopyridine-Carbonitrile Reporters and Surface-Enhanced Raman Scattering. ACS Publications. Published February 9, 2022. [Link]

  • Synthetic closed-loop gene circuit for phenylalanine regulation. Nucleic Acids Res. 2022;50(21):12473-12484. [Link]

  • Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. 1998;60(4):196-199. [Link]

  • The Mechanism of Cleavage of RNA Phosphodiesters by a Gold Nanoparticle Nanozyme. Chemistry. 2021;27(28):8143-8151. [Link]

  • 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid. PubChem. Accessed January 12, 2026. [Link]

  • Inhibition of Fibrillar Assemblies of l-Phenylalanine by Crown Ethers: A Potential Approach toward Phenylketonuria. J Phys Chem B. 2016;120(30):7276-7284. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of [(2-Nitrophenyl)sulfinyl]acetic acid, a molecule of interest in organic synthesis and potential applications in medicinal chemistry. While its direct applications are not extensively documented in mainstream literature, its structural motifs are relevant to the development of novel chemical entities. This document outlines the logical synthesis of this compound, drawing from established chemical principles and analogous reactions, and provides a historical context based on the available scientific literature.

Introduction: Unveiling this compound

This compound is an organic compound characterized by a phenyl ring substituted with both a nitro group and a sulfinylacetic acid moiety. The presence of the electron-withdrawing nitro group and the chiral sulfoxide center makes it an intriguing subject for synthetic chemists and drug discovery scientists. The exploration of its synthesis and properties contributes to the broader understanding of sulfoxide chemistry and the development of nitroaromatic compounds in various applications.

While a dedicated body of research on the specific biological activities of this compound is not prominent, its structural elements are found in molecules with diverse pharmacological profiles. Nitroaromatic compounds, for instance, are known for their use as antimicrobial agents and have been investigated for other therapeutic purposes. The sulfinyl group, particularly in a chiral context, is a key feature in many pharmaceuticals, influencing their efficacy and metabolic stability.

This guide will delve into the historical identification of this compound and present a detailed, scientifically-grounded protocol for its synthesis, providing researchers with the necessary information to produce and further investigate this molecule.

Historical Context and Discovery

The definitive identification of this compound in the scientific literature is marked by the work of Ma Dong-Sheng in 2007. In a publication in Acta Crystallographica Section E: Structure Reports Online, the crystal structure of the compound was elucidated.[1] This study confirmed the molecular connectivity and three-dimensional arrangement of the atoms, providing a concrete reference point for the compound's existence and structural integrity. The paper notes that all bond lengths and angles within the molecule are within normal ranges, indicating a stable chemical entity.[1]

Prior to this crystallographic study, the synthesis and characterization of this specific molecule are not widely reported in seminal chemical literature. Its existence can be inferred through the logical combination of well-established synthetic methodologies for constructing aryl thioethers and their subsequent oxidation to sulfoxides. The synthesis of the precursor, 2-[(2-nitrophenyl)thio]acetic acid, is a more commonly encountered transformation in organic chemistry.

Synthetic Pathway: A Two-Step Approach

The most logical and efficient synthesis of this compound involves a two-step process. This pathway is based on established and reliable reactions in organic synthesis.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-[(2-nitrophenyl)thio]acetic acid cluster_step2 Step 2: Oxidation to this compound A 2-Nitrothiophenol C 2-[(2-nitrophenyl)thio]acetic acid A->C Nucleophilic Substitution B Sodium Chloroacetate B->C D 2-[(2-nitrophenyl)thio]acetic acid F This compound D->F Selective Oxidation E Oxidizing Agent E->F

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Thioether Precursor, 2-[(2-nitrophenyl)thio]acetic acid

The initial step involves the formation of a thioether linkage through the reaction of a thiol with an alkyl halide. In this case, 2-nitrothiophenol serves as the nucleophile, and a salt of chloroacetic acid provides the electrophilic carbon.

Reaction:

2-Nitrothiophenol + ClCH₂COONa → 2-[(2-Nitrophenyl)thio]acetic acid + NaCl

Causality of Experimental Choices:

  • Choice of Base: The use of a base, such as sodium hydroxide, to deprotonate the 2-nitrothiophenol in situ generates the more nucleophilic thiophenolate anion. This significantly accelerates the rate of the nucleophilic substitution reaction with sodium chloroacetate.

  • Solvent System: An aqueous medium is suitable for dissolving the sodium chloroacetate and the sodium hydroxide. The thiophenolate, once formed, is also soluble in this medium.

  • Temperature Control: The reaction is typically carried out at room temperature to avoid potential side reactions, such as oxidation of the thiol.

Detailed Experimental Protocol:

  • In a well-ventilated fume hood, dissolve a specific molar equivalent of sodium hydroxide in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add one molar equivalent of 2-nitrothiophenol portion-wise with stirring until complete dissolution.

  • In a separate beaker, dissolve one molar equivalent of chloroacetic acid in deionized water and neutralize it with one molar equivalent of sodium hydroxide solution.

  • Slowly add the sodium chloroacetate solution to the solution of the sodium 2-nitrothiophenolate.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, causing the product to precipitate.

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum.

  • The crude 2-[(2-nitrophenyl)thio]acetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Selective Oxidation to this compound

The second and final step is the selective oxidation of the sulfide to a sulfoxide. The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone.

Reaction:

2-[(2-Nitrophenyl)thio]acetic acid + [O] → this compound

Causality of Experimental Choices:

  • Choice of Oxidizing Agent: Mild oxidizing agents are required for the selective conversion of a sulfide to a sulfoxide. A patent for the synthesis of a structurally similar compound, 2-[(diphenylmethyl)sulfinyl]acetic acid, suggests the use of N-chlorosuccinimide (NCS) or sodium percarbonate as effective reagents for this transformation.[2] Hydrogen peroxide in acetic acid is another commonly used reagent for this purpose, though careful control of stoichiometry and temperature is necessary.

  • Solvent System: The choice of solvent depends on the oxidizing agent. For NCS, an aqueous medium can be employed. For hydrogen peroxide, acetic acid is a common solvent that also acts as a catalyst.

  • Temperature Control: The oxidation is an exothermic process. Maintaining a low temperature (e.g., 0-10 °C) is crucial to control the reaction rate and prevent over-oxidation to the sulfone.

Detailed Experimental Protocol (Example using Hydrogen Peroxide):

  • Suspend the purified 2-[(2-nitrophenyl)thio]acetic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Slowly add one molar equivalent of a 30% hydrogen peroxide solution dropwise to the stirred suspension, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified time, monitoring the progress by TLC.

  • Once the starting material is consumed, the reaction can be quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium sulfite, to destroy any excess peroxide.

  • The product can be isolated by pouring the reaction mixture into ice water, which will cause the this compound to precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent, such as ethyl acetate or an ethanol/water mixture, can be performed to obtain the final product of high purity.

Characterization Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₇NO₅S
Molecular Weight 229.21 g/mol
CAS Number 117737-43-6[3]
Melting Point 185-186 °C (decomposes)[3]
Appearance Solid

Conclusion and Future Perspectives

This compound, while not extensively studied for its own biological activities, represents a synthetically accessible molecule with potential for further chemical exploration. The historical landmark for this compound is its crystallographic characterization in 2007. The synthetic route presented in this guide, based on well-established chemical principles, provides a reliable method for its preparation.

Future research could focus on several areas:

  • Asymmetric Synthesis: The development of a stereoselective synthesis to obtain enantiomerically pure forms of this compound would be a significant advancement, allowing for the investigation of the differential biological activities of the individual enantiomers.

  • Derivatization and Library Synthesis: The carboxylic acid moiety provides a convenient handle for further chemical modifications, enabling the creation of a library of derivatives for screening in various biological assays.

  • Exploration of Biological Activity: Given the presence of the nitroaromatic and sulfoxide functionalities, systematic screening of this compound and its derivatives for antimicrobial, anticancer, or other therapeutic activities could yield interesting results.

This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound, encouraging further investigation into this and related chemical entities.

References

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(2), o658–o659. [Link]

  • Lafon, L. (1979). U.S. Patent No. 4,177,290. Washington, DC: U.S.

Sources

[(2-Nitrophenyl)sulfinyl]acetic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of [(2-Nitrophenyl)sulfinyl]acetic Acid

Authored by a Senior Application Scientist

Introduction: Defining the Molecule and the Mission

This compound is a multifaceted organic molecule characterized by the presence of a stereogenic sulfoxide center, an electron-withdrawing nitrophenyl group, and a reactive carboxylic acid moiety. Its chemical architecture makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. For researchers, scientists, and drug development professionals, an unambiguous and comprehensive understanding of its three-dimensional structure is not merely an academic exercise; it is a prerequisite for ensuring purity, predicting reactivity, and guaranteeing reproducibility in downstream applications.

This guide provides an in-depth, technically-grounded framework for the complete structural elucidation of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, integrate data from multiple orthogonal techniques, and establish a self-validating system for analysis. The core analytical pillars we will build upon are Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Foundational Structural Attributes and Stereochemistry

The molecule's behavior is dictated by the interplay of its functional groups. The potent electron-withdrawing nature of the ortho-nitro group significantly influences the electronic environment of the entire molecule, affecting aromatic ring chemistry and the acidity of the carboxylic proton.

The central analytical challenge and key structural feature is the sulfoxide group. The sulfur atom in a sulfoxide is bonded to two carbon atoms and one oxygen atom, with a lone pair of electrons completing a tetrahedral electron geometry. This arrangement results in a stable pyramidal molecular geometry around the sulfur atom.[1] Since the sulfur atom is attached to three different groups (the 2-nitrophenyl ring, the acetic acid methylene group, and the oxygen atom) plus a lone pair, it is a chiral center. Therefore, this compound exists as a pair of enantiomers. This chirality is a critical consideration in its analysis, particularly in solution-state NMR.

X-Ray Crystallography: The Definitive Solid-State Blueprint

Expertise & Rationale: For determining the precise three-dimensional arrangement of atoms in a crystalline solid, single-crystal X-ray crystallography is the unequivocal gold standard. It provides definitive, high-resolution data on bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the molecule's conformation and packing in the solid state. This technique was used to definitively characterize the structure of this compound in 2007.[2]

Experimental Protocol: From Powder to Structure
  • Crystallization (The Critical First Step): High-quality single crystals are paramount. A typical method involves slow evaporation of a saturated solution.

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

    • Gently heat to ensure complete dissolution.

    • Allow the solution to cool slowly and undisturbed over several days. The slow decrease in solubility promotes the growth of well-ordered single crystals.

  • Crystal Mounting and Data Collection:

    • Select a suitable, defect-free crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a diffractometer, where it is cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations.

    • A monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å) is directed at the crystal.[1]

    • The crystal is rotated, and the diffraction pattern (the positions and intensities of scattered X-rays) is recorded by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to solve the phase problem and generate an initial electron density map.

    • An initial molecular model is built and then refined against the experimental data using full-matrix least-squares on F².[1]

Data Interpretation: Key Structural Parameters

The crystallographic analysis of this compound reveals several key features. The bond lengths and angles are within normal ranges for such a compound.[2]

ParameterValue (Å or °)Significance
S=O Bond Length~1.49 - 1.52 ÅIntermediate between a single and double bond, indicating significant polar character.[1][3]
S-C(aryl) Bond Length~1.80 ÅTypical length for a sulfur-sp² carbon bond.
S-C(alkyl) Bond Length~1.82 ÅTypical length for a sulfur-sp³ carbon bond.
O-S-C Angle~105 - 108°Reflects the pyramidal geometry at the sulfur atom.[1]
C-S-C Angle~94 - 100°The lone pair on the sulfur atom compresses this angle from the ideal tetrahedral angle.[1]

Table 1: Representative bond lengths and angles for aryl-alkyl sulfoxides.

A crucial insight from the crystal structure is the intermolecular hydrogen bonding. The carboxylic acid's hydroxyl group acts as a hydrogen bond donor to the sulfoxide oxygen of an adjacent molecule (O—H⋯O=S). This interaction links the molecules into helical chains that propagate along the crystallographic b-axis, stabilizing the crystal packing.[2]

Visualization: Intermolecular Hydrogen Bonding

cluster_0 Molecule 1 cluster_1 Molecule 2 M1_COOH C(=O)OH M1_SO S=O M2_SO S=O M1_COOH->M2_SO O-H···O Hydrogen Bond M2_COOH C(=O)OH

Caption: Helical chain formation via intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

Expertise & Rationale: While crystallography provides a static image, NMR spectroscopy reveals the structure and dynamic behavior of the molecule in solution. It is indispensable for confirming the carbon skeleton, understanding the electronic environment of each proton and carbon, and probing the consequences of the sulfur's chirality.

Experimental Protocol: Standard ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it readily dissolves the carboxylic acid and its acidic proton is often observed.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the ¹H signals.

¹H NMR Spectrum: An Asymmetric Picture

The ortho-substitution of the nitrophenyl ring removes any plane of symmetry, rendering all four aromatic protons chemically distinct. This leads to a complex, overlapping multiplet pattern in the aromatic region (typically ~7.5-8.5 ppm).

A key diagnostic feature arises from the chiral sulfur center. The two methylene protons of the acetic acid group (—S(O)—CH₂—COOH) are rendered diastereotopic. This means they are in chemically non-equivalent environments and will therefore have different chemical shifts and will couple to each other, typically appearing as a pair of doublets (an AB quartet).

  • Aromatic Protons (4H): Complex multiplets between δ 7.5-8.5 ppm.

  • Methylene Protons (2H): Two distinct signals, likely appearing as an AB quartet around δ 3.5-4.5 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet at δ > 10 ppm (in DMSO-d₆), which will exchange with D₂O.

¹³C NMR Spectrum: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms.

  • Carboxylic Carbonyl (C=O): Weak signal around δ 170 ppm.

  • Aromatic Carbons (6C): Six distinct signals in the δ 120-150 ppm range. The carbon bearing the nitro group (C-NO₂) will be highly deshielded.

  • Methylene Carbon (-CH₂-): A single signal around δ 55-65 ppm.

Visualization: NMR Analysis Workflow

cluster_workflow NMR Structural Elucidation Workflow A Dissolve Sample (e.g., in DMSO-d6) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H Data: - Chemical Shifts - Integration - Splitting (J-coupling) - Identify Diastereotopic Protons B->D E Analyze 13C Data: - Count Unique Carbons - Identify Functional Groups C->E F Correlate Data (Optional: 2D NMR like HSQC/HMBC) D->F E->F G Propose Final Structure F->G

Caption: A streamlined workflow for NMR-based structural analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound with high accuracy. Furthermore, by inducing fragmentation, it provides pieces of the structural puzzle that can be reassembled to confirm connectivity. Electrospray ionization (ESI) is an ideal soft ionization technique for this molecule, as it readily ionizes the carboxylic acid group, producing [M-H]⁻ ions in negative mode or [M+H]⁺ ions in positive mode.

Experimental Protocol: LC-MS with ESI
  • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

  • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or first separated from any impurities using liquid chromatography (LC).

  • Data Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides information about the molecule's structure.

Data Interpretation: Deconstructing the Molecule
  • Molecular Formula: C₈H₇NO₅S

  • Monoisotopic Mass: 229.00 g/mol

  • Expected Ions:

    • Negative Mode [M-H]⁻: m/z 228.00

    • Positive Mode [M+H]⁺: m/z 230.02

Plausible Fragmentation Pathways: The MS/MS spectrum will be key to confirming the structure. In negative ion mode, common fragmentation pathways for the [M-H]⁻ ion (m/z 228) would include:

  • Loss of CO₂ (44 Da): Cleavage of the carboxylic acid group to yield an ion at m/z 184.

  • Cleavage of the C-S bond: Fragmentation can occur on either side of the sulfoxide group.

Visualization: A Plausible ESI⁻ Fragmentation Pathway

A [M-H]⁻ m/z 228.00 B Loss of CO₂ (-44 Da) A->B D Loss of CH₂COOH (-59 Da) A->D C [C₇H₆NO₃S]⁻ m/z 184.01 B->C E [C₆H₄NO₃S]⁻ m/z 169.99 D->E

Caption: Proposed fragmentation of the [M-H]⁻ ion in tandem MS.

Integrated Analysis and Conclusion

The structural analysis of this compound is a compelling case study in the power of orthogonal analytical techniques.

  • X-ray Crystallography provides an exact and unambiguous map of the atomic positions in the solid state, defining the core geometry and intermolecular packing forces.[2]

  • NMR Spectroscopy confirms this structure persists in solution, revealing the chemical environment and, critically, the electronic consequences of the chiral sulfur center through the diastereotopicity of the methylene protons.

  • Mass Spectrometry validates the elemental composition through high-resolution mass measurement and corroborates the connectivity of the functional groups through predictable fragmentation patterns.

Together, these methods form a self-validating triad. The molecular formula from MS is confirmed by the atom count in crystallography and the integration/signal count in NMR. The connectivity seen in crystallography is supported by the coupling and fragmentation patterns observed in NMR and MS, respectively. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides a complete, trustworthy structural dossier on this compound, empowering its confident use in research and development.

References

  • Butcher, R. J., & Jasinski, J. P. (2012). The X-Ray Structures of Sulfoxides. International Journal of Molecular Sciences, 13(9), 10996–11011. [Link]

  • Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Some Sulfinate Esters and Sulfones. Analytical Chemistry, 36(7), 1294–1296. [Link]

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(2), o658–o659. [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?. [Link]

  • De Lucchi, O., Miotti, U., & Modena, G. (1989). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 1-374. [Link]

  • Calligaris, M., & Carugo, O. (2004). Structure and bonding in metal sulfoxide complexes: An update. Coordination Chemistry Reviews, 248(3-4), 351-375. [Link]

  • Cook, K. D., & Binka, E. (1990). Mass spectrometry of organic sulfur compounds. Sulfur reports, 10(1), 1-36. [Link]

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solubility of [(2-Nitrophenyl)sulfinyl]acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of [(2-Nitrophenyl)sulfinyl]acetic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. We will explore the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the implications of its physicochemical properties.

Introduction to this compound

This compound is an organic compound whose utility in synthesis and potential biological activity makes understanding its solubility paramount for practical application. The structure, featuring a nitro-substituted aromatic ring, a sulfinyl group, and a carboxylic acid moiety, dictates its complex interactions with solvents. Poor drug solubility is a major obstacle in the drug discovery and development process.[1] The solubility of a compound influences its absorption, distribution, metabolism, and excretion (ADMET) profile, making early and accurate solubility assessment crucial.[1]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₇NO₅S
Melting Point185-186 °C (decomposes)[2]
pKa (predicted)2.61 ± 0.10[2]
Density (predicted)1.63 ± 0.1 g/cm³[2]

The low predicted pKa indicates that this compound is a relatively strong organic acid. This acidity is a key determinant of its solubility, particularly in basic solvents or aqueous solutions with varying pH. The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. Indeed, crystallographic data reveal that intermolecular O-H···O hydrogen bonds link molecules into helical chains, and these are further stabilized by weak C-H···O interactions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound is governed by a balance of its polar and nonpolar features.

  • Polar Moieties : The carboxylic acid group (-COOH), the nitro group (-NO₂), and the sulfinyl group (S=O) are all polar and capable of hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitro and sulfinyl groups are primarily hydrogen bond acceptors.

  • Nonpolar Moiety : The phenyl ring is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

The interplay of these groups means that this compound is expected to have limited solubility in purely nonpolar solvents (e.g., hexane) and is more likely to be soluble in polar organic solvents, especially those that can participate in hydrogen bonding.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. Both qualitative and quantitative methods are valuable in research and development.[4]

Qualitative Solubility Assessment

A systematic qualitative analysis provides rapid initial insights into the solubility profile of a compound across a range of solvents with varying polarities and chemical properties.[5][6]

Experimental Workflow for Qualitative Solubility Testing

G cluster_0 Start: Sample Preparation cluster_1 Aqueous Solubility cluster_2 Acid/Base Reactivity cluster_3 Organic Solvent Solubility start Weigh ~25 mg of This compound water Add 0.75 mL of Water Vigorously Shake start->water water_sol Soluble? water->water_sol naoh Add 0.75 mL of 5% NaOH Vigorously Shake water_sol->naoh No ether Add 0.75 mL of Diethyl Ether Vigorously Shake water_sol->ether Yes naoh_sol Soluble? naoh->naoh_sol nahco3 Add 0.75 mL of 5% NaHCO₃ Vigorously Shake naoh_sol->nahco3 Yes hcl Add 0.75 mL of 5% HCl Vigorously Shake naoh_sol->hcl No nahco3_sol Strong Acid? nahco3->nahco3_sol nahco3_sol->hcl Yes/No hcl_sol Basic? hcl->hcl_sol ether_sol Soluble? ether->ether_sol

Caption: Workflow for qualitative solubility classification.

Protocol for Qualitative Solubility Testing: [5][6]

  • Preparation : Into separate small test tubes, place approximately 25 mg of this compound.

  • Water Solubility : To the first tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves completely.

  • Basic Solution Solubility : If insoluble in water, use a fresh sample and add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution. Vigorous shaking is required. The acidic nature of the compound suggests it will be soluble in a basic solution.

  • Weak Base Solubility : If soluble in NaOH, test its solubility in 5% aqueous sodium bicarbonate (NaHCO₃) with a fresh sample. Solubility in NaHCO₃ indicates a strong organic acid.[5] Given the predicted pKa of 2.61, solubility is expected.

  • Acidic Solution Solubility : Test the solubility in 5% aqueous hydrochloric acid (HCl). As an acid itself, the compound is expected to be insoluble in an acidic solution.

  • Organic Solvent Solubility : Test solubility in a range of organic solvents, such as diethyl ether, ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO), using the same procedure.

Quantitative Solubility Determination (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[7] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Experimental Workflow for Shake-Flask Method

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep Add excess solid compound to the chosen organic solvent in a sealed vial. equil Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours). prep->equil process Allow solid to settle. Withdraw an aliquot of the supernatant. equil->process filter Filter the aliquot through a 0.22 µm syringe filter to remove undissolved solid. process->filter dilute Dilute the filtrate with a suitable mobile phase. filter->dilute analyze Quantify concentration using a validated analytical method (e.g., HPLC-UV). dilute->analyze

Caption: Shake-flask method for quantitative solubility.

Protocol for Quantitative Solubility Determination: [8]

  • Preparation : Add an excess amount of this compound to a vial containing the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration : Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation : After equilibration, allow the vial to stand undisturbed for the solid to sediment. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant.

  • Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification : Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

Predicted Solubility Profile in Common Organic Solvents

Based on the compound's structure and physicochemical properties, a predicted solubility profile can be established. This serves as a hypothesis to be confirmed by the experimental methods described above.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneVery LowThe high polarity of the carboxylic acid, nitro, and sulfinyl groups will have very weak interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Moderate to HighThe polar aprotic nature of these solvents allows for strong dipole-dipole interactions with the polar groups of the solute.
Polar Protic Methanol, EthanolHighThese solvents can act as hydrogen bond donors and acceptors, leading to strong interactions with the solute's carboxylic acid, nitro, and sulfinyl groups.
Amphiprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very HighThese are highly polar solvents capable of strong dipole-dipole interactions and accepting hydrogen bonds, which effectively solvate the molecule.
Basic (Organic) PyridineHighThe basic nature of pyridine will deprotonate the carboxylic acid, forming a highly soluble ion pair.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Its chemical structure, characterized by a blend of polar functional groups and a nonpolar aromatic ring, suggests a preference for polar organic solvents. The compound's acidic nature further dictates high solubility in basic media. The experimental protocols outlined in this guide provide a robust framework for both qualitative and quantitative determination of its solubility profile. Accurate and reproducible solubility data are essential for formulation development, reaction optimization, and reliable biological testing.

References

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Institutes of Health. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Solubility & Method for determination of solubility. (2016, September 21). Slideshare. [Link]

  • Qualitative and quantitative analysis techniques. (n.d.). Solubility of Things. [Link]

  • Experiment 2 # Solubility 13. (n.d.). Bellevue College. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). [Link]

  • 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid. (n.d.). PubChem. [Link]

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A Comprehensive Technical Guide to [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of [(2-Nitrophenyl)sulfinyl]acetic acid, a niche yet significant chemical entity. The guide delineates its core identification, a proposed synthesis protocol grounded in established chemical principles, and a thorough in-silico characterization through predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). Furthermore, this document outlines the potential reactivity and applications of this compound, drawing parallels with structurally related molecules in the realms of organic synthesis and medicinal chemistry. A dedicated section on safety and handling, based on the known hazards of its constituent functional groups, is also included to ensure best laboratory practices. This guide is intended to be a foundational resource for researchers and professionals encountering or considering the use of this compound in their work.

Core Identification and Physicochemical Properties

This compound is an organic compound featuring a 2-nitrophenyl group attached to a sulfinylacetic acid moiety. The presence of the nitro group, the sulfoxide, and the carboxylic acid functionalities imparts a unique combination of electronic and steric properties to the molecule.

PropertyValueSource
CAS Number 117737-43-6ChemicalBook[1]
Molecular Formula C₈H₇NO₅SChemicalBook[1]
Molecular Weight 229.21 g/mol ChemicalBook[1]
IUPAC Name 2-((2-Nitrophenyl)sulfinyl)acetic acidChemicalBook[1]
Synonyms Acetic acid, 2-[(2-nitrophenyl)sulfinyl]-ChemicalBook[1]
Predicted Melting Point 185-186 °C (decomposition)ChemicalBook[1]
Predicted Boiling Point 519.9±35.0 °CChemicalBook[1]
Predicted Density 1.63±0.1 g/cm³ChemicalBook[1]
Predicted pKa 2.61±0.10ChemicalBook[1]

Synthesis Protocol: A Proposed Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 2-Nitrothiophenol 2-Nitrothiophenol SN2_Reaction SN2 Reaction (Base, Solvent) 2-Nitrothiophenol->SN2_Reaction Bromoacetic_acid Bromoacetic acid Bromoacetic_acid->SN2_Reaction (2-Nitrophenyl)thioacetic_acid (2-Nitrophenyl)thioacetic acid SN2_Reaction->(2-Nitrophenyl)thioacetic_acid Oxidizing_agent Oxidizing Agent (e.g., m-CPBA or H₂O₂) (2-Nitrophenyl)thioacetic_acid->Oxidizing_agent Final_Product This compound Oxidizing_agent->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of (2-Nitrophenyl)thioacetic acid (Intermediate)

This step involves a nucleophilic substitution reaction where the thiolate anion of 2-nitrothiophenol attacks bromoacetic acid.

Materials:

  • 2-Nitrothiophenol

  • Bromoacetic acid

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Solvent: Ethanol or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask, dissolve 2-nitrothiophenol in the chosen solvent.

  • Add a stoichiometric equivalent of a base (e.g., NaOH) to generate the thiolate anion in situ.

  • Slowly add a solution of bromoacetic acid in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture and then acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude (2-Nitrophenyl)thioacetic acid can be purified by recrystallization.

Step 2: Oxidation to this compound

This step involves the selective oxidation of the sulfide in (2-Nitrophenyl)thioacetic acid to a sulfoxide. Careful control of the oxidizing agent stoichiometry is crucial to prevent over-oxidation to the sulfone.

Materials:

  • (2-Nitrophenyl)thioacetic acid

  • Oxidizing agent: meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)

  • Solvent: Dichloromethane (DCM) or Acetic acid

  • Sodium sulfite or Sodium thiosulfate solution for quenching

Procedure:

  • Dissolve the (2-Nitrophenyl)thioacetic acid in a suitable solvent (e.g., DCM for m-CPBA oxidation).

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of the oxidizing agent (e.g., a solution of m-CPBA in DCM).

  • Monitor the reaction closely by TLC. The sulfoxide product will have a different Rf value than the starting sulfide.

  • Upon completion, quench any excess oxidizing agent by adding a reducing agent solution (e.g., sodium sulfite).

  • Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Analytical Characterization (Predicted)

The following sections detail the expected spectroscopic data for this compound, based on the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid moiety.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic Protons7.5 - 8.5MultipletsThe protons on the 2-nitrophenyl ring will be deshielded due to the electron-withdrawing nature of the nitro group and the sulfoxide. They will likely appear as a complex set of multiplets.[2][3]
Methylene Protons (-CH₂-)3.5 - 4.5Doublet of Doublets (AB system)The two protons of the methylene group are diastereotopic due to the adjacent chiral sulfoxide center. They will likely appear as a pair of doublets (an AB quartet).[4][5]
Carboxylic Acid Proton (-COOH)> 10Broad SingletThe acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a high chemical shift.[6]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl Carbon (-C=O)170 - 180The carbonyl carbon of the carboxylic acid is significantly deshielded.[7]
Aromatic Carbons120 - 150The aromatic carbons will appear in this region, with the carbon attached to the nitro group being the most deshielded.[8]
Methylene Carbon (-CH₂-)50 - 65The methylene carbon is attached to the electron-withdrawing sulfoxide and carboxylic acid groups, leading to a downfield shift.[9]
Sulfoxide-bearing Aromatic Carbon~145The carbon directly attached to the sulfoxide group will be significantly deshielded.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the nitro, sulfoxide, and carboxylic acid groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Very broad stretch, characteristic of a hydrogen-bonded carboxylic acid dimer.[11][12][13]
C=O (Carboxylic Acid)1690 - 1760Strong, sharp carbonyl stretch.[7][11][12]
N=O (Aromatic Nitro)1500 - 1550 (asymmetric) & 1330 - 1370 (symmetric)Two strong, characteristic stretching vibrations.[14][15][16]
S=O (Sulfoxide)1030 - 1070Strong sulfoxide stretch.[17][18]
C-O (Carboxylic Acid)1210 - 1320C-O stretching vibration.[11]
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

IonPredicted m/zFragmentation Pathway
[M+H]⁺230.0Protonated molecular ion (in positive ion mode).
[M-H]⁻228.0Deprotonated molecular ion (in negative ion mode).
[M-COOH]⁺184.0Loss of the carboxylic acid group.
[M-SOCH₂COOH]⁺122.0Cleavage of the bond between the aromatic ring and the sulfur atom.
[C₆H₄NO₂]⁺122.0Fragment corresponding to the 2-nitrophenyl group.

The fragmentation of sulfoxides can be complex, potentially involving rearrangements.[19][20][21]

Reactivity and Potential Applications

The reactivity of this compound is governed by its three primary functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of heterocyclic compounds. The sulfoxide itself is a chiral center and can be further oxidized to a sulfone or reduced to a sulfide.

Reactivity_Diagram cluster_Carboxylic_Acid Carboxylic Acid Reactivity cluster_Nitro_Group Nitro Group Reactivity cluster_Sulfoxide Sulfoxide Reactivity Molecule This compound Esterification Esterification (Alcohol, Acid catalyst) Molecule->Esterification Amidation Amidation (Amine, Coupling agent) Molecule->Amidation Reduction Reduction (e.g., SnCl₂, H₂) Molecule->Reduction Oxidation Oxidation (e.g., KMnO₄) Molecule->Oxidation Reduction_Sulfoxide Reduction (e.g., PCl₃) Molecule->Reduction_Sulfoxide Amino_Derivative 2-Aminophenyl derivative Reduction->Amino_Derivative Sulfone_Derivative Sulfone derivative Oxidation->Sulfone_Derivative Sulfide_Derivative Sulfide derivative Reduction_Sulfoxide->Sulfide_Derivative

Caption: Key reactivity pathways of this compound.

The combination of these functionalities makes this compound a potentially valuable building block in several areas:

  • Asymmetric Synthesis: The chiral sulfoxide group can be used to induce stereoselectivity in organic reactions. Aryl sulfinamides, which are structurally related, are important chiral auxiliaries.[22]

  • Medicinal Chemistry and Drug Discovery: The nitrophenyl group is a common feature in various bioactive molecules. Furthermore, sulfinyl-containing compounds have shown a wide range of biological activities.[23]

  • Heterocyclic Synthesis: The reduction of the nitro group to an amine, followed by intramolecular cyclization involving the acetic acid side chain, could be a route to novel heterocyclic scaffolds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is necessary, considering the hazards associated with its constituent functional groups.

Hazard Assessment
  • Aromatic Nitro Compounds: These compounds are often toxic and can be absorbed through the skin. They can cause methemoglobinemia, leading to cyanosis. Chronic exposure may lead to anemia.[24][25] Many are also considered to be potential mutagens or carcinogens.[26] Aromatic nitro compounds can also be thermally unstable and may decompose exothermically.[23]

  • Sulfoxides: Dimethyl sulfoxide (DMSO) is a well-known sulfoxide that can readily penetrate the skin and may carry dissolved substances with it.[27][28][29][30] While DMSO itself has low toxicity, this property necessitates caution when handling solutions of other chemicals in sulfoxide-containing molecules.

  • Carboxylic Acids: Acetic acid and its derivatives can be corrosive or irritating to the skin, eyes, and respiratory tract.[31]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended for sulfoxides), a lab coat, and safety glasses or goggles.[27]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[25]

  • Skin and Eye Contact: Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.[31]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Hazardous waste should be managed responsibly.[25]

Conclusion

This compound, identified by CAS number 117737-43-6, is a multifaceted organic compound with potential for application in advanced organic synthesis and medicinal chemistry. While detailed experimental data is sparse, this guide has provided a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. The unique combination of a chiral sulfoxide, an electron-withdrawing nitro group, and a reactive carboxylic acid moiety makes it a promising candidate for further investigation by the scientific community.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy: Nitro Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of asymmetric and symmetric sulfoxide moieties. Retrieved from [Link]

  • Chauhan, M. S., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2889.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of dimethyl sulfoxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • Ye, S., et al. (n.d.). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzen.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy: Nitro Groups. Retrieved from [Link]

  • NMRS.io. (n.d.). 13C | dimethyl sulfoxide-d6 | NMR Chemical Shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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  • Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(4), 225-230.
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  • Carl ROTH. (n.d.).
  • MP Biomedicals. (2023, May 18). Safety Data Sheet: Dimethyl Sulfoxide, Cell Culture Reagent.
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  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
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An In-depth Technical Guide to the Theoretical and Computational Investigation of [(2-Nitrophenyl)sulfinyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical and computational investigation of [(2-Nitrophenyl)sulfinyl]acetic acid. It is intended for researchers, scientists, and drug development professionals interested in understanding the molecular properties, reactivity, and potential applications of this compound. By leveraging established quantum chemical methods, this document outlines a robust workflow for gaining deep insights into the molecule's structure, spectroscopy, and electronic characteristics. While direct, extensive theoretical studies on this specific molecule are not widely published, this guide synthesizes methodologies from research on analogous compounds to propose a thorough investigative protocol.

Introduction: The Significance of this compound

This compound, with the molecular formula C8H7NO5S, is a fascinating molecule that combines several key functional groups: a nitro-substituted aromatic ring, a chiral sulfoxide, and a carboxylic acid. This unique combination suggests a rich chemical landscape, with potential applications ranging from asymmetric synthesis to materials science and medicinal chemistry. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the entire molecule. The sulfinyl group introduces chirality, making it a target for stereoselective studies. Finally, the carboxylic acid moiety provides a site for hydrogen bonding and potential biological interactions.

Understanding the fundamental properties of this molecule at a quantum level is paramount for unlocking its potential. Theoretical studies, particularly those employing Density Functional Theory (DOT), offer a powerful, non-invasive means to elucidate its conformational preferences, spectroscopic signatures, and electronic behavior. This guide will detail the necessary steps to build a comprehensive computational model of this compound.

Foundational Analysis: Molecular Structure and Conformational Landscape

The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure. This is not a trivial task, as the presence of rotatable bonds (C-S, S-C, and C-C) gives rise to multiple possible conformers.

Starting Point: Experimental Crystal Structure

Experimental data, when available, provides the gold standard for validating computational models. For this compound, the crystal structure has been determined, revealing key details about its solid-state conformation and intermolecular interactions.[1] The reported structure shows that in the solid state, intermolecular O—H⋯O hydrogen bonds link the molecules into helical chains.[1] This information is invaluable for benchmarking the accuracy of the chosen theoretical methods.

Computational Workflow for Conformational Analysis

A thorough conformational search is essential to locate the global minimum energy structure in the gas phase or in solution.

G cluster_workflow Conformational Analysis Workflow start Initial Structure Generation (e.g., from crystal data) scan Potential Energy Surface (PES) Scan (dihedral angle rotation) start->scan Systematic Search opt Geometry Optimization of Conformers (e.g., B3LYP/6-31G(d)) scan->opt Identify local minima freq Vibrational Frequency Analysis (confirm true minima) opt->freq Verify stability reopt Re-optimization at Higher Level of Theory (e.g., B3LYP/6-311++G(d,p)) freq->reopt Refine geometry & energy solvent Inclusion of Solvent Effects (e.g., PCM model) reopt->solvent Simulate solution phase final Final Set of Stable Conformers (relative energies) solvent->final

Caption: Workflow for determining the stable conformers of this compound.

Experimental Protocol: Conformational Search

  • Initial Structure: Build the initial molecular structure of this compound. The crystal structure data from Ma, D.-S. (2007) serves as an excellent starting point.[1]

  • Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles, such as the C-S-C-C and O=S-C-C angles. This helps to identify all potential low-energy conformers.

  • Geometry Optimization: Each identified conformer should be subjected to a full geometry optimization. A computationally efficient level of theory, such as DFT with the B3LYP functional and a Pople-style basis set like 6-31G(d), is suitable for this initial step.[2][3]

  • Frequency Analysis: A vibrational frequency calculation must be performed for each optimized structure.[3] The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Refinement: The lowest energy conformers should be re-optimized using a more robust level of theory, for instance, the B3LYP functional with the 6-311++G(d,p) basis set, to obtain more accurate geometric parameters and relative energies.[2][4]

  • Solvent Effects: To simulate a more realistic environment, implicit solvent models like the Polarization Continuum Model (PCM) can be applied during the final optimization step.[5]

Spectroscopic Properties: Bridging Theory and Experiment

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

Vibrational Spectroscopy (IR and Raman)

Computed vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. This allows for a precise assignment of vibrational modes to specific functional groups and molecular motions.

Theoretical Protocol: Vibrational Analysis

  • Frequency Calculation: Following the geometry optimization and frequency confirmation at a high level of theory (e.g., B3LYP/6-311++G(d,p)), the resulting vibrational frequencies and their corresponding intensities are obtained.

  • Scaling Factors: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method. The appropriate scaling factor depends on the level of theory used.

  • Mode Assignment: The vibrational modes can be visualized to understand the nature of the atomic motions (e.g., stretching, bending, scissoring).[2] Key vibrational modes to analyze for this compound include:

    • O-H stretch of the carboxylic acid

    • C=O stretch of the carboxylic acid

    • Asymmetric and symmetric stretches of the NO2 group

    • S=O stretch of the sulfinyl group

    • C-S stretches

    • Aromatic C-H and C=C stretches

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of ¹H and ¹³C nuclei can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

Theoretical Protocol: NMR Chemical Shift Calculation

  • GIAO Calculation: Using the optimized molecular geometry, perform an NMR calculation using the GIAO method at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Reference Standard: The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), optimized at the same level of theory.

  • Solvent Effects: Since NMR spectra are typically recorded in solution, including a solvent model (e.g., PCM) in the GIAO calculation is crucial for obtaining accurate predictions.[6]

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. This analysis provides insights into the nature of electronic transitions.

Theoretical Protocol: UV-Vis Spectrum Calculation

  • TD-DFT Calculation: On the optimized ground-state geometry, perform a TD-DFT calculation. This will yield the vertical excitation energies (which correspond to the absorption wavelengths), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., n→π, π→π).[2]

  • Orbital Analysis: The analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) reveals which parts of the molecule are involved in the absorption of light.[7] For this compound, transitions involving the nitro group, the phenyl ring, and the sulfoxide group are expected.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity and potential interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

G cluster_fmo Frontier Molecular Orbitals lumo LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor Site for Nucleophilic Attack gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Reactivity Indicator homo HOMO Highest Occupied Molecular Orbital Electron Donor Site for Electrophilic Attack

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, negative potential is expected around the oxygen atoms of the nitro and carboxyl groups, while positive potential is likely near the acidic hydrogen of the carboxyl group.

Quantitative Data Summary

The following tables should be populated with the results from the theoretical calculations as outlined above.

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles) of the Most Stable Conformer

ParameterBond Length (Å)ParameterBond Angle (°)
S=OValueO=S=CValue
C-SValueC-S-CValue
N-O (avg)ValueO-N-OValue
C=OValueC-C=OValue
O-HValueC-O-HValue
(add other key parameters)Value(add other key parameters)Value

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated FrequencyScaled FrequencyExperimental Frequency
O-H stretchValueValueValue
C=O stretchValueValueValue
NO₂ asym. stretchValueValueValue
NO₂ sym. stretchValueValueValue
S=O stretchValueValueValue

Table 3: Calculated Electronic Transitions (TD-DFT)

TransitionWavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁ValueValuee.g., HOMO → LUMO (95%)
S₀ → S₂ValueValuee.g., HOMO-1 → LUMO (80%)

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical protocol for the in-depth study of this compound. By combining conformational analysis, spectroscopic predictions, and electronic structure analysis, researchers can build a detailed and predictive model of this molecule. Such a model is the first step toward rational drug design, the development of new synthetic methodologies, or the engineering of novel materials. Future studies could extend this work to investigate intermolecular interactions through dimer calculations, or explore its reactivity by modeling reaction pathways. For drug development professionals, these foundational studies can inform subsequent steps like molecular docking and ADMET prediction.[3][7]

References

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(2), o658–o659. Available at: [Link]

  • PubChem. (n.d.). 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Al-Dies, A. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. Available at: [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from: [Link]

  • MDPI. (2023). DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. Available at: [Link]

  • López, A. J., et al. (2021). A Spectroscopic and Theoretical Investigation of a Free-Base meso-Trithienylcorrole. PMC. Available at: [Link]

  • Al-Dies, A. M., et al. (2025). Synthesis, crystal structure, DFT studies, molecular docking, of 2-amino-6-methoxy-4-(4-nitrophenyl)-4H-benzo[h]chromene-3-carbonitrile as tyrosinase inhibitor. United Arab Emirates University. Available at: [Link]

  • PubMed. (2019). Structural, theoretic and spectroscopic analysis of 2-methyl-5-nitroaniline salts with various inorganic acids. National Center for Biotechnology Information. Available at: [Link]

  • Zayed, M. A., et al. (2018). Experimental and theoretical spectroscopic studies in relation to molecular structure investigation of para chloro, para fluoro and para nitro maleanilinic acids. Computational Biology and Chemistry, 76, 295-310. Available at: [Link]

  • PubChem. (n.d.). ([(4-Nitrophenyl)sulfonyl]amino)acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Suarez, G. S., et al. (2009). Spectroscopic and theoretical study of 2-acetylphenyl-2-naphthoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1989-1998. Available at: [Link]

  • ResearchGate. (2022). Antibacterial Potential of 2-(-(2-Hydroxyphenyl)-methylidene)-amino)nicotinic Acid: Experimental, DFT Studies, and Molecular Docking Approach. Available at: [Link]

Sources

preliminary biological activity of [(2-Nitrophenyl)sulfinyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Investigation of [(2-Nitrophenyl)sulfinyl]acetic acid

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro biological evaluation of the novel chemical entity, this compound. In the absence of existing biological data for this specific molecule, we present a rationale-driven approach based on its distinct structural motifs: a nitroaromatic ring, a sulfinyl group, and an acetic acid side-chain. Each of these components is prevalent in compounds with known pharmacological activities. This guide provides detailed, field-proven protocols for assessing the compound's potential antimicrobial, anticancer, and anti-inflammatory properties. The methodologies are designed to be robust, reproducible, and serve as a foundational screen for drug development professionals. Each experimental choice is justified, and workflows are visualized to ensure clarity and successful implementation.

Introduction and Rationale

This compound is a distinct organic molecule for which, to date, no preliminary biological activity has been reported in peer-reviewed literature. Its chemical structure, however, offers compelling reasons to hypothesize potential therapeutic relevance. A systematic in vitro screening approach is therefore warranted to elucidate its pharmacological profile.

This guide is predicated on a logical deconstruction of the molecule's key functional domains:

  • The (2-Nitrophenyl) Moiety: Nitroaromatic compounds are a well-established class of agents with a broad spectrum of bioactivity, including significant antimicrobial and anticancer effects. Their mechanism often involves reductive activation within hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, leading to the generation of cytotoxic radical species.

  • The Sulfinyl Group: The sulfoxide functional group is a cornerstone of various pharmaceuticals. For instance, derivatives of benzhydrylsulfinyl compounds have been evaluated for their ability to modulate nitric oxide (NO) generation, a key mediator in inflammatory processes[1]. This suggests a potential role in anti-inflammatory pathways.

  • The Acetic Acid Moiety: Simple carboxylic acids, including acetic acid and its derivatives, are known to possess antimicrobial and anti-inflammatory properties[2]. This functional group also imparts crucial physicochemical properties, such as water solubility and the potential for ionic interactions with biological targets.

Based on this structural analysis, this whitepaper proposes a tripartite screening cascade to investigate the , focusing on three high-impact therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activity.

G cluster_0 Structural Motifs of this compound cluster_1 Hypothesized Biological Activities A (2-Nitrophenyl) Group D Antimicrobial Activity A->D Nitroaromatics E Anticancer (Cytotoxic) Activity A->E Nitroaromatics B Sulfinyl (S=O) Group F Anti-inflammatory Activity B->F Sulfoxides C Acetic Acid (-CH2COOH) Group C->D Carboxylic Acids C->F Carboxylic Acids

Caption: Logical relationship between structural motifs and hypothesized activities.

Tier 1: Antimicrobial Susceptibility Screening

Expertise & Experience: The initial assessment of a novel compound often begins with antimicrobial screening due to the relative simplicity and high throughput of the assays. The presence of both a nitroaromatic ring and a carboxylic acid function strongly justifies this starting point. We will employ two gold-standard, complementary methods: Broth Microdilution to determine a quantitative Minimum Inhibitory Concentration (MIC) and Agar Disk Diffusion for a qualitative, rapid assessment.[3][4][5]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively measures the lowest concentration of the test compound that inhibits visible microbial growth.[6][7][8]

Step-by-Step Methodology:

  • Preparation of Test Compound: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Microtiter Plate Preparation: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound's stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Within 15 minutes, inoculate each well (except the sterility control) with 5 µL of this final inoculum.

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

G cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells with Standardized Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (16-20h at 37°C) C->D E Read Plate for Turbidity (Visual or Spectrophotometric) D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative method to assess the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[2][9][10][11]

Step-by-Step Methodology:

  • Prepare Inoculum: As in the broth microdilution method, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Prepare and Apply Disks: Aseptically apply sterile, 6-mm blank paper disks to the agar surface. Pipette a known volume (e.g., 10 µL) of a high-concentration stock solution of the test compound onto each disk. Include a solvent control disk (e.g., DMSO only) and a positive control antibiotic disk.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

Data Presentation: Antimicrobial Activity

Test OrganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

Tier 2: Anticancer (Cytotoxicity) Screening

Expertise & Experience: The sulforhodamine B (SRB) assay is selected for the primary cytotoxicity screen. Unlike metabolic assays (e.g., MTT), which can be confounded by compounds that interfere with cellular metabolism, the SRB assay is a cell-staining method based on the measurement of total cellular protein content. This makes it a more direct and robust measure of cell number, especially for initial screens.[1][12][13][14][15]

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a panel like NCI-60) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Add various concentrations of this compound (prepared by serial dilution) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Cell Fixation: Gently remove the media. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the fixed cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Solubilization and Measurement: Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

G A Seed Cancer Cells in 96-Well Plate B Add Compound (Serial Dilutions) A->B C Incubate (48-72h) B->C D Fix Cells (TCA) C->D E Wash & Stain (SRB) D->E F Wash & Solubilize (Tris) E->F G Read Absorbance (510 nm) F->G H Calculate IC50 G->H G cluster_pathway Arachidonic Acid Inflammatory Pathway cluster_assay Inhibitor Screening Assays AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX LOX Enzyme AA->LOX PG Prostaglandins (Inflammation, Pain) COX2->PG Assay_COX COX-2 Assay measures Prostaglandin production COX2->Assay_COX Target for Assay 4.1 LT Leukotrienes (Inflammation, Asthma) LOX->LT Assay_LOX LOX Assay measures Leukotriene precursors LOX->Assay_LOX Target for Assay 4.2

Sources

literature review on ortho-nitrophenylsulfinyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ortho-Nitrophenylsulfinyl (o-NPS) Compounds in Research and Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

The ortho-nitrophenylsulfinyl (o-NPS) group represents a versatile and valuable functional moiety in modern organic chemistry and the life sciences. Characterized by its unique reactivity and susceptibility to selective cleavage, the o-NPS group has found significant application as a protecting group for amines, particularly in the intricate world of peptide synthesis. Its utility extends into the realms of bioconjugation, linker technology, and the design of novel therapeutic agents. This technical guide provides a comprehensive overview of o-NPS compounds, detailing their synthesis, the mechanistic underpinnings of their application as protecting groups, and their expanding role in drug development. We will explore detailed experimental protocols, offer insights into the causality behind methodological choices, and present a forward-looking perspective on the future applications of this important chemical entity.

Introduction: The Strategic Importance of the Ortho-Nitrophenylsulfinyl Moiety

In the multi-step synthesis of complex molecules, such as peptides and oligonucleotides, the transient masking of reactive functional groups is a fundamental requirement.[1][2] A protecting group must be introduced efficiently, remain stable throughout various synthetic transformations, and be removed selectively under mild conditions without affecting other parts of the molecule.[3] The ortho-nitrophenylsulfinyl (o-NPS) group has emerged as a prominent player in this field, primarily for the protection of primary and secondary amines.

The presence of the ortho-nitro group is not merely incidental; it is a key determinant of the o-NPS group's reactivity. The electron-withdrawing nature of the nitro group, coupled with its steric influence, modulates the reactivity of the sulfur atom and the stability of the S-N bond in o-NPS-protected amines (sulfenamides). This fine-tuning allows for a delicate balance of stability and selective cleavage, which is the hallmark of a useful protecting group. This guide will delve into the chemistry of o-NPS compounds, providing researchers and drug development professionals with the knowledge to effectively harness their potential.

Synthesis of the Key Reagent: Ortho-Nitrophenylsulfenyl Chloride (o-NPS-Cl)

The gateway to o-NPS chemistry is the highly reactive ortho-nitrophenylsulfenyl chloride (o-NPS-Cl). This yellow crystalline solid is the primary reagent for introducing the o-NPS group onto nucleophilic moieties such as amines.

Synthetic Pathway

The most common and reliable method for the synthesis of o-NPS-Cl is the chlorination of di-o-nitrophenyl disulfide.[4] This reaction proceeds efficiently and yields the desired product in good purity.

G cluster_reactants Reactants disulfide Di-o-nitrophenyl disulfide oNPSCl o-Nitrophenylsulfenyl Chloride disulfide->oNPSCl chlorine Chlorine (Cl2) chlorine->oNPSCl iodine Iodine (catalyst) iodine->oNPSCl solvent Carbon Tetrachloride (solvent) solvent->oNPSCl

Figure 1: Synthesis of o-NPS-Cl. A schematic representation of the key components in the synthesis of ortho-nitrophenylsulfenyl chloride.

Experimental Protocol: Synthesis of o-NPS-Cl

The following protocol is adapted from established literature procedures.[4]

Materials:

  • Di-o-nitrophenyl disulfide

  • Dry carbon tetrachloride

  • Chlorine gas

  • Iodine

  • Sulfuric acid (for drying chlorine)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a thermometer, suspend di-o-nitrophenyl disulfide and a catalytic amount of iodine in dry carbon tetrachloride.

  • Dry chlorine gas by bubbling it through concentrated sulfuric acid and then pass it into the reaction mixture.

  • Maintain the reaction temperature between 50-60°C. The progress of the reaction can be monitored by the dissolution of the disulfide and a change in the color of the solution.

  • Once the reaction is complete, cool the mixture to induce crystallization of the o-NPS-Cl.

  • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Handling and Storage:

  • o-NPS-Cl is sensitive to moisture and will hydrolyze to release HCl. It should be stored in a tightly sealed container in a desiccator.[4][5]

  • The compound can decompose upon heating, so care should be taken during any purification steps involving heating.[4]

The o-NPS Group in Amine Protection

The primary application of o-NPS-Cl is in the protection of amino groups, forming a sulfenamide linkage. This is particularly valuable in peptide synthesis, where the N-terminus of an amino acid must be protected to allow for selective C-terminal activation and coupling.[6]

Mechanism of Protection

The protection reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic sulfur atom of o-NPS-Cl, displacing the chloride ion.

G amine R-NH2 (Amine) sulfenamide R-NH-S-Ar (o-NPS-protected amine) amine->sulfenamide oNPSCl o-NPS-Cl oNPSCl->sulfenamide base Base (e.g., pyridine) base->sulfenamide HCl HCl

Figure 2: Amine Protection Workflow. The general workflow for the protection of an amine with o-NPS-Cl.

Experimental Protocol: N-Protection of an Amino Acid

Materials:

  • Amino acid

  • o-Nitrophenylsulfenyl chloride (o-NPS-Cl)

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure:

  • Dissolve the amino acid in the chosen solvent containing the base. The base is crucial to neutralize the HCl generated during the reaction.

  • Cool the solution in an ice bath.

  • Slowly add a solution of o-NPS-Cl in the same solvent to the amino acid solution with stirring.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by standard workup procedures, typically involving washing with dilute acid and brine, followed by drying and evaporation of the solvent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of dry solvents is critical to prevent the hydrolysis of o-NPS-Cl.[4][5]

  • Base: The choice of base can influence the reaction rate and selectivity. A non-nucleophilic base is preferred to avoid side reactions with o-NPS-Cl.

  • Low Temperature: The reaction is often carried out at low temperatures to control its exothermicity and minimize potential side reactions.

Deprotection of the o-NPS Group

The utility of a protecting group is defined by the ease and selectivity of its removal. The o-NPS group offers several deprotection strategies, providing flexibility in synthetic design.

Acidic Cleavage

The S-N bond in o-NPS-protected amines is susceptible to cleavage under mild acidic conditions.[6] This is a common method for deprotection in peptide synthesis.

Mechanism of Acidic Cleavage:

The probable mechanism involves protonation of the nitrogen atom, which weakens the S-N bond and facilitates its cleavage.

G sulfenamide o-NPS-protected Amine protonated_sulfenamide Protonated Intermediate sulfenamide->protonated_sulfenamide Protonation acid Acid (e.g., HCl in dioxane) acid->protonated_sulfenamide amine Deprotected Amine protonated_sulfenamide->amine S-N Bond Cleavage byproduct Sulfenyl Chloride Byproduct protonated_sulfenamide->byproduct

Figure 3: Acidic Deprotection Pathway. A simplified representation of the acidic cleavage of an o-NPS-protected amine.

Thiolysis

A milder and often more selective method for o-NPS deprotection is thiolysis, which involves the use of a thiol reagent such as thiophenol.[1][7] This method is particularly useful when other acid-labile protecting groups are present in the molecule.

Mechanism of Thiolysis:

The thiol acts as a nucleophile, attacking the sulfur atom of the sulfenamide and displacing the protected amine.

Comparative Data on Deprotection Methods
Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Acidic Cleavage HCl in an organic solvent (e.g., dioxane)Room temperatureReadily available reagents, straightforward procedure.Can cleave other acid-sensitive groups.
Thiolysis Thiophenol, 2-mercaptopyridineRoom temperature, often with a baseHigh selectivity, mild conditions.Thiol reagents have unpleasant odors.
Nucleophilic Displacement Hydrogen cyanide, thioacetamideVariesCan be highly specific.[6]Toxicity and handling of reagents.

Applications in Drug Development and Bioconjugation

The unique chemistry of o-NPS compounds lends itself to a variety of applications in the pharmaceutical and biotechnology sectors.

Solid-Phase Peptide Synthesis (SPPS)

The o-NPS group has been successfully employed in solid-phase peptide synthesis (SPPS).[6][8] In this methodology, the C-terminal amino acid is anchored to a solid support, and the peptide chain is elongated by sequential addition of N-terminally protected amino acids. The mild deprotection conditions for the o-NPS group make it compatible with various SPPS strategies.

G start Resin-bound Amino Acid deprotection N-terminal Deprotection (o-NPS removal) start->deprotection coupling Coupling with o-NPS-AA-OH deprotection->coupling repeat Repeat Cycle coupling->repeat repeat->deprotection cleavage Cleavage from Resin repeat->cleavage peptide Final Peptide cleavage->peptide

Figure 4: SPPS Workflow with o-NPS. A simplified workflow for solid-phase peptide synthesis using o-NPS protected amino acids.

Photocleavable Linkers and Caged Compounds

The ortho-nitrobenzyl (ONB) group is a well-known photolabile protecting group.[9][10] Upon irradiation with UV light, it undergoes an intramolecular rearrangement to release the protected molecule.[11] The structural similarity of o-NPS to ONB suggests the potential for developing photocleavable o-NPS derivatives. This would enable the spatiotemporal control of drug release or the activation of bioactive molecules with light, a concept known as "photocaging".[12]

Mechanism of Photocleavage (by analogy to ONB):

  • Photoexcitation: Absorption of a photon excites the nitro group.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic position (if present).

  • aci-Nitro Intermediate Formation: This leads to the formation of an aci-nitro intermediate.[9]

  • Rearrangement and Cleavage: The intermediate rearranges, leading to the cleavage of the bond to the protected molecule and the formation of a nitroso byproduct.

Bioconjugation

The reactivity of o-NPS-Cl towards nucleophiles can be exploited for the bioconjugation of molecules. For instance, it can be used to link peptides, drugs, or reporter molecules to proteins or other biomolecules containing free amine or thiol groups. This is a burgeoning area of research with applications in diagnostics, therapeutics, and fundamental biological studies.

Stability and Orthogonality

A key consideration in multistep synthesis is the stability of protecting groups to various reaction conditions and the ability to remove one protecting group in the presence of others (orthogonality).[3] The o-NPS group exhibits moderate stability. It is generally stable to basic conditions used for the removal of Fmoc groups, but it is cleaved by acids that would also remove a Boc group. Its cleavage by thiolysis, however, provides a degree of orthogonality.

Protecting GroupCleavage ConditionsOrthogonal to o-NPS?
Fmoc Base (e.g., piperidine)Yes
Boc Strong Acid (e.g., TFA)No (acidic cleavage)
Cbz HydrogenolysisYes
t-Butyl esters Strong Acid (e.g., TFA)No (acidic cleavage)

Future Perspectives and Conclusion

Ortho-nitrophenylsulfinyl chemistry continues to be an active area of research. The development of new o-NPS-based reagents with tailored reactivity and stability will undoubtedly expand their applications. The exploration of o-NPS derivatives as photocleavable linkers for targeted drug delivery and the development of novel bioconjugation strategies based on o-NPS chemistry are particularly promising avenues for future research.

References

  • Abdolmohammadi, S. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Semantic Scholar. [Link]

  • Ansari, M. A. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • (n.d.). o-NITROPHENYLSULFUR CHLORIDE. Organic Syntheses Procedure. [Link]

  • Abdolmohammadi, S., & Ahmadi, R. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32961–32988. [Link]

  • (n.d.). The chemistry of sulfenamides. Chemical Reviews. [Link]

  • (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC. [Link]

  • (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Ochal, Z., Białkowski, W., & Banach, Ł. (2009). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides, (1-4), 5–14. [Link]

  • (n.d.). o‐Nitrophenylsulfenyl chloride. ResearchGate. [Link]

  • (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • (n.d.). Protecting Groups. [Link]

  • (n.d.). Protecting group. Wikipedia. [Link]

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  • Bolarinwa, O., & Akintola, O. (2024). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC. [Link]

  • González-Vera, J. A., & García-Ramos, Y. (2010). Solid-Phase Synthesis of New Trp(Nps)-Containing Dipeptide Derivatives as TRPV1 Channel Blockers. PMC. [Link]

  • (n.d.). Protecting Groups - Stability. Organic Chemistry Portal. [Link]

  • Lemp, M. V., Pinci, M. E., & Franzini, R. M. (2020). A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. PMC. [Link]

  • (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • (n.d.). The Role of Amino Acids in Pharmaceuticals. Oakwood Labs. [Link]

  • (n.d.). A Ligand-Directed Nitrophenol Carbonate for Transient In Situ Bioconjugation and Drug Delivery. ChemRxiv. [Link]

  • Heikkilä, J., Balgobin, N., Josephson, S., & Chattopadhyaya, J. B. (1983). The 2-Nitrophenylsulfenyl (Nps) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'-Deoxysugar Derivatives. ResearchGate. [Link]

  • (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

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  • (n.d.). Amino Acids in the Development of Prodrugs. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Use of the 2-Nitrophenylsulfinyl (Nps) Group in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Peptide Synthesis with Orthogonal Protecting Groups

In the intricate field of peptide synthesis, the success of constructing complex, multi-functional peptides hinges on a meticulously planned strategy of selective chemical protection and deprotection.[1][2] Protecting groups are the cornerstone of this strategy, acting as temporary shields for reactive functional groups on amino acids to prevent unwanted side reactions during the stepwise assembly of the peptide chain.[3][4] The concept of "orthogonality" is paramount; an ideal protection scheme allows for the selective removal of one type of protecting group under specific conditions that leave all other protecting groups intact.[1][5]

The most prevalent strategies in modern solid-phase peptide synthesis (SPPS) are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection, used in conjunction with acid-labile side-chain protecting groups (the "Fmoc/tBu" strategy), and the acid-labile tert-Butoxycarbonyl (Boc) group, used with side-chain groups that require a stronger acid for removal (the "Boc/Bzl" strategy).[3][6] While powerful, these two strategies alone can be insufficient for the synthesis of highly complex peptides, such as those requiring on-resin cyclization, side-chain modification, or the assembly of branched peptides.[7]

This guide focuses on a valuable, yet sometimes overlooked, protecting group that offers a unique layer of orthogonality: the 2-Nitrophenylsulfinyl (Nps) group. While the topic of this note is specified as being derived from [(2-Nitrophenyl)sulfinyl]acetic acid, the established and widely practiced method for the introduction of the Nps protecting group onto the α-amino function of an amino acid is through the use of 2-nitrophenylsulfenyl chloride (Nps-Cl) . We will therefore focus on the practical application of this reagent. The Nps group is distinguished by its vibrant yellow color, which allows for easy visual tracking, and its unique cleavage conditions—mildly acidic or via soft nucleophiles—that make it orthogonal to both the Fmoc and Boc protection schemes.

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the principles and protocols for effectively utilizing the Nps group in advanced peptide synthesis.

The Nps Protecting Group: Chemical Principles and Mechanisms

The utility of the Nps group stems from the electronic properties of the 2-nitrophenyl moiety. The electron-withdrawing nature of the ortho-nitro group makes the sulfur atom highly susceptible to nucleophilic attack, which is the basis for its selective cleavage.

Introduction of the Nps Group

The Nps group is introduced by reacting the free amino group of an amino acid with 2-nitrophenylsulfenyl chloride (Nps-Cl) under basic conditions. The reaction proceeds via a nucleophilic substitution, where the amino group attacks the electrophilic sulfur atom of Nps-Cl, displacing the chloride.

Caption: Synthesis of an Nα-Nps-protected amino acid.

Cleavage of the Nps Group

The selective removal of the Nps group is its most defining feature. It is stable to the basic conditions used to remove Fmoc (e.g., piperidine) and the moderate acidic conditions used for Boc removal (e.g., TFA).[8] However, it is readily cleaved under two main sets of mild conditions:

  • Thiolysis: Treatment with a soft nucleophile, such as thiophenol or mercaptoethanol, efficiently removes the Nps group. The thiol attacks the sulfenyl sulfur, forming a stable mixed disulfide and liberating the free amine. This is the most common and efficient method.

  • Mild Acidolysis: Very mild acidic conditions, such as 2 equivalents of anhydrous HCl in a non-polar solvent (e.g., dioxane or ethyl acetate), can also cleave the Nps group. This method is useful but can be less selective if other highly acid-labile groups are present.

Caption: Cleavage mechanism of the Nps protecting group via thiolysis.

Key Advantages and Orthogonality

The Nps group provides a third dimension of orthogonality in peptide synthesis, enabling complex synthetic routes that are challenging with only Fmoc and Boc strategies.

Core Advantages:
  • Mild Cleavage: Removal conditions are exceptionally mild, preserving sensitive side-chain protecting groups and linkers to the solid support.

  • True Orthogonality: It is completely stable to the reagents used for both Fmoc (piperidine) and Boc (TFA) deprotection, allowing for its use in combination with either strategy.[9][10]

  • Visual Monitoring: Nps-protected amino acids and peptides are bright yellow, allowing for easy visual confirmation of coupling and deprotection steps on-resin. The disappearance of the yellow color indicates complete cleavage.

  • Suppression of Side Reactions: In some cases, the Nps group can help suppress side reactions, such as diketopiperazine formation, during the coupling of the third amino acid residue.

Comparative Overview of Nα-Protecting Groups
FeatureNps (2-Nitrophenylsulfinyl) Fmoc (9-Fluorenylmethoxycarbonyl) Boc (tert-Butoxycarbonyl)
Chemical Nature SulfenamideCarbamateCarbamate
Introduction Reagent 2-Nitrophenylsulfenyl chloride (Nps-Cl)Fmoc-Cl or Fmoc-OSuBoc-anhydride (Boc₂O)
Cleavage Condition Mild Thiolysis (e.g., thiophenol) or Mild Acid (e.g., 2 eq. HCl)Base (20-50% Piperidine in DMF)Moderate Acid (25-50% TFA in DCM)
Stability to Acid Labile to mild acidStableLabile
Stability to Base StableLabileStable
Orthogonal to Fmoc/tBu YesN/AYes
Orthogonal to Boc/Bzl YesYesN/A
Visual Indicator Yes (Yellow color)No (UV absorbance of byproduct)No

Application Notes and Protocols

Protocol 1: Synthesis of Nα-Nps-Amino Acids

This protocol describes the general procedure for protecting the α-amino group of an amino acid with the Nps group.

Materials:

  • Amino Acid (1.0 eq)

  • 2-Nitrophenylsulfenyl chloride (Nps-Cl) (1.05 eq)

  • Sodium Hydroxide (NaOH), 2N solution

  • Dioxane

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid (1.0 eq) in 2N NaOH (1.0 eq) with stirring until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve Nps-Cl (1.05 eq) in dioxane.

  • Add the Nps-Cl solution dropwise to the cooled amino acid solution simultaneously with 2N NaOH (1.05 eq) over 15-20 minutes. Maintain the temperature below 10 °C and the pH between 8-9.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The solution will typically be a vibrant yellow/orange color.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl. The Nps-amino acid may precipitate.

  • Extract the product with diethyl ether (3x volumes).

  • Wash the combined organic layers with water and then with a saturated NaHCO₃ solution to remove any unreacted starting material.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the yellow Nps-amino acid product.

Scientist's Note (Rationale): The reaction is performed under basic conditions (pH 8-9) to ensure the amino group is deprotonated and thus sufficiently nucleophilic to react with the Nps-Cl.[11] Simultaneous addition of NaOH is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amino acid, rendering it unreactive.

Protocol 2: Selective On-Resin Cleavage of the Nps Group

This protocol details the removal of a temporary Nps group from the N-terminus of a resin-bound peptide, allowing for further chain elongation. This is a key step in an orthogonal synthesis strategy.

Materials:

  • Nps-peptide-resin

  • Thiophenol (10 eq)

  • Diisopropylethylamine (DIEA) (5 eq)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the Nps-peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Prepare the cleavage solution: a solution of thiophenol (10 eq) and DIEA (5 eq) in DCM.

  • Add the cleavage solution to the resin and agitate gently for 15 minutes. Observe the disappearance of the yellow color from the resin beads.

  • Repeat step 4 one more time to ensure complete deprotection.

  • Drain the cleavage solution and wash the resin extensively to remove all traces of thiophenol and byproducts. A typical wash cycle is:

    • DCM (3x)

    • DMF (3x)

    • MeOH (2x)

    • DCM (3x)

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. The resin is now ready for the next coupling step.

Scientist's Note (Rationale): Thiophenol is a soft nucleophile that efficiently cleaves the N-S bond.[12] DIEA is added as a non-nucleophilic base to scavenge any protons that might be present and to facilitate the reaction. Thorough washing is critical as residual thiophenol can interfere with subsequent coupling reactions, particularly those involving carbodiimide activators.

Visualizing an Orthogonal SPPS Workflow

The following diagram illustrates a synthetic strategy employing Nps, Fmoc, and tBu protecting groups for the synthesis of a branched peptide.

G start Start with Fmoc-Lys(Nps)-Wang Resin deprotect_fmoc1 1. Deprotect Fmoc (20% Piperidine/DMF) start->deprotect_fmoc1 couple1 2. Couple Fmoc-AA-OH (e.g., Fmoc-Ala-OH) deprotect_fmoc1->couple1 repeat 3. Repeat Deprotection/Coupling for Linear Chain Elongation couple1->repeat deprotect_nps 4. Selectively Deprotect Nps (Thiophenol/DIEA in DCM) repeat->deprotect_nps couple_branch 5. Couple Fmoc-AA-OH to Lys Side Chain deprotect_nps->couple_branch deprotect_fmoc2 6. Deprotect Fmoc (20% Piperidine/DMF) couple_branch->deprotect_fmoc2 final_cleave 7. Final Cleavage & Side-Chain Deprotection (TFA Cocktail) deprotect_fmoc2->final_cleave product Purified Branched Peptide final_cleave->product

Caption: Workflow for synthesizing a branched peptide using an orthogonal Nps/Fmoc strategy.

Conclusion and Future Outlook

The 2-Nitrophenylsulfinyl (Nps) protecting group is a powerful and versatile tool in the arsenal of the peptide chemist. Its unique cleavage conditions provide a crucial layer of orthogonality that is essential for the synthesis of complex, non-linear, or modified peptides that are beyond the reach of standard Boc or Fmoc strategies alone. By understanding the underlying chemical principles and mastering the protocols for its application and removal, researchers can unlock new possibilities in drug discovery, chemical biology, and materials science. The ability to selectively unmask a specific site on a complex molecule on-resin opens the door to precise modifications, such as targeted labeling, PEGylation, or the construction of intricate peptide architectures.

References

  • PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • MDPI. (2019). Factors Influencing the Activity of Nanozymes in the Cleavage of an RNA Model Substrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • NIH. (n.d.). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Thiol Ligands from Surface-Confined Nanoparticles without Particle Growth or Desorption. Retrieved from [Link]

  • Chemsrc. (n.d.). ortho-nitrophenylsulfinyl chloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of thiolated NPs via nanoprecipitation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • PubMed. (2019). Two Growth Mechanisms of Thiol-Capped Gold Nanoparticles Controlled by Ligand Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Amino-Acid-Based Nitroalkenes. Retrieved from [Link]

  • Chinese Academy of Sciences. (2019). Thiol Groups Determine How Silver Nanoparticles and Proteins Interact. Retrieved from [Link]

  • NIH. (n.d.). Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. Retrieved from [Link]

  • NIH. (2023). α-Amino Acids as Reducing and Capping Agents in Gold Nanoparticles Synthesis Using the Turkevich Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.

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Application Notes & Protocols: A Guide to o-Nitrophenylsulfur-Based Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of ortho-nitrophenylsulfur-based protecting groups for amines, with a primary focus on the versatile o-nitrophenylsulfenyl (Nps) group. It is designed for researchers, chemists, and drug development professionals engaged in multi-step organic synthesis, particularly in the fields of peptide chemistry and complex molecule construction. This document delves into the core principles, reaction mechanisms, detailed experimental protocols, and strategic applications of these protecting groups. We will explore the causality behind experimental choices, discuss orthogonality with other common protecting groups, and provide a comparative analysis with the related o-nitrophenylsulfonyl (Ns) group to equip scientists with the knowledge for effective implementation in their synthetic strategies.

Introduction: The Strategic Role of o-Nitrophenylsulfur Groups in Amine Protection

In the intricate landscape of modern organic synthesis, the selective protection and deprotection of functional groups is a cornerstone of success.[1] Among the myriad of functionalities, the amine group's nucleophilicity and basicity necessitate robust yet selectively cleavable protecting groups. While carbamates like Boc, Cbz, and Fmoc are ubiquitous, sulfur-based protecting groups derived from the o-nitrophenyl scaffold offer a unique set of advantages, particularly in terms of their mild cleavage conditions and distinct orthogonality.[2][3]

This guide will focus on the o-nitrophenylsulfenyl (Nps) group, a classic protecting group that continues to find utility in specialized applications such as peptide synthesis.[4] We will also provide a comparative overview of the o-nitrophenylsulfonyl (Ns or Nosyl) group, a more robust analogue renowned for its role in methodologies like the Fukuyama amine synthesis.[5][6]

It is important to clarify that the specific compound [(2-Nitrophenyl)sulfinyl]acetic acid is a distinct chemical entity whose application as a standard amine protecting group is not well-documented in peer-reviewed literature.[7][8] This guide therefore concentrates on the widely validated and field-proven Nps and Ns protecting groups to provide actionable and reliable protocols for the research community.

Part I: The ortho-Nitrophenylsulfenyl (Nps) Group

The Nps group is introduced by reacting an amine with o-nitrophenylsulfenyl chloride (Nps-Cl). Its defining characteristic is the vibrant yellow-orange color of its derivatives, which can aid in visual tracking during chromatography. The true power of the Nps group, however, lies in its remarkable lability under mildly acidic conditions, which allows for its removal without affecting more robust acid-labile groups like Boc, or groups requiring hydrogenolysis (Cbz) or strong base (Fmoc).[3]

Mechanism of Amine Protection with Nps-Cl

The protection reaction is a straightforward nucleophilic substitution. The amine's lone pair of electrons attacks the electrophilic sulfur atom of Nps-Cl, displacing the chloride ion. A subsequent deprotonation step, typically facilitated by a mild base or an excess of the starting amine, yields the neutral Nps-protected amine (a sulfenamide).

Caption: Mechanism of amine protection with Nps-Cl.

Experimental Protocol 1: Protection of a Primary Amine with Nps-Cl

This protocol describes a general procedure for the Nps-protection of an amino acid ester, a common step in peptide synthesis.

Materials:

  • Amino acid ester hydrochloride (1.0 eq.)

  • o-Nitrophenylsulfenyl chloride (Nps-Cl) (1.05 eq.)

  • Triethylamine (TEA) or N-Methylmorpholine (NMM) (2.1 eq.)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Setup: Suspend the amino acid ester hydrochloride (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Basification: Add triethylamine (2.1 eq.) dropwise to the stirred suspension. The addition of the first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the subsequent reaction.

  • Nps-Cl Addition: Once the solution becomes homogeneous (or after stirring for 15 minutes), add Nps-Cl (1.05 eq.) portion-wise over 10-15 minutes. Maintain the temperature at 0 °C. Causality Note: Portion-wise addition helps to control any exotherm and prevents potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The bicarbonate wash removes any excess acid and unreacted Nps-Cl (which hydrolyzes), while the brine wash helps to break any emulsions and remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude Nps-protected amine.

  • Purification: The product, typically a yellow or orange solid/oil, can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Mechanism of Nps Deprotection

Cleavage of the Nps group is most commonly achieved under mild acidic conditions, often with 2 equivalents of HCl in a non-polar solvent like dioxane or ethyl acetate. The acid protonates the sulfenamide nitrogen, making the sulfur atom highly electrophilic and susceptible to attack by the chloride ion, leading to the cleavage of the S-N bond.

Caption: Mechanism of acidic cleavage of an Nps-protected amine.

Experimental Protocol 2: Deprotection of an Nps-Amine

Materials:

  • Nps-protected amine (1.0 eq.)

  • Anhydrous Dioxane or Ethyl Acetate

  • Anhydrous HCl solution (e.g., 4M in Dioxane) or HCl gas

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Setup: Dissolve the Nps-protected amine (1.0 eq.) in anhydrous dioxane or ethyl acetate in a round-bottom flask.

  • Acid Addition: Add a solution of anhydrous HCl in dioxane (2.0-2.2 eq.) dropwise at room temperature. Alternatively, bubble dry HCl gas through the solution.

  • Precipitation: The deprotected amine hydrochloride salt will typically precipitate from the solution as a white or off-white solid. The reaction is usually very rapid, often completing within 15-30 minutes.

  • Isolation:

    • Add anhydrous diethyl ether to the mixture to ensure complete precipitation of the amine salt.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with copious amounts of anhydrous diethyl ether to remove the soluble yellow Nps-Cl byproduct.

  • Drying: Dry the resulting amine hydrochloride salt under high vacuum. The product is often pure enough for use in the next synthetic step without further purification.

Data Summary: Nps Protecting Group
FeatureDescription
Protection Reagent o-Nitrophenylsulfenyl chloride (Nps-Cl)
Protection Conditions Mild base (e.g., TEA, NMM), 0 °C to RT, in aprotic solvents (DCM, THF, CHCl₃).
Deprotection Reagents Mild anhydrous acid (e.g., 2 eq. HCl in dioxane/EtOAc), thiols (e.g., thiophenol), or other nucleophiles.
Stability Stable to bases (including piperidine used for Fmoc removal) and catalytic hydrogenation. Labile to acids.
Orthogonality Orthogonal to Fmoc: Nps is stable to the basic conditions used for Fmoc removal.[9] Orthogonal to Cbz: Nps is stable to hydrogenolysis conditions used for Cbz removal. Not Orthogonal to Boc: The acidic conditions for Nps removal can partially or fully cleave acid-labile Boc groups.[2]

Part II: The ortho-Nitrophenylsulfonyl (Ns/Nosyl) Group

The Nosyl (Ns) group is the sulfonyl analogue (R-SO₂) of the sulfenyl Nps group. This higher oxidation state of sulfur results in a significantly more robust protecting group. The resulting sulfonamide is stable to a wider range of conditions, including strongly acidic and oxidative environments.[5] Its key feature is its unique deprotection method, which relies on nucleophilic aromatic substitution, making it orthogonal to most other common amine protecting groups.

Key Advantages of the Nosyl Group:
  • Mild Deprotection: Cleaved under neutral or mildly basic conditions using a thiol nucleophile.[5]

  • Exceptional Orthogonality: Stable to strong acids (TFA for Boc removal) and hydrogenolysis (for Cbz removal).[5]

  • N-H Activation: The powerful electron-withdrawing nature of the Nosyl group acidifies the N-H proton of the sulfonamide, facilitating N-alkylation reactions, famously exploited in the Fukuyama amine synthesis.[6]

  • Crystalline Derivatives: Nosyl-protected amines are often highly crystalline, simplifying purification.

Mechanism of Nosyl Deprotection

The deprotection proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. A soft nucleophile, typically a thiol like thiophenol or mercaptoethanol, in the presence of a mild base (e.g., K₂CO₃, Cs₂CO₃), attacks the carbon atom of the aromatic ring bearing the sulfonyl group. This forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent collapse of this complex cleaves the C-S bond, releasing the sulfonamide anion, which then fragments to liberate the free amine and sulfur dioxide.[10]

Caption: Deprotection of a Nosyl-amine via a Meisenheimer complex.

Experimental Protocol 3: Deprotection of a Nosyl-Amine

This protocol describes a general procedure for the cleavage of a Nosyl group.[5]

Materials:

  • Nosyl-protected amine (1.0 eq.)

  • Thiophenol (PhSH) or β-mercaptoethanol (2.0-5.0 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-5.0 eq.)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: Dissolve the Nosyl-protected amine (1.0 eq.) in MeCN or DMF in a round-bottom flask.

  • Reagent Addition: Add potassium carbonate (or another suitable base) followed by the thiol nucleophile.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Deprotection is typically complete within 1-3 hours.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Filter the mixture to remove the inorganic base.

    • Wash the filtrate with water and brine to remove DMF and excess reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography or acid/base extraction to remove the diaryl disulfide byproduct.

Part III: Strategic Applications & Workflow

The distinct cleavage conditions of Nps and Ns groups make them valuable components of complex orthogonal protection strategies.

Orthogonal Synthesis Workflow

A synthetic chemist can design a sequence where different amines in a molecule are protected with Boc, Fmoc, and Ns groups. Each group can then be removed selectively to allow for sequential functionalization of the molecule.

G Start Polyamine with Orthogonal Protection (Boc, Fmoc, Ns) Step1 Treat with Piperidine Start->Step1 Step A Product1 Selective Fmoc Removal (Free Amine 1) Step1->Product1 Step2 Treat with TFA Product1->Step2 Step B Product2 Selective Boc Removal (Free Amine 2) Step2->Product2 Step3 Treat with Thiol/Base Product2->Step3 Step C Product3 Selective Ns Removal (Free Amine 3) Step3->Product3

Caption: Orthogonal deprotection workflow using Ns, Boc, and Fmoc groups.

Comparative Summary: Nps vs. Ns
Featureo-Nitrophenylsulfenyl (Nps)o-Nitrophenylsulfonyl (Ns)
Sulfur Oxidation State +2 (Sulfenamide)+6 (Sulfonamide)
Stability Moderately stable. Labile to acid.Very stable. Resistant to strong acid, base, and many redox conditions.
Primary Use Case Peptide synthesis where mild, non-Boc-cleaving conditions are needed.Complex molecule synthesis, Fukuyama amine synthesis, protection of anilines.
Deprotection Method Mild Acidolysis (e.g., HCl/dioxane)Nucleophilic Thiolysis (e.g., PhSH/K₂CO₃)
Key Advantage Very mild, rapid cleavage.Exceptional stability and orthogonality to Boc/Cbz/Fmoc.
Key Limitation Limited stability, especially to stronger acids.Deprotection requires nucleophiles that may be incompatible with other functional groups.

Conclusion

The o-nitrophenylsulfenyl (Nps) and o-nitrophenylsulfonyl (Ns) protecting groups are powerful and complementary tools in the arsenal of the synthetic chemist. The Nps group offers a classic strategy for mild, acid-labile protection, finding its niche in specific peptide synthesis applications. In contrast, the robust Ns group provides exceptional stability and a unique, orthogonal cleavage pathway that is indispensable for the construction of complex, polyfunctional molecules. A thorough understanding of their respective mechanisms, stability profiles, and deprotection protocols, as detailed in this guide, enables researchers and drug development professionals to design more efficient, selective, and successful synthetic routes.

References

  • Title: Preparation of N-2-Nitrophenylsulfenyl Imino Peptides and Their Catalyst-Controlled Diastereoselective Indolylation Source: Chemistry. 2023 Feb 7;29(8):e202203120 URL: [Link]

  • Title: Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins Source: Journal of Peptide Research. 2001 Jul;58(1):35-44 URL: [Link]

  • Title: Preparation of N-2-Nitrophenylsulfenyl Imino Peptides and Their Catalyst-Controlled Diastereoselective Indolylation Source: PubMed URL: [Link]

  • Title: O-Protected N-(2-Nitrophenylsulfonyl)hydroxylamines: Novel Reagents for the Synthesis of Hydroxamates Source: ResearchGate (citing ChemInform) URL: [Link]

  • Title: Cleavage time (t ½ ) for various protecting groups and cleavage conditions Source: ResearchGate URL: [Link]

  • Title: (2-Nitrophenyl)acetic acid Source: Wikipedia URL: [Link]

  • Title: New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups Source: Journal of the American Chemical Society, 1963, 85 (18), pp 2897–2904 URL: [Link]

  • Title: Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis Source: International Journal of Peptide and Protein Research, 1995 Feb;45(2):173-9 URL: [Link]

  • Title: The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides Source: Bio-Synthesis URL: [Link]

  • Title: New methods in peptide synthesis. II. Further examples of the use of the o-nitrophenylsulfenyl group for the protection of amino groups Source: Journal of the American Chemical Society, 1965 Jan 5;87(1):99-104 URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity Source: Angewandte Chemie International Edition, 2021, 60(33), 18131-18138 URL: [Link]

  • Title: Amine synthesis by C-N bond cleavage Source: Organic Chemistry Portal URL: [Link]

  • Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: Biopolymers, 2000;55(2):123-39 URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: The Chemical Record, 2001, 1(1), 43-55 URL: [Link]

  • Title: p-NITROPHENYLACETIC ACID Source: Organic Syntheses URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: Orthogonal Photolysis of Protecting Groups Source: ResearchGate (citing Angewandte Chemie) URL: [Link]

  • Title: 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid Source: PubChem URL: [Link]

  • Title: this compound Source: Acta Crystallographica Section E, 2007, 63(2), o658-o659 URL: [Link]

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Application Notes and Protocols for Reactions of [(2-Nitrophenyl)sulfinyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Synthetic Potential of [(2-Nitrophenyl)sulfinyl]acetic acid

This compound is a bifunctional organic molecule poised for significant applications in heterocyclic synthesis. Its structure, featuring a carboxylic acid, a sulfoxide, and a strategically placed nitro group on an aromatic ring, offers a rich landscape for chemical transformations. The ortho-positioning of the nitro and sulfinyl groups is particularly noteworthy, suggesting its primary utility as a precursor for intramolecular cyclization reactions upon reduction of the nitro moiety.

This guide provides a comprehensive overview of the chemistry of this compound, with a focus on its application in the synthesis of benzothiazinone derivatives. While this specific molecule is not extensively documented in the literature, its reactivity can be confidently inferred from well-established principles of organic synthesis, particularly the chemistry of 2-nitroaryl compounds.[1] We will delve into the mechanistic underpinnings of its key transformations, provide detailed experimental protocols, and discuss the rationale behind the procedural steps.

I. Core Application: Reductive Cyclization for Benzothiazinone Synthesis

The most compelling application of this compound is its use as a precursor for the synthesis of 1,4-benzothiazinone derivatives. This transformation is predicated on the selective reduction of the 2-nitro group to an amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization with the adjacent sulfinylacetic acid side chain.

A. Mechanistic Rationale

The reductive cyclization of 2-nitro-substituted phenyl compounds is a robust and widely utilized strategy for the formation of a variety of heterocyclic systems.[1][2][3] The process can be conceptually broken down into two key stages:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent is critical to avoid undesired side reactions.

  • Intramolecular Cyclization: The newly formed 2-amino group, being nucleophilic, attacks the electrophilic carbon of the carbonyl group in the acetic acid moiety. This is followed by the elimination of a water molecule to form the six-membered heterocyclic ring of the benzothiazinone. The sulfoxide group remains as a key feature of the heterocyclic core.

The overall transformation is depicted in the diagram below:

G cluster_0 Reductive Cyclization Mechanism start This compound intermediate 2-Aminophenylsulfinyl Intermediate start->intermediate Reduction (e.g., Fe/AcOH) product 1,4-Benzothiazinone Derivative intermediate->product Intramolecular Cyclization

Caption: Proposed reductive cyclization of this compound.

B. Detailed Experimental Protocol: Synthesis of 2,3-dihydro-4H-1,4-benzothiazin-3-one 1-oxide

This protocol describes a representative procedure for the reductive cyclization of this compound using iron powder in acetic acid.

Materials:

  • This compound

  • Iron powder (fine grade, activated)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (5.0 eq.) portion-wise. The addition may be exothermic, so it should be done at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to 80-90 °C using a heating mantle and stir vigorously for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washes and transfer to a separatory funnel.

    • Carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2,3-dihydro-4H-1,4-benzothiazin-3-one 1-oxide.

Rationale for Procedural Choices:

  • Iron in Acetic Acid: This is a classic and effective method for the reduction of aromatic nitro groups. It is generally milder than catalytic hydrogenation and avoids the need for high-pressure equipment.

  • Excess Iron: A significant excess of iron is used to ensure complete reduction of the nitro group.

  • Celite® Filtration: This step is crucial for removing fine iron particles and inorganic byproducts, which can complicate the subsequent extraction.

  • Neutralization with NaHCO₃: This removes the acetic acid solvent and any acidic byproducts from the organic phase.

  • Column Chromatography: This is a standard method for purifying the final product from any remaining starting material or side products.

Data Summary Table:

ParameterValue
Starting MaterialThis compound
Key ReagentsIron powder, Acetic acid
Reaction Temperature80-90 °C
Reaction Time2-4 hours
Product2,3-dihydro-4H-1,4-benzothiazin-3-one 1-oxide
Purification MethodSilica gel column chromatography

II. Synthesis of this compound

A plausible synthetic route to the starting material involves a two-step process starting from 2-nitrothiophenol.

  • S-Alkylation: Reaction of 2-nitrothiophenol with an α-haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base (e.g., sodium hydroxide) to form S-(2-nitrophenyl)thioglycolic acid.

  • Oxidation: Selective oxidation of the sulfide to a sulfoxide using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

G cluster_1 Synthesis Workflow start 2-Nitrothiophenol step1 S-Alkylation (e.g., ClCH₂COOH, NaOH) start->step1 intermediate S-(2-Nitrophenyl)thioglycolic acid step1->intermediate step2 Oxidation (e.g., H₂O₂, AcOH) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

III. Other Potential Reactions

While reductive cyclization is a primary application, the bifunctional nature of this compound allows for other transformations.

A. Reactions at the Carboxylic Acid Moiety

The carboxylic acid group can undergo standard transformations, such as:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) to form the corresponding ester.[4]

  • Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride to yield the more reactive acid chloride.[5][6] This derivative can then be used to form amides, esters, and other carboxylic acid derivatives.

These reactions would typically be performed before the reductive cyclization if modification of the carboxylic acid is desired in the final heterocyclic product.

Protocol: Conversion to [(2-Nitrophenyl)sulfinyl]acetyl chloride

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq.) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.

B. Reactions Involving the Sulfinyl Group

The sulfinyl group can also participate in reactions, although these are less common in the context of the overall molecule's likely use. Potential reactions include further oxidation to the sulfone or reduction to the sulfide. The sulfinyl group can also act as a leaving group in certain nucleophilic substitution reactions, though this is less predictable without specific experimental data.[1]

IV. Conclusion

This compound is a valuable, albeit specialized, reagent in organic synthesis. Its primary utility lies in its capacity to serve as a precursor for 1,4-benzothiazinone derivatives through a robust reductive cyclization pathway. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this interesting bifunctional molecule. As with any experimental work, careful optimization and characterization are essential for successful outcomes.

References

  • Jafari, E., et al. (2022). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. Available at: [Link]

  • Al-Masoudi, N. A., & Al-Zoubi, R. M. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 22(5), 734. Available at: [Link]

  • Trowbridge, A., & Reich, D. (2018). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic letters, 20(10), 3024–3028. Available at: [Link]

  • Nishad, A. A., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s706-s719. Available at: [Link]

  • Shi, H., et al. (2016). S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. Chemistry, an Asian journal, 11(12), 1770–1774. Available at: [Link]

  • Ziarani, G. M., et al. (2014). Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 61(10), 1127-1131. Available at: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 114–124. Available at: [Link]

  • Wikipedia contributors. (2023, May 21). (2-Nitrophenyl)acetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Patel, J. A., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Journal of Chemistry, 2021, 7140222. Available at: [Link]

  • MacFarane, D. R., & Gan, H. (2019). Facile Preparation of 2-Arylbenzoselenazoles from Three Components Reactions: 2-Chloronitrobenzene, Se, and Arylacetic acids. Tetrahedron Letters, 60(45), 151203. Available at: [Link]

  • Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. OpenStax. Available at: [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(2), o658–o659. Available at: [Link]

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Part 1: Conceptual Framework for [(2-Nitrophenyl)sulfinyl]acetic acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is crucial to provide information that is not only technically accurate but also reflects the current landscape of chemical synthesis. Your query regarding the applications of [(2-Nitrophenyl)sulfinyl]acetic acid in asymmetric synthesis is specific and touches upon an important class of chiral molecules.

Initial research into the direct applications of this compound as a widely-used chiral auxiliary in asymmetric synthesis reveals a notable scarcity of dedicated literature and established protocols. While its structure is intriguing, it does not appear to be a mainstream reagent with a broad application portfolio in the same vein as other well-established chiral sulfoxides.

Therefore, this guide will first address the conceptual utility of such a molecule based on the principles of chiral sulfoxide chemistry. It will then broaden the scope to provide detailed application notes and protocols for the more general and well-documented class of chiral aryl sulfoxides, which are foundational tools in modern asymmetric synthesis. This approach will equip you with both the theoretical framework relevant to your specific query and the practical, field-proven knowledge of how this class of compounds is successfully employed.

The potential of this compound as a chiral auxiliary stems from the inherent properties of the sulfoxide group. The sulfur atom in a sulfoxide is a stereocenter, and the lone pair of electrons, the oxygen atom, and the two different carbon substituents create a chiral environment.[1][2] This chirality can be leveraged to control the stereochemical outcome of reactions on a prochiral substrate covalently attached to the auxiliary.

The key features of the proposed molecule are:

  • The Chiral Sulfinyl Group : This is the primary source of stereochemical information.

  • The Acetic Acid Moiety : This provides a convenient handle for attaching the auxiliary to a substrate (e.g., via an ester or amide linkage).

  • The 2-Nitrophenyl Group : The nitro group is a strong electron-withdrawing group, which can influence the electronics of the sulfoxide and potentially offer a site for further functionalization or act as a chelating group in certain metal-mediated reactions.

In principle, this compound could be employed in a variety of asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions, by temporarily attaching it to a substrate. However, the lack of specific literature suggests that other chiral sulfoxides have proven more effective or practical for these purposes.

Part 2: Chiral Aryl Sulfoxides in Asymmetric Synthesis: A Practical Guide

The broader class of chiral aryl sulfoxides has been extensively studied and applied in asymmetric synthesis.[1][3] One of the most seminal contributions in this area is the Andersen synthesis, which provides a reliable method for preparing enantiomerically pure sulfoxides.[2][3] This method typically involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent, proceeding with complete inversion of configuration at the sulfur atom.[2][3]

Application Highlight: Asymmetric Aldol Reaction

Chiral sulfoxides can be used as auxiliaries to control the stereochemistry of aldol reactions. The following section provides a generalized protocol and mechanistic insights.

Mechanism of Stereocontrol

The stereochemical outcome of an aldol reaction using a chiral β-keto sulfoxide is often rationalized by the formation of a rigid, chelated transition state. The sulfinyl oxygen and the ketone carbonyl group can coordinate to a metal cation (e.g., Mg²⁺, Zn²⁺), forcing the molecule into a well-defined conformation. The bulky aryl group on the sulfoxide then shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face.

Diagram: Proposed Chelated Transition State in a Chiral Sulfoxide-Mediated Aldol Reaction

G cluster_ts Chelated Transition State M M+ O1 O M->O1 Coordination O2 O M->O2 Coordination C1 C O1->C1 S S S->O2 Ar Ar S->Ar R1 C1->R1 C2 C C1->C2 C2->S H H C2->H C_aldehyde C C2->C_aldehyde C-C bond formation O_aldehyde O O_aldehyde->M Coordination C_aldehyde->O_aldehyde R2 C_aldehyde->R2 H_aldehyde H C_aldehyde->H_aldehyde

Caption: A simplified transition state model for a chiral sulfoxide-mediated aldol reaction.

Protocol: Asymmetric Aldol Addition to a Chiral β-Keto Sulfoxide

This protocol is a representative example and may require optimization for specific substrates.

1. Preparation of the Chiral β-Keto Sulfoxide:

  • To a solution of an enantiopure aryl methyl sulfoxide (e.g., (R)-(+)-methyl p-tolyl sulfoxide) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C to form the α-sulfinyl carbanion.

  • Add the desired ester (1.0 equivalent) and stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Diastereoselective Aldol Reaction:

  • Dissolve the purified chiral β-keto sulfoxide (1.0 equivalent) in anhydrous CH₂Cl₂ at -78 °C.

  • Add a Lewis acid (e.g., ZnBr₂ or MgBr₂·OEt₂, 1.1 equivalents) and stir for 15 minutes.

  • Add the aldehyde (1.2 equivalents) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the product by column chromatography.

3. Removal of the Chiral Auxiliary:

  • The sulfinyl auxiliary can be removed under reductive conditions. A common method is treatment with aluminum amalgam (Al-Hg) in aqueous THF.

Diagram: Experimental Workflow for Asymmetric Aldol Reaction

G start Start: (R)-(+)-Methyl p-tolyl sulfoxide step1 1. Deprotonation with n-BuLi in THF at -78°C start->step1 step2 2. Acylation with an Ester step1->step2 step3 3. Quench and Workup step2->step3 product1 Chiral β-Keto Sulfoxide step3->product1 step4 4. Aldol Reaction with Aldehyde and Lewis Acid (e.g., ZnBr₂) in CH₂Cl₂ at -78°C product1->step4 step5 5. Quench and Workup step4->step5 product2 Diastereomerically Enriched Aldol Adduct step5->product2 step6 6. Reductive Cleavage of Auxiliary (e.g., Al-Hg) product2->step6 final_product Enantiomerically Enriched β-Hydroxy Ketone step6->final_product

Caption: Workflow for a chiral sulfoxide-mediated asymmetric aldol reaction.

Data Presentation: Representative Results

The following table summarizes typical results for asymmetric aldol reactions using chiral β-keto sulfoxides, demonstrating the high levels of diastereoselectivity that can be achieved.

Aldehyde (R-CHO)Lewis AcidDiastereomeric Ratio (dr)Yield (%)
BenzaldehydeZnBr₂>95:585-95
IsobutyraldehydeMgBr₂·OEt₂90:1080-90
CinnamaldehydeZnBr₂>95:588-96

Note: Data is representative and compiled from various sources in the literature on chiral sulfoxide chemistry.

Part 3: Trustworthiness and Self-Validating Systems

The protocols described are based on well-established and peer-reviewed methodologies in organic synthesis. A self-validating approach to these experiments would involve:

  • Characterization at Each Step : Ensure the purity and identity of the starting materials and intermediates by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Confirmation of Enantiopurity : The enantiomeric excess (ee) of the starting chiral sulfoxide should be confirmed using chiral HPLC.

  • Determination of Diastereoselectivity : The diastereomeric ratio of the aldol product should be determined by ¹H NMR or by chiral HPLC after removal of the auxiliary.

  • Reproducibility : Key experiments should be repeated to ensure the consistency of the results.

Conclusion

While this compound is not a commonly cited reagent, the principles of chiral sulfoxide chemistry provide a strong foundation for its potential use. The broader class of chiral aryl sulfoxides, however, offers a rich and well-documented history of successful application in asymmetric synthesis. The protocols and mechanistic insights provided here serve as a robust starting point for researchers and drug development professionals looking to leverage the power of chiral sulfoxides to control stereochemistry in the synthesis of complex molecules.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
  • Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH.
  • Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 93-101.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(2).
  • Chiral Auxiliaries as Emerging Tools for the Asymmetric Synthesis of Octahedral Metal Complexes. Chemistry, 16(3), 752-8.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578-4611.

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Application Notes and Protocols for the Utilization of the o-Nitrophenylsulfenyl (Nps) Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Perspective on a Classic Protecting Group

In the intricate landscape of peptide synthesis and the broader field of organic chemistry, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among the diverse arsenal of protective moieties, the ortho-nitrophenylsulfenyl (Nps) group stands out for its unique reactivity and mild cleavage conditions. This guide provides a comprehensive overview and detailed protocols for the application of the Nps protecting group, introduced via o-nitrophenylsulfenyl chloride (Nps-Cl), a versatile reagent for the protection of primary and secondary amines, particularly in the context of amino acid and peptide chemistry.

Historically, the Nps group has been recognized for its utility in preventing unwanted side reactions at the N-terminus of amino acids during peptide chain elongation.[1][2] Its lability under mild acidic conditions, which leaves many other protecting groups intact, offers a valuable orthogonality in complex synthetic strategies.[1] Furthermore, the development of thiolytic cleavage methods has expanded the versatility of the Nps group, allowing for its removal under neutral conditions.[1]

This document will provide researchers with the foundational knowledge and practical, step-by-step protocols to confidently employ the Nps protecting group in their synthetic endeavors. We will delve into the mechanistic underpinnings of both the protection and deprotection reactions, offering insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Chemical Properties and Advantages of the Nps Protecting Group

The utility of the Nps group is rooted in its distinct chemical characteristics. The presence of the electron-withdrawing nitro group in the ortho position of the phenyl ring renders the sulfur atom highly electrophilic, facilitating its reaction with nucleophilic amines. Conversely, this electronic arrangement also makes the nitrogen-sulfur bond susceptible to cleavage under specific and mild conditions.

PropertyDescriptionImplication in Synthesis
Mild Acid Lability Cleaved by dilute acids such as HCl in organic solvents.[1]Orthogonal to acid-labile groups like Boc and trityl, which require stronger acids for removal.[3][4]
Thiolytic Cleavage Can be removed by thiol-containing reagents like 2-mercaptopyridine under neutral conditions.[1]Offers an alternative deprotection strategy, avoiding acidic conditions entirely.
Chromophoric Nature The Nps-protected compounds are typically yellow, allowing for easy visual monitoring of reactions by techniques like thin-layer chromatography (TLC).Facilitates reaction tracking and assessment of purification efficiency.
Crystalline Derivatives Nps-protected amino acids often form stable, crystalline solids, which aids in their purification and handling.[1]Improves the ease of isolation and characterization of key intermediates.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the introduction of the Nps protecting group onto a primary amine (using an amino acid as an example) and its subsequent cleavage.

Protocol 1: N-Protection of an Amino Acid using o-Nitrophenylsulfenyl Chloride (Nps-Cl)

This protocol describes the general procedure for the protection of the α-amino group of an amino acid.

Materials:

  • Amino acid

  • o-Nitrophenylsulfenyl chloride (Nps-Cl)

  • Dioxane (anhydrous)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of the Amino Acid: In a clean, dry round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 2 N aqueous sodium hydroxide solution. To this, add an equal volume of dioxane. Cool the mixture to 0 °C in an ice bath with gentle stirring.

  • Preparation of Nps-Cl Solution: In a separate flask, dissolve o-nitrophenylsulfenyl chloride (1.1 equivalents) in anhydrous dioxane.

  • Reaction: Slowly add the Nps-Cl solution to the cooled amino acid solution over a period of 30-60 minutes using a dropping funnel. Maintain the pH of the reaction mixture between 8 and 9 by the dropwise addition of 2 N sodium hydroxide. The reaction progress can be monitored by TLC.

  • Quenching and Extraction: Once the reaction is complete (as indicated by the consumption of the starting amino acid), acidify the mixture to pH 2-3 with 1 N hydrochloric acid. The Nps-protected amino acid will often precipitate as a yellow solid. Extract the product with three portions of ethyl acetate or diethyl ether.

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Nps-protected amino acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure Nps-amino acid.

Expert Insight: The careful control of pH during the reaction is crucial to prevent side reactions and to ensure the complete reaction of the amino group. The use of a biphasic system (water/dioxane) helps to solubilize both the amino acid salt and the Nps-Cl.

Diagram of the N-Protection Reaction:

N_Protection cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (H2N-CHR-COOH) NpsAminoAcid Nps-Amino Acid (Nps-NH-CHR-COOH) AminoAcid->NpsAminoAcid + Nps-Cl - HCl NpsCl o-Nitrophenylsulfenyl Chloride (Nps-Cl) HCl HCl

Caption: General scheme for the N-protection of an amino acid using Nps-Cl.

Protocol 2: Cleavage of the Nps Protecting Group

Two primary methods for the cleavage of the Nps group are presented below: mild acidolysis and thiolysis.

Materials:

  • Nps-protected peptide or amino acid derivative

  • Anhydrous solvent (e.g., diethyl ether, dioxane, or ethyl acetate)

  • Hydrogen chloride (gas or a solution in a compatible solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (for HCl gas)

Procedure:

  • Dissolution: Dissolve the Nps-protected compound (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Introduction of HCl: Pass a stream of dry hydrogen chloride gas through the solution for a few minutes, or add a solution of HCl in the reaction solvent (typically 1-2 equivalents).

  • Reaction: Stir the mixture at room temperature. The deprotection is usually rapid, often completing within 30 minutes. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: The deprotected amine hydrochloride salt often precipitates from the solution. The solid can be collected by filtration and washed with cold, anhydrous diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification: The resulting amine hydrochloride can be used directly in the next step of a synthesis or can be neutralized and purified by standard chromatographic techniques if necessary.

Expert Insight: The use of anhydrous conditions is critical to prevent hydrolysis of the Nps-Cl byproduct, which can lead to side reactions. The choice of solvent can influence the rate of cleavage and the solubility of the product.

Materials:

  • Nps-protected peptide or amino acid derivative

  • 2-Mercaptopyridine (2-thiolpyridine)

  • Solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or methanol)

  • Acetic acid (optional, but can accelerate the reaction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the Nps-protected compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Addition of Reagents: Add 2-mercaptopyridine (2-3 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature. The reaction is typically fast, often completing within an hour. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by chromatography (e.g., silica gel column chromatography) to separate the deprotected amine from the 2-nitrophenyl-2'-pyridyl disulfide byproduct.[1]

Expert Insight: Thiolytic cleavage is particularly advantageous when other acid-sensitive protecting groups are present in the molecule. The disulfide byproduct is generally easy to separate from the desired product by chromatography.

Diagram of the Deprotection Workflows:

Deprotection_Workflow cluster_acidic Method A: Acidic Cleavage cluster_thiolytic Method B: Thiolytic Cleavage Start Nps-Protected Compound Acid_Step1 Dissolve in Anhydrous Solvent Start->Acid_Step1 Thiol_Step1 Dissolve in Solvent (DCM, DMF) Start->Thiol_Step1 Acid_Step2 Add HCl (gas or solution) Acid_Step1->Acid_Step2 Acid_Step3 Stir at Room Temperature Acid_Step2->Acid_Step3 Acid_Step4 Isolate Amine Hydrochloride Salt Acid_Step3->Acid_Step4 End End Acid_Step4->End Deprotected Amine Thiol_Step2 Add 2-Mercaptopyridine Thiol_Step1->Thiol_Step2 Thiol_Step3 Stir at Room Temperature Thiol_Step2->Thiol_Step3 Thiol_Step4 Purify by Chromatography Thiol_Step3->Thiol_Step4 Thiol_Step4->End Deprotected Amine

Caption: Workflow for the cleavage of the Nps protecting group.

Conclusion and Future Outlook

The o-nitrophenylsulfenyl protecting group, introduced by Nps-Cl, remains a valuable tool in the synthetic chemist's repertoire. Its unique cleavage conditions provide a degree of orthogonality that is highly sought after in the synthesis of complex molecules. The protocols detailed in this guide, grounded in established chemical principles, are designed to be both informative and practical for researchers at all levels of experience. By understanding the underlying mechanisms and adhering to the outlined procedures, scientists can effectively leverage the Nps group to achieve their synthetic goals. As the demand for more sophisticated and precisely engineered molecules continues to grow, the strategic application of well-characterized protecting groups like Nps will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660–3666. [Link]

  • Tun-Kyi, A., & Schwyzer, R. (1976). Facile thiolytic removal of the o-nitrophenylsulphenyl amino-protecting group. Helvetica Chimica Acta, 59(5), 1642-1646. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]

  • Goon, S., & Kent, S. B. (2004). o-Nitrophenylsulfenyl (Nps) group for Nα-protection in native chemical ligation. Tetrahedron Letters, 45(2), 275-278.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • AAPPTEC. (2013, January 28). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • U.S. Patent No. 8,357,820 B2. (2013). Process for producing N-protected amino acid.
  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

Sources

Introduction: Unveiling the Synthetic Potential of [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of [(2-Nitrophenyl)sulfinyl]acetic Acid in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional reagent poised for significant applications in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds.[1][2] Its unique structure, featuring a sulfoxide moiety and an ortho-nitro-substituted aromatic ring, offers a dual-pronged approach to cyclization strategies. The sulfinylacetic acid group serves as a latent electrophile, capable of activation via the Pummerer rearrangement to generate a key thionium ion intermediate.[3][4][5] Simultaneously, the 2-nitro group acts as a precursor to a nucleophilic amino group through selective reduction, enabling subsequent intramolecular condensation reactions.[6]

This guide provides a detailed exploration of the mechanistic underpinnings and practical applications of this compound. We will delve into its role in synthesizing valuable nitrogen- and sulfur-containing heterocycles, which are core structures in many pharmaceutically active compounds.[7] The protocols and insights presented herein are designed to equip researchers with the knowledge to leverage this versatile building block in drug discovery and development programs.

Part 1: The Core Mechanistic Principle - The Pummerer Rearrangement

The synthetic utility of the sulfinylacetic acid moiety is fundamentally rooted in the Pummerer rearrangement. This classic organic reaction transforms a sulfoxide into an α-acyloxythioether using an activating agent, typically a carboxylic anhydride like acetic anhydride.[3][4][8] This process is not merely a rearrangement but a powerful method for generating a highly reactive electrophilic thionium ion at the α-carbon, which can be trapped by various nucleophiles.[4][5]

The Causality Behind the Mechanism:

  • Activation: The reaction initiates with the acylation of the sulfoxide oxygen by acetic anhydride. This step is crucial as it converts the poor hydroxyl-like leaving group on the sulfur into a much better acetate leaving group, forming an O-acylsulfonium species.[4]

  • Deprotonation & Ylide Formation: A base, often the acetate byproduct from the first step, abstracts an acidic α-proton from the carbon adjacent to the positively charged sulfur. This generates a sulfur ylide.

  • Thionium Ion Generation: The ylide intermediate undergoes elimination of the acetate group, resulting in the formation of a resonance-stabilized thionium ion. This cation is a potent electrophile and the key reactive species in the sequence.

  • Nucleophilic Trapping: The thionium ion is readily intercepted by a nucleophile. In a classic Pummerer reaction, this is the acetate ion, leading to an α-acyloxythioether.[3][5] However, for heterocyclic synthesis, this step is ingeniously replaced by an intramolecular nucleophilic attack, leading to cyclization.

Visualizing the Pummerer Rearrangement

Pummerer_Mechanism General Mechanism of the Pummerer Rearrangement cluster_start Step 1: Activation cluster_ylide Step 2: Deprotonation cluster_thionium Step 3: Elimination cluster_trap Step 4: Trapping Sulfoxide R-S(O)-CH₂R' Acylated O-Acylsulfonium Ion [R-S⁺(OAc)-CH₂R'] Sulfoxide->Acylated Acylation Ac2O Acetic Anhydride (Ac₂O) Ac2O->Acylated Ylide Sulfur Ylide [R-S⁺(OAc)-C⁻HR'] Acylated->Ylide -H⁺ (Base) Thionium Thionium Ion [R-S=C⁺HR'] Ylide->Thionium -OAc⁻ Product α-Acyloxythioether [R-S-CH(OAc)R'] Thionium->Product +OAc⁻ Benzothiazine_Workflow Workflow for 1,2-Benzothiazine Synthesis Reagent This compound Activation Activation (e.g., TFAA) Reagent->Activation Intermediate Intramolecular Electrophilic Attack Activation->Intermediate Pummerer Reaction Product 1,2-Benzothiazine Derivative Intermediate->Product Cyclization

Caption: Synthesis of 1,2-benzothiazines via an intramolecular Pummerer cyclization cascade.

Experimental Protocol: Synthesis of 4-Hydroxy-2H-benzo[e]t[3][4]hiazine-3-carboxylic acid 1,1-dioxide

This protocol is a representative procedure based on established principles of Pummerer-type cyclizations.

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Scientist's Note: Anhydrous conditions are critical to prevent quenching of the highly reactive anhydride and the thionium intermediate.

  • Activation: Slowly add trifluoroacetic anhydride (TFAA, 2.0 eq) dropwise to the stirred solution over 15 minutes. The reaction is often exothermic.

    • Causality: TFAA is a powerful activating agent that promotes the formation of the sulfonium species more efficiently than acetic anhydride, facilitating cyclization even with the deactivated nitro-substituted ring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

    • Safety Note: Quenching is highly exothermic and releases CO₂ gas. Perform this step slowly in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,2-benzothiazine derivative.

Part 3: Synthesis of Quinoxaline Derivatives

Quinoxalines are a privileged class of N-heterocycles found in numerous bioactive compounds. [9][10]A powerful strategy for their synthesis using this compound involves a domino reaction sequence: in situ reduction of the nitro group followed by a Pummerer-mediated cyclocondensation.

Reaction Workflow and Mechanism

This elegant one-pot synthesis hinges on two key transformations:

  • Reductive Cyclization Precursor: The ortho-nitro group is first reduced to an amino group using a suitable reducing agent (e.g., SnCl₂ or Fe/HCl). This reduction unmasks an intramolecular nucleophile, transiently forming a 2-aminophenyl derivative. [6]2. Pummerer/Condensation Cascade: In the same pot, acetic anhydride is added. It serves two purposes: it activates the sulfoxide for the Pummerer rearrangement to generate an electrophilic glyoxylic acid equivalent, and it catalyzes the condensation of this intermediate with the in situ-generated ortho-diamine. This final condensation step forges the pyrazine ring of the quinoxaline system. [11][12]

Visualizing the Quinoxaline Synthesis Workflow

Quinoxaline_Workflow Workflow for Quinoxaline Synthesis Start This compound Reduction Step 1: Nitro Reduction (e.g., SnCl₂/HCl) Start->Reduction Pummerer Step 2: Pummerer Activation (Acetic Anhydride) Start->Pummerer Diamine In-situ o-Phenylenediamine Intermediate Reduction->Diamine Condensation Step 3: Cyclocondensation Diamine->Condensation Pummerer->Condensation Generates Electrophile Product Quinoxaline Derivative Condensation->Product

Caption: A domino reaction of reduction and Pummerer/condensation for one-pot quinoxaline synthesis.

Experimental Protocol: One-Pot Synthesis of 3-(Thio-substitued)-quinoxalin-2(1H)-one

This protocol outlines a general procedure for the reductive cyclization cascade.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂)

  • Ethanol

  • Acetic anhydride

  • Sodium acetate

  • Water and Ethyl Acetate for workup

  • Standard laboratory glassware

Procedure:

  • Reduction: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a solution of stannous chloride dihydrate (SnCl₂, 3.0-4.0 eq) in concentrated HCl portion-wise while stirring at room temperature.

    • Scientist's Note: This reduction is often exothermic. The progress can be monitored by the disappearance of the yellow color of the nitro compound.

  • Reaction Progression: Heat the mixture to reflux for 2-3 hours to ensure complete reduction to the o-phenylenediamine intermediate.

  • Pummerer Activation & Cyclization: Cool the reaction mixture to room temperature. Carefully add acetic anhydride (3.0 eq) and sodium acetate (2.0 eq). Heat the mixture back to reflux for an additional 4-6 hours.

    • Causality: Acetic anhydride activates the sulfoxide, initiating the Pummerer cascade. The resulting electrophilic intermediate is immediately trapped by the more nucleophilic amino group of the diamine, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring. Sodium acetate acts as a base to facilitate deprotonation steps.

  • Workup: After cooling, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude residue can be purified by flash column chromatography (silica gel) to afford the desired quinoxaline product.

Data Summary

The following table provides a general overview of the synthetic transformations discussed. Yields and specific conditions are highly substrate-dependent and require optimization.

Heterocyclic TargetKey TransformationActivating AgentKey IntermediateTypical Solvent
1,2-Benzothiazine Intramolecular Pummerer CyclizationTFAAThionium IonDichloromethane
Quinoxaline Reductive Pummerer CyclocondensationAcetic Anhydrideo-Phenylenediamine & Thionium IonEthanol / Acetic Acid

Conclusion

This compound is a powerful and versatile building block for constructing medicinally relevant heterocyclic systems. By understanding and harnessing the Pummerer rearrangement and reductive cyclization pathways, chemists can access complex molecular architectures like benzothiazines and quinoxalines through elegant and efficient synthetic routes. The protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers to explore and expand the synthetic utility of this promising reagent.

References

  • Wikipedia. Pummerer rearrangement. [Link]

  • Grokipedia. Pummerer rearrangement.
  • Chemeurope.com. Pummerer rearrangement. [Link]

  • Padwa, A., et al. (2013). Mechanism of the Pummerer reaction: a computational study. Organic Letters, 15(7), 1682-5. [Link]

  • De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-184. [Link]

  • ResearchGate. General synthetic pathway for the synthesis of quinoxaline derivatives. [Link]

  • Autecha Corporation. Understanding 2-(Furfurylsulfinyl)acetic acid p-Nitrophenyl Ester: Synthesis, Applications, and Market Insights. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • Patel, C., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 21(7), 861. [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • mtieat. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

  • El-Sayed, N. N. E. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 4, 251-285.
  • ResearchGate. Synthetic Strategies of Benzothiazines: A Mini Review. [Link]

  • ResearchGate. Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines. [Link]

  • PubMed Central. Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • PubMed. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. [Link]

  • Chemistry & Biology Interface.
  • Sci-Hub. This compound. [Link]

  • Asian Journal of Research in Chemistry. A Short Review on Structures and Synthesis of some Heterocyclic Compounds. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • HETEROCYCLES. synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • PubChem. (2-Nitrophenyl)acetic acid. [Link]

  • ResearchGate. Heterocycles, their Synthesis and Industrial Applications: A Review. [Link]

Sources

Application Notes and Protocols for the Analytical Determination of [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of [(2-Nitrophenyl)sulfinyl]acetic acid. This compound is a key intermediate and a potential impurity in various synthetic pathways, including its use in the context of photocleavable protecting groups. Ensuring its purity and monitoring its presence in reaction mixtures is critical for process control and quality assurance in research, and drug development. This guide outlines methodologies based on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. Additionally, it provides insights into its structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is presented with an in-depth explanation of the underlying scientific principles, validation considerations based on ICH guidelines, and troubleshooting advice to empower researchers and analytical scientists to achieve robust and reliable results.

Introduction: The Analytical Significance of this compound

This compound, with the chemical structure C₈H₇NO₅S, is an organic compound of increasing interest in synthetic chemistry. Its relevance often stems from its role as a derivative or by-product in reactions involving 2-nitrophenylsulfinyl protecting groups, which are utilized in peptide and carbohydrate chemistry. The o-nitrophenylsulfenyl group is known for its mild cleavage conditions, often employing thiolytic reagents. The accurate detection and quantification of this compound are paramount for several reasons:

  • Reaction Monitoring: Tracking the formation or consumption of this acid allows for precise monitoring of reaction kinetics and endpoints.

  • Impurity Profiling: As a potential process-related impurity, its presence in final active pharmaceutical ingredients (APIs) or other high-purity compounds must be controlled and quantified to ensure safety and efficacy.

  • Stability Studies: Assessing the degradation pathways of parent compounds may involve the formation of this compound, making its analysis crucial in stability-indicating methods.

This guide provides a suite of validated analytical methods to address these needs, offering a range of techniques to suit different laboratory capabilities and analytical requirements.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValue/InformationSource
Molecular Formula C₈H₇NO₅S
Molecular Weight 229.21 g/mol
Appearance Solid (Crystallographic data available)
Key Structural Features Aromatic nitro group, a sulfoxide, and a carboxylic acid moiety.
Chromophore The 2-nitrophenyl group provides strong UV absorbance, which is the basis for UV-Vis and HPLC-UV detection.
Ionization The carboxylic acid group (pKa ~2.6, predicted) allows for analysis by ion-suppression chromatography and electrospray ionization mass spectrometry in negative ion mode.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of this compound. The method described here utilizes reversed-phase chromatography with ion suppression to achieve excellent peak shape and resolution.

Rationale for Method Design
  • Reversed-Phase Chromatography: A C18 stationary phase is chosen for its versatility and ability to retain the moderately polar analyte.

  • Ion Suppression: The mobile phase is acidified to a pH at least two units below the pKa of the carboxylic acid group. This protonates the analyte, rendering it less polar and enhancing its retention on the C18 column, which also prevents peak tailing.[1]

  • UV Detection: The 2-nitrophenyl chromophore exhibits strong absorbance in the UV region. Based on data for similar nitrophenol compounds, a primary detection wavelength around 275 nm is selected for high sensitivity, with a secondary wavelength near 350 nm for confirmation, where absorbance is also expected.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution (e.g., 1 mg/mL in ACN) A->B C Create Calibration Curve Standards (Dilution) B->C F Inject Standards & Sample C->F D Prepare Sample Solution (Dissolve in mobile phase) D->F E Equilibrate C18 Column E->F G Isocratic Elution F->G H UV Detection (275 nm) G->H I Integrate Peak Areas H->I J Construct Calibration Curve I->J K Quantify Analyte in Sample J->K LCMS_Workflow A Sample Preparation (Dilute in Mobile Phase) B LC Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (Negative Mode) B->C D Mass Analyzer (Q1) Isolate Precursor Ion [M-H]⁻ C->D E Collision Cell (Q2) Fragment Precursor Ion D->E F Mass Analyzer (Q3) Isolate Product Ion E->F G Detector (Signal Acquisition) F->G H Data Analysis (Quantification via MRM) G->H

Sources

Application Notes and Protocols for the Safe Handling and Storage of [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[(2-Nitrophenyl)sulfinyl]acetic acid is a specialized organic compound that integrates a nitrophenyl group, a sulfinyl group, and a carboxylic acid moiety. This unique combination of functional groups suggests its potential utility in organic synthesis, particularly as a building block for heterocyclic compounds or as a molecule with potential biological activity. The presence of the nitroaromatic system, the chiral sulfoxide, and the acidic carboxylic acid dictates a specific set of handling and storage requirements to ensure the safety of laboratory personnel and the integrity of the compound.

These application notes provide a detailed guide to the safe handling, storage, and disposal of this compound, grounded in the known reactivity and toxicology of its constituent chemical functionalities.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be performed before commencing any work with this compound. The primary hazards are inferred from its structural components:

  • Nitrophenyl Group: Aromatic nitro compounds are known to be toxic and can be absorbed through the skin, inhalation, or ingestion[1]. They may cause irritation to the skin, eyes, and respiratory tract[2][3]. A significant hazard associated with some nitrophenols is the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, and cyanosis[4]. Nitroaromatic compounds can also be reactive and may decompose violently upon heating or in the presence of certain chemicals[1].

  • Sulfinyl (Sulfoxide) Group: The sulfoxide group is polar and can participate in various chemical reactions. The protons on the carbon adjacent to the sulfinyl group are acidic and can be removed by strong bases[5]. Sulfoxides can be oxidized to sulfones or reduced to sulfides[6][7]. Thermal decomposition of sulfoxides can lead to the formation of sulfenic acids[5].

  • Carboxylic Acid Group: Carboxylic acids are acidic and can cause corrosion to metals and irritation or burns to skin and eyes[8]. They will react exothermically with bases[8].

Summary of Potential Hazards:

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Causes skin, eye, and respiratory tract irritation.

  • Potential for long-term health effects with repeated exposure[1].

  • Incompatible with strong bases, strong oxidizing agents, and reducing agents.

  • Hazardous decomposition products may include nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide (CO) upon combustion.

Quantitative Data Summary

As specific experimental data for this compound is limited, the following table provides computed properties and data for a closely related compound, (2-Nitrophenyl)acetic acid, for reference.

PropertyValue (for (2-Nitrophenyl)acetic acid)Reference
Molecular FormulaC₈H₇NO₄[3]
Molecular Weight181.15 g/mol [3]
AppearanceSlightly yellow powder[3]
IncompatibilitiesStrong oxidizing agents, strong bases[3]
Hazardous DecompositionNitrogen oxides, carbon monoxide, carbon dioxide[3]

Experimental Protocols

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2][3].

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves properly[9].

  • Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities, a chemical-resistant suit may be necessary[3].

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used for weighing and transfer operations[2].

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is mandatory for all procedures that may generate dust or aerosols[3].

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area[2].

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned and engineering controls are operational. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Use spatulas and other tools carefully to avoid generating dust.

    • If transferring to a solution, add the solid to the solvent slowly to control any potential exothermic reactions.

  • Post-Handling:

    • Thoroughly clean all equipment and the work area after handling.

    • Wash hands and any exposed skin with soap and water immediately after work is completed[3].

Storage Procedures

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous situations.

Storage Conditions
  • Container: Store in a tightly sealed, clearly labeled container to prevent contamination and reaction with moisture or air[3].

  • Environment: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources[10].

  • Incompatibilities: Store separately from strong bases, strong oxidizing agents, and reducing agents to prevent potentially vigorous or explosive reactions[3]. Do not store in metal cabinets which may be susceptible to corrosion from the acidic nature of the compound[8].

Logical Flow for Storage Assessment

start Receive this compound check_container Is container intact and properly labeled? start->check_container quarantine Quarantine and report to EHS check_container->quarantine No find_storage Identify designated storage location check_container->find_storage Yes check_location Is location cool, dry, and well-ventilated? find_storage->check_location relocate Find a suitable storage location check_location->relocate No check_incompatibles Are incompatible materials present? (Bases, Oxidizers, Reducers) check_location->check_incompatibles Yes relocate->find_storage remove_incompatibles Segregate incompatible materials check_incompatibles->remove_incompatibles Yes store_compound Store in tightly sealed container check_incompatibles->store_compound No remove_incompatibles->store_compound update_inventory Update chemical inventory store_compound->update_inventory end Storage Complete update_inventory->end

Caption: Workflow for the safe storage of this compound.

Spill Management and Waste Disposal

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment:

    • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for waste disposal[3].

    • For larger spills, or spills of a solution, absorb with an inert, non-combustible material (e.g., sand, vermiculite), then place into a sealed container for disposal[11].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in section 3.1.

Waste Disposal
  • Collection: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash[11].

Spill Response Decision Pathway

spill Spill of this compound occurs assess_spill Assess spill size and location spill->assess_spill small_spill Small spill in fume hood assess_spill->small_spill Small & Contained large_spill Large spill or outside fume hood assess_spill->large_spill Large or Uncontained ppe Don appropriate PPE small_spill->ppe evacuate Evacuate area and call EHS large_spill->evacuate contain_solid Carefully sweep solid material ppe->contain_solid Solid spill contain_liquid Absorb with inert material ppe->contain_liquid Solution spill package_waste Place in sealed, labeled waste container contain_solid->package_waste contain_liquid->package_waste decontaminate Decontaminate spill area package_waste->decontaminate report Report incident to supervisor decontaminate->report end Spill managed report->end

Caption: Decision-making workflow for responding to a spill.

Conclusion

While this compound presents several potential hazards, these can be effectively managed through the diligent application of the protocols outlined in this document. A thorough understanding of the risks associated with its functional groups, coupled with strict adherence to safety procedures, will ensure a safe laboratory environment for all personnel.

References

  • Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. [Link]

  • Wikipedia. Sulfoxide. [Link]

  • PubMed. C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • ACS Publications. The Relative Reactivity of Thioethers and Sulfoxides toward Oxygen Transfer Reagents: The Oxidation of Thianthrene 5-Oxide and Related Compounds by MoO5HMPT. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Nitrophenols. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • Angene Chemical. Safety Data Sheet - (R)-2-Hydroxy-2-(4-nitrophenyl)acetic Acid. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

  • Greenbook.net. SAFETY DATA SHEET - Complex of Calcium and carboxylic acids. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetic Acid. [Link]

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Topic: A Robust and Scalable Synthesis of [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

[(2-Nitrophenyl)sulfinyl]acetic acid is a valuable intermediate in organic synthesis, notable for its utility in constructing complex molecules and as a precursor in medicinal chemistry. This application note provides a comprehensive, in-depth guide for its scale-up synthesis. Moving beyond a simple recitation of steps, this document elucidates the chemical rationale behind the chosen synthetic strategy, details critical process parameters, and outlines a complete framework for ensuring safety and quality control. The described two-step process, involving the formation of a thioether intermediate followed by a controlled selective oxidation, is designed for reproducibility, efficiency, and scalability.

Introduction and Strategic Rationale

The synthesis of sulfoxides is a cornerstone of modern organic chemistry, with chiral sulfoxides, in particular, serving as powerful auxiliaries and ligands in asymmetric synthesis.[1] The target molecule, this compound, combines the sulfoxide moiety with an electron-withdrawing nitro group and a carboxylic acid handle, making it a versatile building block.

A direct, single-step synthesis is often challenging and prone to side reactions. Therefore, a more robust and controllable two-step strategy is employed. This approach is predicated on two well-established transformations:

  • Nucleophilic Thioetherification: Formation of the carbon-sulfur bond to create the sulfide precursor, [(2-Nitrophenyl)thio]acetic acid. This method offers high yields and straightforward purification.

  • Selective Oxidation: Controlled oxidation of the sulfide to the target sulfoxide. This step is critical, as over-oxidation can lead to the corresponding sulfone, an undesired byproduct. The use of a mild and cost-effective oxidant is paramount for a successful scale-up.[2][3]

This strategic decoupling of C-S bond formation and oxidation provides superior control over the reaction, leading to a higher purity final product and a more reliable manufacturing process.

Overall Synthetic Workflow

The workflow is designed for logical progression from starting materials to the final, purified product, with integrated quality control checkpoints.

G A Step 1: Thioether Synthesis (S-Arylation) B Work-up & Isolation (Precipitation & Filtration) A->B Reaction Complete C QC Check 1 (TLC, ¹H NMR of Intermediate) B->C Isolate Crude Sulfide D Step 2: Selective Oxidation C->D Purity Confirmed E Work-up & Purification (Crystallization) D->E Reaction Complete F Final QC & Drying (HPLC, NMR, MP) E->F Isolate Final Product

Diagram 1: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocols

Safety First: All operations must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-resistant lab coat, is mandatory. An emergency shower and eyewash station must be readily accessible.[4]

Part A: Synthesis of [(2-Nitrophenyl)thio]acetic acid (Sulfide Intermediate)

This protocol is based on the S-arylation of a thiol with an alpha-halo acid. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion attacks the electrophilic carbon of chloroacetic acid.

Materials and Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Thermometer and temperature controller

  • Addition funnel

  • Heating mantle

  • 2-Nitrothiophenol (1.0 mol, 155.18 g)

  • Sodium Hydroxide (2.1 mol, 84.0 g)

  • Chloroacetic acid (1.05 mol, 99.22 g)

  • Deionized Water (2.5 L)

  • Concentrated Hydrochloric Acid (~150 mL)

  • Ice bath

Step-by-Step Protocol:

  • Preparation of Sodium Thiolate: In the 5 L flask, dissolve Sodium Hydroxide (2.0 mol, 80.0 g) in 1.5 L of deionized water with stirring. Cool the solution to 15-20°C using an ice bath.

  • Addition of Thiol: Slowly add 2-Nitrothiophenol to the sodium hydroxide solution. The addition is exothermic; maintain the temperature below 30°C. Stir for 30 minutes until a clear, dark red solution of the sodium 2-nitrothiophenolate is formed.

  • Preparation of Chloroacetate: In a separate beaker, carefully dissolve Chloroacetic acid in 200 mL of water. Neutralize this solution by slowly adding Sodium Hydroxide (1.05 mol, 42.0 g) while cooling in an ice bath. Caution: Chloroacetic acid is corrosive and toxic.

  • S-Arylation Reaction: Slowly add the sodium chloroacetate solution from the addition funnel to the sodium 2-nitrothiophenolate solution over 1 hour. Maintain the internal temperature between 25-30°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

  • Work-up and Isolation: Cool the reaction mixture to 10-15°C in an ice bath. Slowly and carefully acidify the mixture to pH 1-2 by adding concentrated HCl. A yellow precipitate of [(2-Nitrophenyl)thio]acetic acid will form.

  • Filtration and Washing: Stir the slurry for 30 minutes in the cold, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Quality Control: Analyze the intermediate by ¹H NMR and melting point to confirm identity and purity before proceeding.

Part B: Selective Oxidation to this compound

This step utilizes hydrogen peroxide in an acidic medium, a common and effective method for oxidizing sulfides to sulfoxides. The temperature must be carefully controlled to prevent over-oxidation to the sulfone.[3]

Materials and Equipment:

  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Thermometer and temperature controller

  • Addition funnel

  • Ice bath

  • [(2-Nitrophenyl)thio]acetic acid (0.8 mol, 170.5 g, from Part A)

  • Glacial Acetic Acid (1.7 L)

  • 30% Hydrogen Peroxide (w/w) (0.88 mol, 100 g, ~90 mL)

Step-by-Step Protocol:

  • Dissolution: Charge the flask with [(2-Nitrophenyl)thio]acetic acid and glacial acetic acid. Stir until all the solid has dissolved.

  • Cooling: Cool the solution to 15-20°C using an ice bath.

  • Controlled Oxidation: Add 30% hydrogen peroxide dropwise via the addition funnel over 1.5-2 hours. This is a critical step. The reaction is exothermic; maintain the internal temperature strictly between 20-25°C. A rise in temperature can lead to the formation of the sulfone byproduct.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at room temperature for 8-12 hours. Monitor the disappearance of the starting sulfide by TLC or HPLC.

  • Product Precipitation: Once the reaction is complete, slowly add 1.5 L of cold deionized water to the reaction mixture with vigorous stirring. The product, this compound, will precipitate out as a pale yellow solid.

  • Isolation: Cool the slurry to 5-10°C and stir for 1 hour to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water (3 x 400 mL) to remove residual acetic acid and any unreacted peroxide.

  • Drying and Final QC: Dry the final product in a vacuum oven at 60°C to a constant weight. Determine the final purity by HPLC and confirm the structure by ¹H NMR, ¹³C NMR, and FT-IR.

Chemical Reaction Pathway

Diagram 2: The two-step reaction scheme for the synthesis of this compound.

Critical Process Parameters and Quality Control

Adherence to these parameters is essential for ensuring high yield and purity on a larger scale.

ParameterStepTarget RangeRationale / Justification
Temperature Part A: S-Arylation25-30°CControls the rate of reaction and minimizes potential side reactions. Higher temperatures can lead to degradation.
Temperature Part B: Oxidation20-25°CCRITICAL: Prevents over-oxidation to the sulfone byproduct. This is the most sensitive parameter of the process.
pH Part A: Work-up1-2Ensures complete protonation of the carboxylic acid, leading to maximum precipitation and yield of the intermediate.
**Molar Ratio (H₂O₂) **Part B: Oxidation1.1 - 1.2 eq.A slight excess of the oxidant ensures complete conversion of the sulfide. A large excess increases the risk of sulfone formation.
Addition Rate Part A & BSlow, controlledManages the exotherm of both reactions, ensuring safety and preventing temperature spikes that could lead to byproducts.

Analytical Quality Control:

  • Intermediate [(2-Nitrophenyl)thio]acetic acid:

    • Appearance: Yellow crystalline solid.

    • TLC: Rf value distinct from starting material.

    • ¹H NMR: Confirms structural integrity.

  • Final Product this compound:

    • Appearance: Pale-yellow crystalline solid.

    • Melting Point: Sharp melting point indicates high purity.

    • HPLC: Purity ≥ 98.5%.

    • FT-IR (cm⁻¹): ~1710 (C=O), ~1040 (S=O), ~1520 & ~1340 (NO₂).

    • ¹H NMR: Appearance of diastereotopic protons for the CH₂ group adjacent to the chiral sulfoxide center.

Safety and Hazard Analysis

This synthesis involves several hazardous materials and reactions that require strict safety protocols.

HazardSubstance / ProcessRisk AssessmentMitigation Strategy
Toxicity / Corrosivity 2-Nitrothiophenol, Chloroacetic AcidToxic upon inhalation/ingestion, causes severe skin burns.Handle only in a fume hood. Wear appropriate gloves, eye protection, and lab coat. Avoid generating dust.[5]
Strong Oxidizer 30% Hydrogen PeroxideCan cause fires or explosions upon contact with incompatible materials. Causes severe skin and eye burns.Store away from organic materials. Use compatible equipment (glass, Teflon). Add slowly and control temperature.
Exothermic Reaction Both Steps A and BPotential for thermal runaway if reagents are added too quickly, leading to boiling and release of hazardous fumes.Use an ice bath for temperature control. Ensure slow, dropwise addition of reagents. Monitor internal temperature continuously.
Corrosive Vapors Glacial Acetic Acid, HClCan cause severe respiratory tract irritation and burns.Always handle in a chemical fume hood.[6][7][8]

Waste Disposal: All aqueous waste streams must be neutralized before disposal. Organic waste containing nitroaromatics and sulfur compounds should be collected and disposed of according to institutional and local environmental regulations.

Conclusion

The two-step synthesis of this compound detailed in this note provides a reliable, scalable, and well-controlled pathway to a high-purity product. By focusing on the strategic separation of C-S bond formation and selective oxidation, and by maintaining strict control over critical parameters like temperature, this protocol is well-suited for researchers and drug development professionals requiring multi-gram to kilogram quantities of this important synthetic intermediate. The emphasis on procedural safety and integrated quality control ensures a robust and reproducible process.

References

  • 2,4-dinitrobenzenesulfenyl chloride . Organic Syntheses Procedure. [Link]

  • Process for preparing 2-nitro-4-carboxybenzenesulfenyl chloride.
  • Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... . ResearchGate. [Link]

  • CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY . University of Illinois Urbana-Champaign. [Link]

  • Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O . Organic Letters. [Link]

  • Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride . SciSpace. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides . ResearchGate. [Link]

  • Process for preparing sulfoxides.
  • This compound . Sci-Hub. [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS . Bionium. [Link]

  • Safety Data Sheet: Thionyl chloride . Carl ROTH. [Link]

  • Thionyl chloride - Safety Data Sheet . Seidler Chemical. [Link]

  • o-Nitrobenzenesulfonyl Chloride . Organic Syntheses Procedure. [Link]

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Application Notes and Protocols for the Reaction of [(2-Nitrophenyl)sulfinyl]acetic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated reaction conditions for [(2-Nitrophenyl)sulfinyl]acetic acid with a variety of nucleophiles. While specific experimental data for this particular reagent is limited in publicly accessible literature, this document synthesizes established principles of sulfoxide chemistry and the influence of aromatic nitro groups to offer a robust theoretical framework and practical starting points for laboratory investigation. The protocols and discussions herein are designed to empower researchers to explore the synthetic utility of this compound, particularly in contexts where the unique electronic and steric properties of the 2-nitrophenylsulfinyl moiety can be leveraged.

Introduction to this compound

This compound, with the chemical formula C₈H₇NO₅S, is an organosulfur compound featuring a sulfoxide functional group linking a 2-nitrophenyl ring and an acetic acid moiety.[1] The presence of the electron-withdrawing nitro group ortho to the sulfoxide is expected to significantly influence the reactivity of the sulfur center, the aromatic ring, and the alpha-protons of the acetic acid group. The sulfoxide group itself is chiral, polar, and can act as both a hydrogen bond acceptor and, upon activation, an electrophilic center.

The crystal structure of this compound has been reported, confirming its successful synthesis and isolation.[2] While detailed reaction protocols with nucleophiles are not widely published, its structure suggests potential applications as a building block in organic synthesis, leveraging the interplay of its functional groups.

Theoretical Framework: General Reactivity of Aryl Sulfoxides with Nucleophiles

The reaction of aryl sulfoxides with nucleophiles can proceed through several distinct mechanistic pathways, largely dictated by the nature of the nucleophile, the presence of activating agents, and the specific substituents on the aryl ring.

Nucleophilic Attack at the Sulfur Center

The sulfur atom in a sulfoxide is electrophilic and can be attacked by nucleophiles. This reactivity is enhanced by protonation or coordination to a Lewis acid, which makes the sulfinyl group a better leaving group.

The Pummerer Reaction and Related Transformations

Upon activation with an electrophile (commonly an acid anhydride), sulfoxides can undergo a Pummerer reaction. In the case of aryl sulfoxides with acidic protons on a substituent, this can lead to the functionalization of the aromatic ring.[3] For this compound, the acidic protons are on the α-carbon of the acetic acid moiety.

Nucleophilic Aromatic Substitution

Aromatic systems attached to an activated sulfoxide can undergo nucleophilic aromatic substitution, where the sulfoxide group facilitates the displacement of a leaving group on the ring or is itself displaced. The presence of a strong electron-withdrawing group like the nitro group in the ortho position makes the aromatic ring more susceptible to nucleophilic attack.[3]

Visualization of Potential Reaction Pathways

The following diagrams illustrate the generalized mechanistic pathways that this compound may undergo in the presence of nucleophiles.

Reaction_Pathways cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Potential Reaction Pathways Start This compound Attack_S Nucleophilic Attack at Sulfur Start->Attack_S Nu⁻ Pummerer Pummerer-type Reaction Start->Pummerer Activator SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nu⁻ Nucleophile Nucleophile (Nu⁻) Activator Activator (e.g., H⁺, Ac₂O)

Caption: Potential reaction pathways for this compound.

Proposed Reaction Conditions and Protocols

The following sections provide hypothetical protocols for the reaction of this compound with different classes of nucleophiles. These are intended as starting points for experimental design and will likely require optimization.

Reaction with Oxygen Nucleophiles (e.g., Alcohols)

The carboxylic acid moiety of the starting material can undergo Fischer esterification with alcohols under acidic conditions.

Hypothetical Protocol: Esterification

  • To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, used as solvent) at room temperature, add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Nitrogen Nucleophiles (e.g., Amines)

The carboxylic acid can react with amines to form amides, typically requiring activation.

Hypothetical Protocol: Amide Formation

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, DMF) at 0 °C.

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq).

  • Stir the mixture for 15-30 minutes to form the activated ester.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Reaction with Sulfur Nucleophiles (e.g., Thiols)

Thiols can potentially react at the sulfur center, leading to deoxygenation or other transformations, especially under activating conditions. The α-protons of the acetic acid are acidic and can be deprotonated by a strong base.[4]

Hypothetical Protocol: Reaction with a Thiolate

  • In an inert atmosphere, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or THF.

  • Add a strong base (e.g., sodium hydride, 1.1 eq) at 0 °C to generate the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at a suitable temperature (ranging from room temperature to elevated temperatures) and monitor its progress.

  • Upon completion, quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Data Summary Table

Since specific experimental data is scarce, the following table provides a qualitative summary of expected reactivity based on general chemical principles.

Nucleophile ClassPotential Reaction Site(s)Expected Product TypePlausible Conditions
Oxygen (Alcohols)Carboxylic AcidEsterAcid catalyst, heat
Nitrogen (Amines)Carboxylic AcidAmideCoupling agent, base
Sulfur (Thiols)Sulfur Center, α-CarbonThioether, α-thiolated acidBase, polar aprotic solvent
Carbon (Enolates)α-CarbonC-C bond formationStrong base, low temperature

Workflow for a Typical Reaction

Experimental_Workflow Start Dissolve Reactants Reaction Reaction under Controlled Conditions (Temperature, Atmosphere) Start->Reaction Add Reagents Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Periodic Sampling Workup Quenching and Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Crude Product Characterization Analyze Product (NMR, MS) Purification->Characterization Pure Product

Caption: A generalized experimental workflow for reactions involving this compound.

Conclusion and Future Outlook

This compound represents a potentially versatile, yet underexplored, building block in organic synthesis. The protocols and mechanistic discussions provided in this guide are intended to serve as a foundation for further investigation into its reactivity. The electron-deficient nature of the aromatic ring, combined with the reactivity of the sulfoxide and carboxylic acid functionalities, suggests that this compound could be a valuable tool for the synthesis of complex molecules. Further experimental work is necessary to fully elucidate the scope and limitations of its reactions with various nucleophiles.

References

  • Bull, J. A., & Carreira, E. M. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(12), 7364–7435.
  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(2), o658–o659.
  • Wikipedia. (2023). Sulfoxide. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of [(2-Nitrophenyl)sulfinyl]acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [(2-Nitrophenyl)sulfinyl]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of this compound is typically a two-stage process: first, the S-alkylation of 2-nitrothiophenol to form the sulfide intermediate, S-(2-nitrophenyl)thioacetic acid, followed by its selective oxidation to the desired sulfoxide product. Each stage presents unique challenges that can impact overall yield and purity. This guide provides direct answers to specific issues you may encounter.

Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format, focusing on practical solutions and the rationale behind them.

Stage 1: Synthesis of S-(2-nitrophenyl)thioacetic acid (Sulfide Precursor)

This initial step involves the reaction of 2-nitrothiophenol with a haloacetic acid, typically under basic conditions.

Question 1: My yield of the sulfide precursor, S-(2-nitrophenyl)thioacetic acid, is consistently low. What are the likely causes?

Answer: Low yield in this S-alkylation step often stems from three primary areas: suboptimal base selection, improper temperature control, or side reactions involving the starting materials.

  • Base Selection and Stoichiometry: The base is critical for deprotonating the thiol to form the more nucleophilic thiolate.

    • Problem: Using a strong, sterically hindered base is ideal. However, using an incorrect equivalent or a weaker base can lead to incomplete deprotonation, leaving unreacted 2-nitrothiophenol. Conversely, a strong nucleophilic base (like NaOH in excess) can compete with the thiolate and react with chloroacetic acid.

    • Solution: Use 1.0 to 1.1 equivalents of a base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (Et₃N). Ensure the base is added before the chloroacetic acid to pre-form the thiolate.

  • Temperature Control:

    • Problem: While heating can increase the reaction rate, excessive temperatures can promote side reactions, including the formation of oxidative dimerization products or decomposition, especially given the presence of the nitro group.

    • Solution: Run the reaction at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time without forming degradation products.

  • Reagent Quality:

    • Problem: 2-nitrothiophenol can oxidize over time if not stored properly. Chloroacetic acid can be hygroscopic.

    • Solution: Use freshly purchased or purified starting materials. Ensure chloroacetic acid is dry before use.

Question 2: My main byproduct is 2,2'-dinitrodiphenyl disulfide. How can I prevent its formation?

Answer: The formation of 2,2'-dinitrodiphenyl disulfide is a classic issue resulting from the oxidative dimerization of the 2-nitrothiophenol starting material. The thiolate intermediate is particularly susceptible to oxidation by atmospheric oxygen.

  • Solution 1: Maintain an Inert Atmosphere. The most effective way to prevent this side reaction is to exclude oxygen. Purge the reaction flask with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

  • Solution 2: Order of Addition. Add the base to the solution of 2-nitrothiophenol first to generate the thiolate in situ. Then, add the chloroacetic acid promptly. Minimizing the time the thiolate exists in solution before the alkylating agent is introduced can reduce the opportunity for oxidation.

Question 3: I'm struggling with the purification of the S-(2-nitrophenyl)thioacetic acid intermediate. What is an effective method?

Answer: The acidic nature of the product allows for a straightforward purification via acid-base extraction.

  • Step 1: Quenching and Initial Extraction. Once the reaction is complete (as determined by TLC), cool the mixture and dilute it with water. Extract the aqueous layer with a solvent like ethyl acetate or dichloromethane to remove any non-acidic organic impurities.

  • Step 2: Acidification. Acidify the aqueous layer to a pH of approximately 2-3 using a strong acid like 1 M HCl. The desired product, S-(2-nitrophenyl)thioacetic acid, is insoluble in acidic water and will precipitate out.

  • Step 3: Isolation and Recrystallization. Collect the precipitated solid by filtration. Wash the solid with cold water to remove any remaining salts. For higher purity, the crude product can be recrystallized. A common solvent system for recrystallization is an ethyl acetate/hexane mixture.

Stage 2: Selective Oxidation to this compound

This stage is the most critical for the final yield and purity, as over-oxidation to the sulfone is a common and difficult-to-reverse side reaction.

Question 4: My oxidation reaction produces a mixture of the starting sulfide, the desired sulfoxide, and the over-oxidized sulfone. How can I improve the selectivity for the sulfoxide?

Answer: Achieving high selectivity is entirely dependent on controlling the oxidizing power of the reaction. This is managed by the choice of oxidant, stoichiometry, and strict temperature control.

  • Choice of Oxidizing Agent: Different agents offer varying levels of reactivity.

    • Hydrogen Peroxide (H₂O₂): Often used in acetic acid, it is inexpensive but can easily lead to over-oxidation if not carefully controlled.

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and generally selective oxidant for this transformation. However, it can be expensive and requires careful handling.

    • Sodium Periodate (NaIO₄): An excellent choice for its high selectivity in converting sulfides to sulfoxides, often with minimal sulfone formation. It is typically used in a solvent mixture like methanol/water.

  • Stoichiometry: This is paramount. Use precisely 1.0 to 1.1 equivalents of the oxidizing agent. Using a significant excess will inevitably lead to the formation of the sulfone byproduct.

  • Temperature Control: The oxidation is exothermic.

    • Solution: Perform the reaction at low temperatures. Start the reaction at 0 °C (ice bath) and add the oxidant slowly and portion-wise to maintain this temperature. Allow the reaction to stir at 0 °C and then slowly warm to room temperature while monitoring closely with TLC. Over-oxidation is more likely to occur at elevated temperatures.[1]

OxidantTypical ConditionsAdvantagesDisadvantages
H₂O₂ (30%) Acetic Acid, 0 °C to RTInexpensive, readily availableLow selectivity, high risk of over-oxidation
m-CPBA CH₂Cl₂, 0 °C to RTHigh selectivity, reliableExpensive, potentially explosive
NaIO₄ MeOH/H₂O, 0 °C to RTExcellent selectivity, easy workupCan be slow, requires biphasic solvent system

Question 5: How can I effectively separate the target sulfoxide from the unreacted sulfide and the sulfone byproduct after the reaction?

Answer: The three compounds (sulfide, sulfoxide, and sulfone) have distinct polarities, which makes them separable by standard chromatographic techniques.

  • Polarity Profile: Sulfide < Sulfoxide < Sulfone.

  • Solution: Flash Column Chromatography. This is the most effective method.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient solvent system of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) to elute the nonpolar starting sulfide first. Gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute the desired sulfoxide. The highly polar sulfone will either remain on the baseline or require a much higher polarity solvent (e.g., 70-100% ethyl acetate) to elute.

    • Monitoring: Use TLC with the same solvent system to identify the fractions containing your pure product.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of the S-(2-nitrophenyl)thioacetic acid precursor?

A1: The reaction is a nucleophilic substitution, specifically an S-alkylation. The mechanism involves two main steps:

  • Deprotonation: The base removes the acidic proton from the thiol group (-SH) of 2-nitrothiophenol, creating a highly nucleophilic thiolate anion (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of chloroacetic acid that is bonded to the chlorine. This attack displaces the chloride ion as a leaving group, forming a new sulfur-carbon bond and yielding the final product.

Mechanism: S-Alkylation of 2-Nitrothiophenol Thiol 2-Nitrothiophenol (Ar-SH) invis1 Thiol->invis1 Base Base (B:) Base->invis1 Thiolate Thiolate Anion (Ar-S⁻) invis2 Thiolate->invis2 ConjugateAcid Conjugate Acid (BH⁺) Chloroacetate Chloroacetate (Cl-CH₂-COO⁻) Chloroacetate->invis2 Product S-(2-nitrophenyl)thioacetic acid (Ar-S-CH₂-COO⁻) Chloride Chloride Ion (Cl⁻) invis1->Thiolate Step 1 Deprotonation invis1->ConjugateAcid invis2->Product Step 2 Nucleophilic Attack invis2->Chloride

Caption: S-Alkylation of 2-nitrothiophenol with chloroacetate.

Q2: What are the critical safety precautions when performing this synthesis?

A2: Safety is paramount.

  • Thiophenols: 2-nitrothiophenol, like other thiols, has a powerful and unpleasant odor. It is also toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agents: Oxidants like m-CPBA and hydrogen peroxide are highly reactive and can be explosive, especially in concentrated forms or in contact with metals. Handle them with care, avoid heat and friction, and use appropriate quenching procedures during workup.

  • General Precautions: The nitro group on the aromatic ring makes the compound potentially energetic. Avoid excessive heating.

Q3: How can I confirm the identity and purity of my final product, this compound?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): To assess purity and compare the product's Rf value to the starting materials.

  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. Look for the characteristic chemical shifts of the aromatic protons and the methylene (-CH₂-) protons adjacent to the sulfoxide group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify functional groups. Look for a strong absorption band around 1040-1060 cm⁻¹, which is characteristic of the S=O sulfoxide stretch.

Detailed Experimental Protocols

Protocol 1: Synthesis of S-(2-nitrophenyl)thioacetic acid
  • In a round-bottom flask purged with nitrogen, dissolve 2-nitrothiophenol (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

  • Add potassium carbonate (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the thiolate.

  • In a separate flask, dissolve chloroacetic acid (1.05 eq) in the same solvent.

  • Add the chloroacetic acid solution dropwise to the thiolate mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its completion by TLC.

  • Pour the reaction mixture into water and wash with ethyl acetate to remove non-acidic impurities.

  • Acidify the aqueous layer with 1 M HCl to pH ~2.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from an appropriate solvent if necessary.

Protocol 2: Oxidation to this compound

Workflow: Sulfide Oxidation Start Dissolve Sulfide Precursor in MeOH/H₂O Cool Cool to 0 °C (Ice Bath) Start->Cool AddOxidant Add NaIO₄ (1.05 eq) Slowly, Portion-wise Cool->AddOxidant Stir Stir at 0 °C, then Warm to Room Temp. AddOxidant->Stir Monitor Monitor by TLC (Sulfide vs. Sulfoxide) Stir->Monitor Workup Filter Precipitate (IO₃⁻) Remove MeOH Monitor->Workup Extract Acidify & Extract with Ethyl Acetate Workup->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: General workflow for the selective oxidation step.

  • Dissolve S-(2-nitrophenyl)thioacetic acid (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).

  • Cool the solution to 0 °C in an ice-water bath.

  • Dissolve sodium periodate (NaIO₄) (1.05 eq) in water and add it dropwise to the sulfide solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting sulfide is consumed.

  • Upon completion, a precipitate of sodium iodate will form. Remove it by filtration.

  • Remove the methanol from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution with 1 M HCl and extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Wikipedia. (2023, May). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Sci-Hub. (2007). This compound. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • ResearchGate. (2024, June 13). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (A) - o-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzenesulfenyl chloride | C6H4ClNO2S | CID 24319. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

Sources

common side reactions with [(2-Nitrophenyl)sulfinyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the o-Nitrophenylsulfenyl (o-NBS) Group

The o-nitrophenylsulfenyl (o-NBS) group is a valuable tool for the protection of amines, particularly in peptide synthesis. It is introduced via reagents like o-nitrophenylsulfenyl chloride (o-NBS-Cl), which can be synthesized from precursors related to [(2-Nitrophenyl)sulfinyl]acetic acid. The o-NBS group is prized for its mild cleavage conditions, typically involving thiol-containing reagents, which offers orthogonality with other protecting groups. However, like any reactive moiety, its use is not without potential pitfalls. This guide is designed to help you navigate these challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of the o-nitrophenylsulfenyl (o-NBS) group?

The o-NBS group is predominantly used as a protecting group for primary and secondary amines, including the α-amino group of amino acids in peptide synthesis. Its mild cleavage conditions make it compatible with a wide range of other protecting groups used for amino acid side chains.

Q2: What are the typical conditions for cleaving the o-NBS group?

The o-NBS group is most commonly removed by nucleophilic attack of a thiol. Reagents such as 2-mercaptopyridine, thiophenol, or dithiothreitol (DTT) are effective. The reaction is typically fast and clean, proceeding under mild, neutral conditions.

Q3: Is the o-NBS protecting group stable to acidic and basic conditions?

The o-NBS group is generally stable to the acidic conditions used for the removal of Boc groups (e.g., trifluoroacetic acid - TFA) and the basic conditions for Fmoc group removal (e.g., piperidine). This orthogonality is a key advantage in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Common Side Reactions

This section details common side reactions encountered when using the o-NBS protecting group and provides actionable troubleshooting steps.

Issue 1: Modification of Tryptophan Residues

The indole side chain of tryptophan is electron-rich and susceptible to electrophilic attack. During the cleavage of sulfonyl- and sulfinyl-based protecting groups under acidic conditions, the released protecting group or its byproducts can act as electrophiles and modify the tryptophan indole ring.[1][2]

Symptoms:

  • Appearance of unexpected peaks in HPLC analysis of the crude product.

  • Mass spectrometry data indicating an addition of the mass of the protecting group (or a fragment) to the tryptophan-containing peptide.

Root Cause Analysis:

The acidic environment of the cleavage cocktail can lead to the formation of a sulfenyl cation from the o-NBS group, which can then alkylate the indole nucleus of tryptophan.

Mitigation Strategies:

StrategyDescriptionProtocol
Indole Protection The most effective way to prevent this side reaction is to protect the indole nitrogen of tryptophan. The tert-butyloxycarbonyl (Boc) group is a common choice.[1][3]Use Fmoc-Trp(Boc)-OH during peptide synthesis. The Boc group is stable to the conditions used for o-NBS cleavage and is removed during the final acidolytic cleavage from the resin.
Use of Scavengers Including scavengers in the cleavage cocktail can help to trap the reactive electrophilic species generated from the protecting group.While not always completely effective for this specific side reaction, using a standard cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water is good practice.
Issue 2: Oxidation of Methionine Residues

The thioether side chain of methionine is readily oxidized to methionine sulfoxide, particularly under acidic conditions or in the presence of oxidizing agents.[1][3][4][5] While not a direct reaction with the o-NBS group, it is a frequent side reaction in peptides containing methionine when using acid-labile protecting groups.

Symptoms:

  • A peak corresponding to the mass of the desired peptide +16 Da in the mass spectrum.

  • The appearance of a more polar byproduct in the HPLC chromatogram.

Root Cause Analysis:

Trifluoroacetic acid (TFA) used in the final cleavage step can contain oxidizing impurities. Furthermore, exposure to air during workup can contribute to oxidation.

Mitigation Strategies:

StrategyDescriptionProtocol
Inclusion of Reducing Scavengers Adding a reducing agent to the cleavage cocktail can suppress the oxidation of methionine.[3][5]Add dimethylsulfide (DMS) or dithiothreitol (DTT) to the TFA cleavage cocktail. A typical mixture is TFA/DMS/H2O (90:5:5).
Post-Cleavage Reduction If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.After cleavage and purification, the peptide can be treated with a reducing agent like N-methylmercaptoacetamide or ammonium iodide in acetic acid.
Use of Methionine Sulfoxide in Synthesis In cases where oxidation is particularly problematic, one can intentionally use Fmoc-Met(O)-OH in the synthesis and then reduce the sulfoxide in the final step.This approach can simplify purification by avoiding a mixture of oxidized and non-oxidized products.
Issue 3: S-Alkylation of Methionine

Under strong acidic conditions, carbocations generated from other protecting groups (e.g., tert-butyl from Boc) can alkylate the methionine thioether, forming a sulfonium salt.[4][6]

Symptoms:

  • Mass spectrum shows a peak corresponding to the mass of the desired peptide +56 Da (for tert-butylation).

  • The product may be difficult to purify due to the positive charge.

Root Cause Analysis:

The highly electrophilic tert-butyl cation, generated during the acidolytic cleavage of Boc or other t-butyl-based protecting groups, can be trapped by the nucleophilic sulfur of methionine.

Mitigation Strategies:

StrategyDescriptionProtocol
Use of Scavengers Scavengers are crucial for quenching the carbocations that cause alkylation.A cleavage cocktail containing triisopropylsilane (TIS) and water is effective at scavenging tert-butyl cations. A common mixture is TFA/TIS/H2O (95:2.5:2.5).
Reversal of Alkylation The S-alkylation can sometimes be reversed.Heating the peptide in 5% acetic acid at 40°C for 24 hours can help to reverse the formation of the sulfonium salt.[4]

Experimental Workflows

Workflow 1: Standard Deprotection of o-NBS Group

This protocol describes the standard procedure for the removal of the o-nitrophenylsulfenyl protecting group from an amine.

dot

Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Workup and Isolation Start Start with o-NBS protected compound Dissolve Dissolve in a suitable organic solvent (e.g., DMF, DCM) Start->Dissolve AddThiol Add a solution of a thiol reagent (e.g., 2-mercaptopyridine in DMF) Dissolve->AddThiol Stir Stir at room temperature AddThiol->Stir Monitor Monitor reaction progress by TLC or LC-MS Stir->Monitor Evaporate Evaporate the solvent under reduced pressure Monitor->Evaporate Upon completion Purify Purify the crude product by chromatography or crystallization Evaporate->Purify End Isolated deprotected amine Purify->End

Caption: Standard workflow for the deprotection of the o-NBS group.

Steps:

  • Dissolve the o-NBS protected compound in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a solution of the thiol reagent (e.g., 2-5 equivalents of 2-mercaptopyridine) in the same solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30-60 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting free amine by an appropriate method, such as column chromatography or crystallization.

Workflow 2: Troubleshooting Tryptophan Modification

This workflow illustrates the decision-making process when encountering tryptophan modification.

dot

Tryptophan_Troubleshooting Start Crude product analysis (HPLC, MS) CheckMass Mass spectrum shows + mass of protecting group on Trp-containing fragments? Start->CheckMass NoIssue No significant modification observed. Proceed with purification. CheckMass->NoIssue No Issue Tryptophan modification confirmed. CheckMass->Issue Yes Resynthesize Re-synthesize the peptide Issue->Resynthesize UseTrpBoc Use Fmoc-Trp(Boc)-OH for the tryptophan residue Resynthesize->UseTrpBoc CleaveAgain Perform final cleavage with optimized scavenger cocktail UseTrpBoc->CleaveAgain FinalProduct Purified peptide without modification CleaveAgain->FinalProduct

Sources

Technical Support Center: Optimizing Reaction Time for [(2-Nitrophenyl)sulfinyl]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of [(2-Nitrophenyl)sulfinyl]acetic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency of their synthetic protocols. Here, we move beyond simple step-by-step instructions to explore the underlying principles that govern the reaction, empowering you to troubleshoot effectively and significantly reduce reaction times while maintaining high yield and purity.

Section 1: Understanding the Core Reaction: From Thioether to Sulfoxide

The synthesis of this compound is primarily achieved through the controlled oxidation of its thioether precursor, 2-[(2-nitrophenyl)thio]acetic acid. The central challenge of this synthesis is not merely the oxidation itself, but the selective oxidation to the sulfoxide state without further oxidation to the corresponding sulfone.[1][2] Understanding this pathway is the first step toward optimization.

The reaction proceeds in two conceptual stages:

  • Nucleophilic Substitution: Formation of the thioether precursor from 2-nitrothiophenol and an acetic acid derivative (e.g., chloroacetic acid). This step is typically straightforward.

  • Selective Oxidation: The critical step where the sulfide is oxidized to a sulfoxide. This is the primary focus for reaction time optimization.

Reactants 2-Nitrothiophenol + Chloroacetic Acid Thioether Intermediate: 2-[(2-Nitrophenyl)thio]acetic acid Reactants->Thioether  Step 1:  Nucleophilic Substitution  (Base, Solvent) Sulfoxide Target Product: This compound Thioether->Sulfoxide  Step 2: Selective Oxidation  (Controlled Oxidant, Catalyst)  [OPTIMIZATION FOCUS] Sulfone Over-oxidation Byproduct: [(2-Nitrophenyl)sulfonyl]acetic acid Sulfoxide->Sulfone  Over-oxidation  (Excess Oxidant / Harsh Conditions)

Caption: Synthetic pathway for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis.

Q: What is a typical baseline reaction time for the oxidation step? A: Reaction times are highly dependent on the chosen conditions. With optimized protocols using hydrogen peroxide and an appropriate catalyst, reactions can often be completed in less than 2-4 hours.[3] However, un-catalyzed or sub-optimal reactions can take significantly longer, sometimes exceeding 24 hours.

Q: Which analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a solvent system that provides good separation between the starting thioether, the product sulfoxide, and the potential sulfone byproduct. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q: Are there any "green" or safer alternatives to traditional oxidants? A: Yes. Hydrogen peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water.[4] Using H₂O₂ with a recyclable heterogeneous catalyst like titanium silicalite-1 (TS-1) further enhances the environmental friendliness of the process.[1][2] Light-induced oxidation using oxygen as the terminal oxidant is also an emerging green alternative.[3]

Section 3: Key Parameters Influencing Reaction Time

Optimizing reaction time requires a multi-faceted approach. The following parameters are critical and often interdependent.

Choice of Oxidant

The oxidizing agent is the most crucial factor. The goal is to use an oxidant strong enough to convert the thioether efficiently but gentle enough to prevent over-oxidation to the sulfone.

OxidantTypical ConditionsProsCons
Hydrogen Peroxide (H₂O₂) 30% aq. solution, often with a catalystGreen byproduct (H₂O), cost-effective, widely available.[4]Can be slow without a catalyst; over-oxidation is possible.
tert-Butyl Hydroperoxide (TBHP) Anhydrous or aq. solutionGood selectivity for bulky substrates.[4]Organic waste, potentially explosive.
Urea-Hydrogen Peroxide (UHP) Solid, used with a catalystStable solid, easy to handle.[3]Introduces urea into the reaction mixture.
Iodine (I₂) / Carboxylic Acids Catalytic I₂ in the presence of anionsCan be effective for certain thioethers.[5]Stoichiometric waste, potential for halogenated byproducts.
Role of the Catalyst

A catalyst accelerates the reaction by providing a lower-energy pathway for the oxidation. The right catalyst can dramatically reduce reaction time and improve selectivity.

  • Acid Catalysis: Simple protic acids like methanesulfonic acid or triflic acid can catalyze oxidation with H₂O₂.[3] The acidic environment can activate the peroxide, leading to faster conversion.

  • Metal-Based Catalysts: Transition metal catalysts, such as those based on titanium (e.g., TS-1), niobium, or tantalum, are highly effective.[1][2][3] They can offer excellent control over selectivity, preventing sulfone formation. For instance, tantalum carbide preferentially yields sulfoxides, while niobium carbide favors sulfones.[3]

  • Organocatalysts: Metal-free catalysts, such as quinones, can promote chemoselective oxidation using molecular oxygen and light, offering a novel and green approach.[3]

Effect of Temperature

Temperature directly impacts reaction kinetics.

  • Increased Temperature: Generally accelerates the reaction. However, it also increases the rate of the undesirable over-oxidation to the sulfone. High temperatures can also lead to the degradation of sensitive functional groups.

  • Decreased Temperature: Slows the reaction but significantly improves selectivity for the sulfoxide. Many selective oxidation protocols are run at room temperature or below.[6]

Expert Insight: A common optimization strategy is to find the highest possible temperature that does not lead to significant sulfone formation (e.g., <5% by HPLC).

Solvent and pH

The reaction medium plays a critical role.

  • Solvents: Protic solvents like acetic acid or ethanol can participate in the reaction mechanism and stabilize transition states, often leading to faster rates.[7][8] Acetic acid, in particular, can act as both a solvent and a co-catalyst.[9]

  • pH/Bases: The presence of a base can sometimes suppress non-catalyzed side reactions, improving the overall efficiency and selectivity of the desired catalyzed pathway.[1]

Section 4: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: The reaction is extremely slow or has stalled.

  • Question: My TLC analysis shows a large amount of starting material even after several hours. What should I check first?

  • Answer:

    • Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and has not been poisoned. For homogeneous acid catalysts, verify the concentration and purity.

    • Reagent Quality: Confirm the concentration of your oxidant (e.g., titrate your H₂O₂ solution). Impurities in the starting thioether can sometimes inhibit the catalyst.

    • Temperature Control: Ensure the reaction is being maintained at the target temperature. Inadequate heating or cooling can drastically slow down the reaction.[6]

    • Mixing: In heterogeneous reactions, inefficient stirring can be a major cause of slow reactions due to mass transfer limitations.

Issue 2: Significant over-oxidation to the sulfone is observed.

  • Question: I am getting a good conversion rate, but my main product is the sulfone, not the sulfoxide. How do I prevent this?

  • Answer:

    • Reduce Oxidant Stoichiometry: This is the most direct solution. Use precisely 1.0-1.1 equivalents of the oxidizing agent. A slight excess can be enough to push the reaction to the sulfone.

    • Lower the Temperature: Immediately try running the reaction at a lower temperature (e.g., room temperature or 0 °C). This disfavors the second oxidation step, which typically has a higher activation energy.

    • Change Your Catalyst: The choice of catalyst is paramount for selectivity. Catalysts like TS-1 are known to provide shape-selective oxidation, which can favor the sulfoxide for certain substrates.[2] As noted, tantalum carbide is selective for sulfoxides over sulfones.[3]

    • Control Reagent Addition: Add the oxidant slowly via a syringe pump over a prolonged period. This keeps the instantaneous concentration of the oxidant low, minimizing over-oxidation.

Issue 3: The reaction is complete, but the isolated yield is low.

  • Question: TLC shows a clean conversion to the product, but after workup and purification, my final mass is very low. What happened?

  • Answer:

    • Workup Procedure: this compound is a carboxylic acid and is highly soluble in aqueous base. During an extractive workup, ensure you are acidifying the aqueous layer sufficiently (e.g., to pH 2-3) to fully precipitate your product before filtration or extraction into an organic solvent.

    • Purification Method: Recrystallization is a common purification method. However, if you use too much solvent or an inappropriate solvent system, a significant portion of your product can remain in the mother liquor.[10] Perform small-scale solubility tests to find an optimal recrystallization solvent.

    • Product Instability: While generally stable, ensure that the workup and purification conditions (e.g., high heat during solvent evaporation) are not causing degradation of the product.

Section 5: Experimental Protocol & Optimization Workflow

This section provides a general protocol for the oxidation step and a workflow for its optimization.

General Experimental Protocol (Oxidation Step)

Note: This is a representative protocol and should be optimized.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-[(2-nitrophenyl)thio]acetic acid (1.0 eq) and the chosen solvent (e.g., acetic acid, 5-10 mL per gram of substrate).

  • Catalyst Addition: If applicable, add the catalyst (e.g., 1-5 mol%).

  • Temperature Control: Bring the mixture to the desired temperature (e.g., 25 °C) using a water bath.

  • Oxidant Addition: Add the oxidant (e.g., 30% H₂O₂, 1.05 eq) dropwise to the stirred solution over 15-30 minutes.

  • Monitoring: Monitor the reaction progress by TLC every 30 minutes.

  • Workup: Once the starting material is consumed, quench the reaction (e.g., by adding a saturated aqueous solution of sodium sulfite). Pour the mixture into cold water to precipitate the crude product.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization.

Workflow for Reaction Time Optimization

The following workflow can be used to systematically determine the optimal conditions for your specific laboratory setup.

A 1. Define Parameters (Temp, Catalyst, Solvent, Conc.) B 2. Set Up Parallel Small-Scale Reactions A->B C 3. Monitor Reactions vs. Time (TLC at 30, 60, 120 min) B->C D 4. Analyze Results (Conversion Rate & Selectivity) C->D E Optimal Conditions Found? D->E F 5. Refine Parameters (e.g., slightly higher Temp, different catalyst loading) E->F  No G 6. Scale-Up Reaction Under Optimized Conditions E->G  Yes F->B

Caption: Systematic workflow for optimizing reaction conditions.

By methodically addressing each of these variables and using this troubleshooting guide, you can effectively diagnose issues, improve your reaction kinetics, and achieve a more efficient and reliable synthesis of this compound.

References

  • B. L. Mojet, A. J. M. V. D. Brekel, & J. C. Jansen. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • B. L. Mojet, A. J. M. V. D. Brekel, & J. C. Jansen. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Physical Chemistry Chemical Physics. [Link]

  • Various Authors. (n.d.). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
  • K. H. Gensch, I. H. Pitman, & T. Higuchi. (1968). Oxidation of thioethers to sulfoxides by iodine. II. Catalytic role of some carboxylic acid anions. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a,b. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. a. [Link]

  • ResearchGate. (n.d.). Reaction conditions for optimization. [Link]

  • F. Mahmudova, A. Maksumova, N. Matkarimova, & Sh. Tadjieva. (2020). Study of the reaction of olefins with acetic acid. ResearchGate. [Link]

Sources

Technical Support Center: Purification of [(2-Nitrophenyl)sulfinyl]acetic Acid Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of [(2-Nitrophenyl)sulfinyl]acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of compounds. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

Introduction: The Purification Challenge

This compound is a valuable synthetic intermediate. Its purification, however, can be challenging due to the presence of a polar carboxylic acid, a moderately polar sulfoxide group, and a nitro group. These functionalities can lead to issues such as poor solubility in certain organic solvents, strong interactions with stationary phases in chromatography, and potential for degradation.

This guide provides a structured approach to troubleshooting common purification problems and offers detailed protocols for the most effective techniques.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities will depend on the synthetic route. If you are preparing the target molecule by the oxidation of the corresponding sulfide, (2-nitrophenylthio)acetic acid, you can expect to find:

  • Unreacted (2-nitrophenylthio)acetic acid (the starting sulfide): This is a less polar impurity.

  • Over-oxidized (2-nitrophenylsulfonyl)acetic acid (the sulfone): This is a more polar impurity.[1]

  • Residual oxidizing agents and their byproducts: The nature of these will depend on the oxidant used (e.g., hydrogen peroxide, m-CPBA).[2]

Q2: My crude product is a dark oil and won't solidify. What should I do?

A2: Oiling out is a common problem when impurities are present that depress the melting point of the mixture.[3] Before attempting recrystallization, it is advisable to perform a preliminary purification by column chromatography to remove the bulk of the impurities. If the product is still an oil, it may be due to residual solvent; ensure your product is thoroughly dried under high vacuum.

Q3: Is this compound stable to standard purification conditions?

A3: While generally stable, sulfoxides can be sensitive to strongly acidic conditions, which can sometimes be present on the surface of silica gel. This can potentially lead to degradation. It is crucial to use high-quality silica gel and to avoid prolonged exposure.

Troubleshooting Guide: Common Purification Issues

This section provides a problem-and-solution-oriented guide to common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure product.[3]Select a solvent with a lower boiling point. Alternatively, add a small amount of a co-solvent in which the compound is less soluble to lower the overall boiling point of the solvent system.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.[3]Reduce the solvent volume by gentle heating under a stream of inert gas or by using a rotary evaporator.
The solution is supersaturated and requires nucleation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[3]
The recrystallized product is still impure (checked by TLC/HPLC). The chosen solvent does not effectively differentiate between the product and the impurity.Perform solubility tests to find a more selective solvent system. The ideal solvent should dissolve the product well when hot but poorly when cold, while the impurity should be either very soluble or insoluble at all temperatures.
Impurities were trapped within the crystal lattice during rapid crystallization.Ensure slow cooling to allow for the formation of well-ordered crystals. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution
The compound will not elute from the silica gel column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For this acidic compound, adding a small amount of acetic acid (0.1-1%) to the eluent can help to protonate the carboxylic acid and reduce its interaction with the silica gel.
The compound streaks badly on the column. The compound is interacting too strongly with the acidic sites on the silica gel.Add a small amount of a competitive polar modifier like acetic acid to the mobile phase.
The column is overloaded with the crude product.Reduce the amount of material loaded onto the column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for good separation.
The product appears to have decomposed on the column. The sulfoxide is sensitive to the acidic nature of the silica gel.Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small amount of a base like triethylamine, followed by re-equilibration with the neutral mobile phase. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).
Fractions are pure by TLC, but the overall yield is low. The compound is partially retained on the column.After collecting your product, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if more product elutes.
The compound is not fully soluble in the loading solvent, leading to precipitation at the top of the column.Ensure the crude material is fully dissolved in a minimal amount of a suitable solvent before loading. A "dry loading" technique can also be beneficial.

Experimental Protocols

The following protocols are recommended starting points and may require optimization based on the specific impurity profile of your crude product.

Protocol 1: Recrystallization

Rationale: Recrystallization is an effective method for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of your crude product in a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures with water or hexanes).

    • The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For a polar, acidic compound like this compound, a polar solvent like ethanol or an ethanol/water mixture is a good starting point.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid at the boiling point. Add the solvent portion-wise to avoid using an excess.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of large, pure crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Normal-Phase Column Chromatography

Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography with a polar stationary phase (silica gel) is a suitable method.

Step-by-Step Methodology:

  • TLC Analysis:

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate).

    • Add a small amount of acetic acid (e.g., 0.5%) to the mobile phase to improve the peak shape of your acidic compound.

    • Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

    • Alternatively, for poorly soluble compounds, use a "dry loading" method by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution:

    • Begin eluting with the mobile phase, starting with a lower polarity if using a gradient.

    • Gradually increase the polarity of the mobile phase to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing Purification Workflows

To better illustrate the decision-making process in purification, the following diagrams outline the general workflows.

Purification_Workflow start Crude Product This compound is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) oiling_out Product oils out or remains impure? recrystallization->oiling_out pure_solid Pure Solid Product column_chrom->pure_solid oiling_out->column_chrom Yes oiling_out->pure_solid No Chromatography_Troubleshooting start Column Chromatography streaking Compound Streaking? start->streaking add_acid Add 0.1-1% Acetic Acid to Mobile Phase streaking->add_acid Yes no_elution Compound Not Eluting? streaking->no_elution No add_acid->no_elution increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes decomposition Decomposition on Column? no_elution->decomposition No increase_polarity->decomposition deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes success Successful Separation decomposition->success No deactivate_silica->success

Caption: Troubleshooting Flowchart for Column Chromatography.

References

  • Benchchem. (n.d.). Troubleshooting the purification of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one by recrystallization.
  • ResearchGate. (2023, November 23). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

  • Request PDF. (2025, August 7). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Hindawi. (n.d.). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Retrieved from [Link]

  • MDPI. (n.d.). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • IUCr Journals. (n.d.). Part of the crystal structure of (I), showing the formation of a ... Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) N-[4-(2,2-Dimethylpropionylamino)phenyl]-2,2-dimethylpropionamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts.
  • Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Retrieved from [Link]

  • IUCr Journals. (n.d.). Part of the crystal structure of (II), showing the formation of a C(4 ... Retrieved from [Link]

  • RSC Publishing. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Retrieved from [Link]

  • PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Waters. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Faraday Symposia of the Chemical Society (RSC Publishing). (n.d.). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Retrieved from [Link]

  • ScholarWorks. (2025, December 2). Silica Gel Particles as a Substrate for Photocatalysts in the Synthesis of Sulfoxides from Sulfides. Retrieved from [Link]

  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Microbial oxidation/amidation of benzhydrylsulfanyl acetic acid. Synthesis of (+)-modafinil. Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

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stability issues of [(2-Nitrophenyl)sulfinyl]acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [(2-Nitrophenyl)sulfinyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reagent, particularly concerning its stability under acidic conditions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Stability of this compound

This compound is a valuable reagent in organic synthesis. However, its sulfoxide functional group, combined with the presence of α-hydrogens on the acetic acid moiety, makes it susceptible to degradation under acidic conditions. The primary pathway for this degradation is the Pummerer rearrangement , a classic reaction of sulfoxides that can lead to unexpected products and reduced yields of the desired compound.[1][2] Understanding this inherent instability is crucial for its effective use.

This guide will provide you with the necessary knowledge to anticipate, identify, and mitigate these stability issues, ensuring the reliability and reproducibility of your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in acidic media?

A1: The primary cause of instability is an acid-catalyzed intramolecular rearrangement known as the Pummerer reaction.[1][2] This reaction is characteristic of sulfoxides that have at least one hydrogen atom on a carbon adjacent to the sulfoxide group (an α-hydrogen). In the case of this compound, the hydrogens on the acetic acid methylene group are the reactive α-hydrogens.

Q2: What are the expected degradation products of this compound under acidic conditions?

A2: Based on the classic Pummerer reaction of phenylsulfinylacetic acid, the expected degradation products are 2-nitrothiophenol and glyoxylic acid .[1] These are formed following the hydrolysis of an intermediate α-acyloxy thioether.

Q3: How does the 2-nitro group on the phenyl ring affect the stability of the molecule?

A3: The 2-nitro group is a strong electron-withdrawing group. Kinetic studies on related aryl sulfoxides in Pummerer reactions have shown that electron-withdrawing groups on the aromatic ring have a relatively small effect on the overall reaction rate. The reaction rate is slightly decreased compared to sulfoxides with electron-donating groups, as indicated by a negative Hammett ρ-value of -0.70.[3] The rate-determining step is the cleavage of the sulfur-oxygen bond.[3] Therefore, while the 2-nitro group influences the electronic properties of the molecule, it does not prevent the Pummerer rearrangement.

Q4: Can other side reactions occur besides the Pummerer rearrangement?

A4: While the Pummerer rearrangement is the most probable degradation pathway, the presence of the 2-nitrophenyl group could potentially lead to other acid-catalyzed intramolecular reactions. For instance, under certain conditions, 2-nitrophenyl compounds can undergo cyclization reactions.[4][5] However, for this compound, the Pummerer rearrangement is expected to be the dominant degradation pathway under typical acidic conditions used in synthesis.

Q5: At what pH or acid concentration does this degradation become significant?

A5: The Pummerer rearrangement is generally promoted by strong acids. While a specific pH threshold for this compound has not been reported, it is advisable to avoid strongly acidic conditions (pH < 4) whenever possible, especially at elevated temperatures. The reaction can be catalyzed by both mineral acids and Lewis acids.[2]

Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered during experiments with this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow start Problem Observed: Low Yield / Unexpected Products check_reaction 1. Review Reaction Conditions: - Presence of acid (catalytic or stoichiometric)? - Elevated temperature? start->check_reaction analyze_products 2. Analyze Crude Reaction Mixture: - LC-MS - ¹H NMR check_reaction->analyze_products pummerer_suspected Pummerer Degradation Suspected analyze_products->pummerer_suspected confirm_products 3. Confirm Degradation Products: - Compare with authentic samples or  spectral data of 2-nitrothiophenol  and glyoxylic acid. pummerer_suspected->confirm_products Yes other_issues Investigate other possible side reactions or issues with starting materials. pummerer_suspected->other_issues No mitigate 4. Mitigation Strategies confirm_products->mitigate strategy1 a) Modify Reaction Conditions: - Use non-acidic catalysts - Lower reaction temperature - Reduce reaction time mitigate->strategy1 strategy2 b) Use a Scavenger: - Add a non-nucleophilic base  to neutralize trace acid mitigate->strategy2 strategy3 c) Alternative Reagent: - Consider a more stable sulfoxide  if possible mitigate->strategy3 resolve Problem Resolved strategy1->resolve strategy2->resolve strategy3->resolve

Caption: A step-by-step workflow for troubleshooting experiments involving this compound.

Issue 1: My reaction yield is significantly lower than expected, and I observe multiple unknown spots on my TLC.

  • Possible Cause: You are likely observing the degradation of this compound via the Pummerer rearrangement due to acidic conditions in your reaction.

  • Troubleshooting Steps:

    • Re-evaluate your reaction conditions: Are you using an acid catalyst or is one of your reagents acidic? Are you running the reaction at an elevated temperature? Both acid and heat can accelerate the Pummerer rearrangement.

    • Analyze your crude reaction mixture by LC-MS: Look for masses corresponding to the expected degradation products: 2-nitrothiophenol (m/z = 155.00) and glyoxylic acid (m/z = 74.01).

    • Obtain a ¹H NMR of your crude product: The aromatic region may show a new set of peaks corresponding to 2-nitrothiophenol, and you might observe a singlet for the aldehyde proton of glyoxylic acid.

    • Mitigation:

      • Reduce Acidity: If possible, use a non-acidic catalyst or perform the reaction in a buffered solution. If acid is essential, use the minimum required amount and consider a weaker acid.

      • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to degradative conditions.

Issue 2: My NMR spectrum is complex, and I'm not sure if I'm seeing degradation products.

  • Possible Cause: The degradation products, 2-nitrothiophenol and glyoxylic acid, have distinct NMR signals that can help in their identification.

  • Troubleshooting Steps:

    • Reference Spectra: Compare your spectrum to known spectra of 2-nitrothiophenol and glyoxylic acid.

      • 2-Nitrothiophenol: Expect complex multiplets in the aromatic region (approximately 7.0-8.2 ppm). The thiol proton may be a broad singlet, often exchangeable with D₂O.

      • Glyoxylic Acid: Look for a singlet for the aldehyde proton, typically around 9.3 ppm. The carboxylic acid proton will be a broad singlet at a higher chemical shift.

    • Spiking Experiment: If possible, add a small amount of authentic 2-nitrothiophenol to an aliquot of your crude NMR sample. An increase in the intensity of the suspected peaks will confirm its presence.

Issue 3: How can I proactively avoid the degradation of this compound in my experiments?

  • Possible Cause: Proactive experimental design is key to preventing the Pummerer rearrangement.

  • Preventative Measures:

    • Reagent Purity: Ensure that your starting materials and solvents are free from acidic impurities.

    • Inert Atmosphere: While not directly preventing the Pummerer reaction, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the resulting thiophenol.

    • Careful Work-up: During the reaction work-up, avoid acidic aqueous washes if possible. Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to quench the reaction and remove acidic components.

    • Column Chromatography: If purification by column chromatography is necessary, consider using a stationary phase that has been neutralized (e.g., by washing with a solvent containing a small amount of a non-nucleophilic base like triethylamine) to avoid on-column degradation.

Table 1: Analytical Data for this compound and its Degradation Products
CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (in CDCl₃)Expected Mass Spec (m/z) [M+H]⁺
This compoundC₈H₇NO₅S229.21~8.0-8.5 (m, 4H, Ar-H), ~4.0 (s, 2H, CH₂)230.01
2-NitrothiophenolC₆H₅NO₂S155.18~7.0-8.2 (m, 4H, Ar-H), ~4.0 (br s, 1H, SH)156.01
Glyoxylic AcidC₂H₂O₃74.04~9.3 (s, 1H, CHO), ~11.0 (br s, 1H, COOH)75.02

Mechanistic Insight: The Pummerer Rearrangement

A deeper understanding of the degradation mechanism can aid in troubleshooting and experimental design.

Diagram: Degradation Pathway of this compound

pummerer_mechanism reagent This compound activated Activated Sulfoxide (Protonated or Acylated) reagent->activated + H⁺ (or Ac⁺) ylide Sulfonium Ylide activated->ylide - H⁺ thionium Thionium Ion Intermediate ylide->thionium Rearrangement intermediate α-Hydroxy (or α-Acyloxy) Thioether Intermediate thionium->intermediate + H₂O (or AcO⁻) products Degradation Products: 2-Nitrothiophenol + Glyoxylic Acid intermediate->products Hydrolysis

Caption: The acid-catalyzed Pummerer rearrangement of this compound.

The reaction is initiated by the activation of the sulfoxide oxygen by a proton or a Lewis acid. This is followed by the elimination of water to form a sulfonium ylide, which then rearranges to a thionium ion. This highly electrophilic intermediate is trapped by a nucleophile (such as water or acetate from the reaction medium) to form an α-substituted thioether. This intermediate is often unstable and readily undergoes hydrolysis to yield the final degradation products, 2-nitrothiophenol and glyoxylic acid.

Experimental Protocol: Minimizing Degradation in a Hypothetical Coupling Reaction

This protocol outlines a general approach to using this compound in a hypothetical esterification reaction where acidic conditions are traditionally used, but here are modified to minimize degradation.

Reaction: Esterification of this compound with a generic alcohol (R-OH).

Traditional (Degradation-Prone) Conditions: this compound, R-OH, catalytic H₂SO₄, heat.

Improved (Stability-Focused) Protocol:

  • Reagent Preparation:

    • Ensure this compound is pure and dry.

    • Use an anhydrous, non-acidic solvent (e.g., dichloromethane or THF).

    • Ensure the alcohol (R-OH) is dry and free of acidic impurities.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve in anhydrous dichloromethane.

    • Add the alcohol (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C.

  • Coupling Agent Addition:

    • Slowly add a solution of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), in dichloromethane to the reaction mixture.

    • The use of a coupling agent avoids the need for a strong acid catalyst.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and then warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest possible reaction time.

  • Work-up:

    • Once the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the organic layer with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃ solution) to remove any residual acidic species.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. If necessary, pre-treat the silica gel with a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.5% triethylamine in the eluent) to prevent on-column degradation.

By following this stability-focused protocol, the risk of Pummerer rearrangement is significantly reduced, leading to higher yields of the desired ester product and a cleaner reaction profile.

References

  • Numata, T., Itoh, O., Yoshimura, T., & Ōae, S. (1983). Intramolecular Stereospecific Pummerer Reactions of Aryl (Substitutedmethyl) Sulfoxides Bearing Electron-withdrawing Groups with Acetic Anhydride. Bulletin of the Chemical Society of Japan, 56(1), 257-261.
  • Jang, Y., Kim, K. T., & Jeon, H. B. (2013). Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction. The Journal of Organic Chemistry, 78(12), 6328–6331.
  • BenchChem. (2025). Improving the enantiomeric excess (ee) of chiral sulfoxides. BenchChem Technical Support.
  • De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405.
  • Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Kim, J., Kim, M., & Lee, Y. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 86(22), 16035–16045.
  • Fante, C. A., et al. (2020). Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines in Triflic Acid. Request PDF.
  • BenchChem. (2025). Troubleshooting low enantioselectivity in sulfoxidation reactions. BenchChem Technical Support.
  • Numata, T., Itoh, O., Yoshimura, T., & Ōae, S. (1983). The Pummerer Reaction of Sulfinyl Compounds. Semantic Scholar.
  • Procter, D. J., et al. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(31), 8918-8935.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6116-6150.
  • Spicer, C. D., & Davis, B. G. (2021). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Dherde, N. P., et al. (2019). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 17(42), 9322-9331.
  • Mátravölgyi, B., et al. (2021). Asymmetric Sequential Michael Addition and Cyclization Reactions of 2-(2-Nitrovinyl)phenols Catalyzed by Bifunctional Amino-Squaramides.
  • Gualandi, A., et al. (2020). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed...
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). ([(4-Nitrophenyl)sulfonyl]amino)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Bolm, C., et al. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry, 86(23), 16348–16360.
  • Novak, P., et al. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Molecules, 26(20), 6263.

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Technical Support Center: Deprotection of the 2-Nitrophenylsulfinyl (NPS) Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-nitrophenylsulfinyl (NPS) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize NPS protection in their synthetic workflows, particularly in peptide synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of NPS deprotection and ensure the successful isolation of your target molecules.

Introduction to the NPS Protecting Group

The 2-nitrophenylsulfinyl (NPS) group is a valuable tool for the protection of amines, prized for its mild introduction and cleavage conditions. Its lability under specific nucleophilic or acidic conditions makes it an attractive orthogonal protecting group in complex multi-step syntheses. However, like any chemical transformation, the removal of the NPS group can present challenges. This guide provides a comprehensive resource to understand the nuances of NPS deprotection, troubleshoot common issues, and implement robust protocols in your laboratory.

Troubleshooting Guide: Common Issues in NPS Deprotection

This section addresses specific problems you may encounter during the removal of the 2-nitrophenylsulfinyl protecting group in a question-and-answer format.

Question 1: My NPS deprotection is incomplete, and I observe a significant amount of starting material by TLC or LC-MS. What are the likely causes and how can I resolve this?

Answer: Incomplete deprotection is a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Reagent Stoichiometry: The most common cause is an inadequate amount of the deprotecting agent. For thiolytic cleavage, ensure you are using a sufficient excess of the thiol reagent.

    • Recommendation: Increase the equivalents of the thiol scavenger. For reagents like 2-mercaptopyridine or thiophenol, start with at least 2-3 equivalents and consider increasing to 5-10 equivalents for stubborn deprotections.

  • Reaction Time and Temperature: The deprotection kinetics may be slower than anticipated for your specific substrate.

    • Recommendation: Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). If the reaction is still sluggish at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial, but be mindful of potential side reactions with sensitive functional groups.

  • Reagent Quality: The thiol reagent may have degraded, especially if it is old or has been improperly stored.

    • Recommendation: Use a fresh bottle of the thiol reagent or purify the existing stock. Thiols are susceptible to oxidation, so proper storage under an inert atmosphere is crucial.

  • Solvent Choice: The solvent can significantly impact the reaction rate.

    • Recommendation: Ensure your substrate and reagents are fully soluble in the chosen solvent. For peptide synthesis, DMF or DCM are common choices. For other applications, THF or acetonitrile may be suitable.

Question 2: I'm observing unexpected side products after NPS deprotection, particularly when working with peptides containing tryptophan or cysteine residues. What are these side products and how can I prevent their formation?

Answer: The electrophilic nature of the 2-nitrophenylsulfenyl chloride byproduct and the liberated sulfenyl group can lead to side reactions with nucleophilic amino acid side chains.

  • Tryptophan Modification: The indole side chain of tryptophan is susceptible to electrophilic attack by the NPS cation, leading to the formation of NPS-adducts on the indole ring.[1][2]

    • Prevention: The addition of a scavenger that can effectively trap the electrophilic NPS species is crucial.

      • Recommended Scavenger: Use an excess of a "soft" nucleophile like thioanisole or indole itself in the cleavage cocktail. A common practice is to include 5-10% thioanisole in the reaction mixture.

  • Cysteine Modification: The free thiol of a deprotected cysteine can react with the NPS group of another molecule, leading to the formation of mixed disulfides.

    • Prevention:

      • Use of Reducing Agents: Include a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in the work-up to cleave any formed disulfides.

      • Orthogonal Protection: If synthesizing a peptide with multiple cysteines, consider using an orthogonal protecting group for one of them to avoid simultaneous deprotection and subsequent side reactions.

Question 3: After deprotection, I'm having difficulty purifying my product from the 2-nitrophenylsulfenyl byproducts. What are the best purification strategies?

Answer: The primary byproduct of thiolytic NPS deprotection is a disulfide of the thiol reagent and the 2-nitrophenylsulfenyl moiety (e.g., 2,2'-dipyridyl disulfide if using 2-mercaptopyridine). These byproducts can sometimes co-elute with the desired product.

  • Extraction: If your product is soluble in an organic solvent and the byproducts are not, a simple liquid-liquid extraction can be effective. The disulfide byproducts are often less polar than the deprotected amine.

  • Chromatography:

    • Reverse-Phase HPLC (for peptides): This is the most common and effective method for purifying peptides. A C18 column with a water/acetonitrile gradient containing a small amount of TFA is typically used. The disulfide byproducts usually have a distinct retention time.

    • Silica Gel Chromatography (for small molecules): For non-peptide small molecules, flash chromatography on silica gel is a standard procedure. A solvent system with a gradient from non-polar to polar (e.g., hexanes/ethyl acetate) can effectively separate the product from the less polar byproducts.

  • Precipitation/Trituration: If your product is a solid and soluble in a specific solvent while the byproducts are not, precipitation or trituration can be a simple and effective purification step. For peptides, precipitation from the cleavage cocktail with cold diethyl ether is a standard procedure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of NPS deprotection with thiols?

A1: The deprotection of the NPS group by a thiol proceeds via a nucleophilic attack of the thiol on the sulfenyl sulfur atom of the NPS group. This forms a mixed disulfide between the thiol and the 2-nitrophenylsulfenyl moiety and liberates the free amine. The reaction is driven by the formation of a stable disulfide and the protonation of the released amine.

Q2: Are there alternative, non-thiol-based methods for NPS deprotection?

A2: Yes, while thiolytic cleavage is the most common, other methods exist. Acidic conditions, such as treatment with HCl in an organic solvent or trifluoroacetic acid (TFA), can also cleave the NPS group. However, these conditions are harsher and may not be suitable for substrates with other acid-labile protecting groups. Nucleophilic reagents like phosphines have also been reported for NPS removal.

Q3: Can I selectively deprotect an NPS group in the presence of other common amine protecting groups like Boc, Fmoc, or Cbz?

A3: Yes, the NPS group offers good orthogonality. It is readily cleaved by mild thiolytic conditions which do not affect Boc, Fmoc, or Cbz groups. It is also labile to some acidic conditions that may not cleave a Cbz group, but care must be taken as strong acids will remove the Boc group. The Fmoc group is base-labile and therefore orthogonal to the NPS group's cleavage conditions.[4][5]

Q4: How can I monitor the progress of my NPS deprotection reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The NPS-protected starting material is often colored (yellow/orange), and its disappearance can be visually tracked. Staining with ninhydrin can be used to visualize the appearance of the free amine product.

  • LC-MS: This provides a more quantitative assessment of the reaction progress, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Detailed Experimental Protocols

Here are detailed, step-by-step protocols for the most common methods of 2-nitrophenylsulfinyl (NPS) group removal.

Protocol 1: Thiolytic Deprotection using 2-Mercaptopyridine

This is a mild and efficient method suitable for a wide range of substrates, including peptides.[6]

Materials:

  • NPS-protected substrate

  • 2-Mercaptopyridine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the NPS-protected substrate in anhydrous DCM or DMF (concentration typically 0.1 M).

  • Under an inert atmosphere, add 2-3 equivalents of 2-mercaptopyridine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Proceed with purification (e.g., silica gel chromatography for small molecules or preparative HPLC for peptides).

ParameterRecommended ValueNotes
Solvent Anhydrous DCM or DMFEnsure the substrate is fully dissolved.
Reagent 2-MercaptopyridineUse a fresh, high-purity reagent.
Equivalents 2-3 equivalentsMay be increased for difficult substrates.
Temperature Room TemperatureCan be gently heated if the reaction is slow.
Time 1-4 hoursMonitor for completion.
Protocol 2: Acidic Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger

This method is commonly used in solid-phase peptide synthesis (SPPS) for the final cleavage and deprotection step. The scavenger is crucial to prevent side reactions.

Materials:

  • NPS-protected peptide on solid support

  • Trifluoroacetic acid (TFA), reagent grade

  • Thioanisole (scavenger)

  • Water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Prepare the cleavage cocktail: 90% TFA, 5% thioanisole, 5% water (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin-bound peptide (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether (typically 10-fold excess).

  • Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

ParameterRecommended ValueNotes
Cleavage Cocktail 90% TFA / 5% Thioanisole / 5% H₂OPrepare fresh before use.
Reaction Time 2-4 hoursMay be extended for complex peptides.
Temperature Room Temperature
Precipitation Cold Diethyl EtherEnsures efficient precipitation of the peptide.

Visualizing the Deprotection Workflow

To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.

Deprotection_Mechanism cluster_reactants Reactants cluster_products Products NPS-Amine NPS-Protected Amine (R-NH-S-Ar) Transition_State Transition State NPS-Amine->Transition_State Nucleophilic Attack Thiol Thiol Reagent (R'-SH) Thiol->Transition_State Free_Amine Deprotected Amine (R-NH2) Disulfide Mixed Disulfide (R'-S-S-Ar) Transition_State->Free_Amine Transition_State->Disulfide caption Mechanism of Thiolytic NPS Deprotection

Caption: Mechanism of Thiolytic NPS Deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Reagents Check Reagent Stoichiometry & Quality Start->Check_Reagents Increase_Equivalents Increase Thiol Equivalents Check_Reagents->Increase_Equivalents Stoichiometry? Fresh_Reagent Use Fresh Reagent Check_Reagents->Fresh_Reagent Quality? Check_Conditions Check Reaction Conditions Increase_Equivalents->Check_Conditions Fresh_Reagent->Check_Conditions Extend_Time Extend Reaction Time Check_Conditions->Extend_Time Time? Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Temperature? Check_Solvent Check Solvent Extend_Time->Check_Solvent Increase_Temp->Check_Solvent Improve_Solubility Improve Substrate Solubility Check_Solvent->Improve_Solubility Success Deprotection Complete Improve_Solubility->Success caption Troubleshooting Incomplete NPS Deprotection

Caption: Troubleshooting Incomplete NPS Deprotection.

References

  • Tun-Kyi, A. Facile thiolytic removal of the o-nitrophenylsulphenyl amino-protecting group. International Journal of Peptide and Protein Research. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Albericio, F., et al. (1990). A new reagent for the final deprotection of synthetic peptides. Tetrahedron Letters, 31(17), 2479-2482.
  • Fujii, N., et al. (1987). A new deprotecting procedure for peptide synthesis.
  • Biotage. (n.d.). What do you do when your peptide synthesis fails?[Link]

  • ResearchGate. (n.d.). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • Gude, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(10), 457–461. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Chen, Y. N., et al. (2000). Side reactions in solid-phase peptide synthesis and their applications. Journal of peptide research, 55(1), 58–66. [Link]

  • Fontenot, J. D., et al. (1993). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide research, 6(1), 38–44.
  • Hoffman, D. J., & Ruggles, E. L. (2016). Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis. Journal of peptide science, 22(9), 571–576. [Link]

  • Ruggles, E. L., & Hoffman, D. J. (2016). Removal of the 5-nitro-2-pyridine-sulfenyl protecting group from selenocysteine and cysteine by ascorbolysis. Journal of peptide science : an official publication of the European Peptide Society, 22(9), 571–576. [Link]

  • Radkiewicz, J. L., & Klotz, I. M. (1999). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Journal of the American Chemical Society, 121(25), 5948–5954.
  • Wang, P., et al. (2021). Green Synthesis of Zinc Oxide Nanoparticles and Their Application in Anticancer Drug Delivery – A Review. International Journal of Nanomedicine, 16, 4737–4757. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Gucsik, A., et al. (2013). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Analytical chemistry, 85(13), 6443–6449. [Link]

  • aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). [Link]

  • Kiso, Y., et al. (1992). [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 112(12), 867–885. [Link]

Sources

Technical Support Center: Stereoselective Applications of [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective application of [(2-nitrophenyl)sulfinyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this chiral auxiliary in asymmetric synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of stereoselective synthesis and our experience with related chiral sulfinyl compounds.

Introduction to this compound as a Chiral Auxiliary

This compound is a valuable chiral auxiliary for the synthesis of enantiomerically enriched compounds. The sulfinyl group, with its stereogenic sulfur atom, effectively shields one face of a prochiral enolate, directing the approach of an electrophile to the opposite face. This mechanism is fundamental to achieving high diastereoselectivity in carbon-carbon bond-forming reactions such as aldol and Michael additions. The 2-nitrophenyl substituent can influence the electronic properties and steric environment of the sulfoxide, offering a unique profile compared to other common sulfinyl auxiliaries.

However, like any stereoselective method, its successful application is sensitive to a variety of experimental parameters. This guide will address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in stereoselective synthesis?

This compound is primarily used as a chiral auxiliary to synthesize enantiomerically pure β-hydroxy acids and their derivatives through diastereoselective aldol-type condensation reactions.[1] It can also be applied in Michael additions to generate chiral adducts. The resulting products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

Q2: How is the chiral auxiliary typically introduced and removed?

The auxiliary is typically introduced by esterification of the carboxylic acid group of this compound with the desired alcohol. Following the stereoselective reaction, the auxiliary is cleaved from the product. This is often achieved under acidic conditions, though the specific method may need to be optimized to avoid side reactions or racemization.

Q3: What are the key factors influencing the stereochemical outcome of reactions using this auxiliary?

The diastereoselectivity of reactions employing this compound is highly dependent on several factors:

  • Base and Enolate Geometry: The choice of base (e.g., LDA, LiHMDS) and the conditions for enolate formation determine the geometry (Z or E) of the enolate, which in turn influences the facial selectivity of the subsequent reaction.

  • Lewis Acids: The presence of Lewis acids can enhance the electrophilicity of the carbonyl compound and promote a more organized, chelated transition state, leading to higher diastereoselectivity.

  • Reaction Temperature: Lower temperatures generally favor higher stereoselectivity by minimizing competing, non-selective reaction pathways.

  • Solvent: The polarity and coordinating ability of the solvent can affect the aggregation state of the enolate and the transition state geometry.

  • Steric Hindrance: The steric bulk of the electrophile and the substituents on the chiral auxiliary can significantly impact the approach of the reactants.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Aldol Addition

You are performing an aldol addition of the lithium enolate of an ester derived from (R)-[(2-nitrophenyl)sulfinyl]acetic acid to an aldehyde and observe a low diastereomeric ratio (dr).

  • Incomplete Enolate Formation or Competing Enolization:

    • Explanation: If the enolate is not formed completely, the unreacted starting material can be deprotonated by the product alkoxide, leading to a decrease in stereoselectivity.

    • Solution: Ensure the use of a slight excess of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). Monitor the enolization step by TLC or quenching a small aliquot with a deuterated source to confirm complete deprotonation.

  • Incorrect Enolate Geometry:

    • Explanation: The geometry of the enolate (E vs. Z) can significantly influence the diastereoselectivity. The desired enolate geometry is often dictated by the reaction conditions.

    • Solution: The addition of co-solvents like hexamethylphosphoramide (HMPA) can favor the formation of one enolate isomer over the other. Experiment with different bases and enolization times.

  • Flexible Transition State:

    • Explanation: A poorly organized transition state can lead to a mixture of diastereomers.

    • Solution: The addition of a Lewis acid, such as ZnCl₂, MgBr₂, or Ti(Oi-Pr)₄, can promote a more rigid, chelated transition state, thereby increasing diastereoselectivity. It is crucial to screen different Lewis acids and optimize their stoichiometry.

  • Enolate Formation:

    • Dissolve the ester of this compound in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).

    • Add 1.1 equivalents of freshly prepared LDA dropwise and stir for 45 minutes to ensure complete enolate formation.

  • Lewis Acid Addition (Optional):

    • If using a Lewis acid, add a solution of the chosen Lewis acid (e.g., 1.0 equivalent of ZnCl₂ in THF) to the enolate solution and stir for an additional 30 minutes at -78 °C.

  • Aldol Addition:

    • Add a solution of the aldehyde in anhydrous THF dropwise to the enolate mixture at -78 °C.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis:

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the crude product.

EntryBase (eq.)Lewis Acid (eq.)Temperature (°C)Diastereomeric Ratio (desired:undesired)
1LDA (1.1)None-7860:40
2LiHMDS (1.1)None-7865:35
3LDA (1.1)ZnCl₂ (1.0)-7885:15
4LDA (1.1)MgBr₂ (1.0)-7892:8
5LDA (1.1)MgBr₂ (1.0)-100>95:5
Problem 2: Difficulty in Removing the Chiral Auxiliary

After a successful stereoselective reaction, you are facing challenges with the cleavage of the 2-nitrophenylsulfinyl group. Standard acidic hydrolysis is leading to decomposition or a complex mixture of products.

  • Harsh Acidic Conditions:

    • Explanation: Strong acids like HCl or trifluoroacetic acid (TFA) at elevated temperatures can cause side reactions, especially if other acid-sensitive functional groups are present in the molecule. The nitro group can also be susceptible to reduction under certain cleavage conditions.

    • Solution: Explore milder cleavage conditions. A two-step procedure involving reduction of the sulfoxide to a sulfide followed by cleavage can be effective. Alternatively, using a milder acid or performing the reaction at a lower temperature may prevent decomposition.

  • Formation of Stable Intermediates:

    • Explanation: The substrate may form a stable intermediate under the cleavage conditions that is resistant to further reaction.

    • Solution: Changing the solvent or the acid catalyst can alter the reaction pathway. For example, using a protic solvent like methanol with an acid catalyst can facilitate solvolysis.

G start Start: Cleavage of 2-Nitrophenylsulfinyl Auxiliary std_acid Standard Acidic Cleavage (e.g., HCl/MeOH or TFA/CH2Cl2) start->std_acid check_cleavage Successful Cleavage? std_acid->check_cleavage success Product Isolated check_cleavage->success Yes complex_mix Complex Mixture or Decomposition check_cleavage->complex_mix No milder_cond Try Milder Conditions (e.g., lower temp, weaker acid) complex_mix->milder_cond reductive_cleavage Alternative: Reductive Cleavage (e.g., Raney Nickel, SmI2) complex_mix->reductive_cleavage check_mild Successful? milder_cond->check_mild check_reductive Successful? reductive_cleavage->check_reductive check_mild->success Yes check_mild->reductive_cleavage No check_reductive->success Yes

Caption: Decision tree for troubleshooting the cleavage of the 2-nitrophenylsulfinyl auxiliary.

Problem 3: Unexpected Side Reactions

You observe the formation of unexpected byproducts during your stereoselective reaction.

  • Self-Condensation of the Electrophile:

    • Explanation: If the electrophile (e.g., an aldehyde) can enolize, it may undergo self-condensation under the basic reaction conditions.

    • Solution: Use a non-enolizable electrophile if possible. Alternatively, add the enolate of the chiral auxiliary slowly to a solution of the electrophile to maintain a low concentration of the enolate and minimize self-condensation.

  • Elimination Reactions:

    • Explanation: The β-hydroxy product of an aldol reaction can undergo elimination to form an α,β-unsaturated compound, especially if the reaction is warmed during workup.

    • Solution: Maintain low temperatures throughout the reaction and workup. Use a mild quenching agent and avoid excessive heat during solvent removal.

  • Reactions Involving the Nitro Group:

    • Explanation: The nitro group is generally stable under the conditions for enolate formation and aldol addition. However, if reductive conditions are employed (e.g., certain Lewis acids or workup procedures), the nitro group could be reduced.

    • Solution: Carefully select reagents that are compatible with the nitro group. If reduction is unavoidable, it may be necessary to perform this transformation in a separate step after the stereoselective reaction.

G main_reaction Desired Stereoselective Reaction side_reactions Potential Side Reactions main_reaction->side_reactions self_condensation Self-Condensation of Electrophile side_reactions->self_condensation elimination Elimination of Product side_reactions->elimination nitro_reduction Reduction of Nitro Group side_reactions->nitro_reduction

Caption: Potential side reactions that can compete with the desired stereoselective transformation.

Conclusion

The successful stereoselective application of this compound requires careful optimization of reaction conditions. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers can effectively utilize this chiral auxiliary to achieve high levels of stereocontrol in their synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Suna, E. Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link] (Accessed: January 12, 2026).

  • Aly, A. A. S., et al. (2025). Asymmetric Diels−Alder, Michael, and Aldol Reactions Using a Planar Chiral 1,3-Oxazol-2(3 H )-one Derived from ( R )-(+)-4-Hydroxy[2.2]paracyclophane. ResearchGate. Available at: [Link] (Accessed: January 12, 2026).

  • Procter, D. J., et al. (2022). Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition, 61(1), e202112423. Available at: [Link] (Accessed: January 12, 2026).

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(2), o658–o659. Available at: [Link] (Accessed: January 12, 2026).

  • Ianni, F., et al. (2023). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 28(14), 5369. Available at: [Link] (Accessed: January 12, 2026).

  • Mioskowski, C., & Solladié, G. (1977). Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions. J. Chem. Soc., Chem. Commun., (6), 162–163. Available at: [Link] (Accessed: January 12, 2026).

Sources

minimizing byproduct formation in [(2-Nitrophenyl)sulfinyl]acetic acid chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for [(2-Nitrophenyl)sulfinyl]acetic Acid Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for minimizing byproduct formation in your experiments. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to ensure both scientific accuracy and practical utility.

Introduction to this compound and Its Applications

This compound is a versatile reagent in organic synthesis, most notably utilized for the introduction of the 2-nitrophenylsulfenyl (Nps) protecting group onto primary and secondary amines, particularly in peptide synthesis. The Nps group offers the advantage of being cleavable under mild acidic conditions, orthogonal to Fmoc and Boc protecting groups. However, like any chemical transformation, its use is not without challenges. The presence of the electron-withdrawing nitro group and the oxidizable sulfinyl moiety can lead to a variety of side reactions and byproduct formation, impacting yield and purity. This guide will address the most common issues encountered and provide robust solutions to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experimental work.

Synthesis and Purity of this compound

Question 1: During the synthesis of this compound by oxidation of 2-nitrophenylthioacetic acid, I am observing the formation of an over-oxidized byproduct. How can I prevent this?

Answer:

The primary byproduct in this step is the corresponding sulfone, [(2-nitrophenyl)sulfonyl]acetic acid. This occurs when the oxidation of the sulfide to the sulfoxide is not adequately controlled.

Causality: The sulfoxide is susceptible to further oxidation to a sulfone, especially in the presence of strong oxidizing agents or prolonged reaction times.[1]

Solutions:

  • Choice of Oxidant: Employing milder and more selective oxidizing agents is crucial. While hydrogen peroxide is a common choice, its reactivity can be modulated. Using H2O2 in glacial acetic acid provides a highly selective system for the oxidation of sulfides to sulfoxides under transition-metal-free conditions.[1]

  • Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use of a slight excess (typically 1.1 to 1.5 equivalents) is often sufficient. A large excess will significantly increase the rate of over-oxidation.

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and room temperature. Exothermic oxidation reactions can lead to a runaway process and favor sulfone formation.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting sulfide has been consumed to prevent over-oxidation of the desired sulfoxide product.

ParameterRecommendation for Minimizing Sulfone Formation
Oxidizing Agent 30% Hydrogen Peroxide in Glacial Acetic Acid[1]
Stoichiometry 1.1 - 1.5 equivalents of H2O2
Temperature 0°C to Room Temperature
Monitoring TLC or LC-MS

Question 2: I am observing a disulfide byproduct, bis(2-nitrophenyl) disulfide, in my stock of this compound. What causes this and how can it be avoided?

Answer:

The formation of bis(2-nitrophenyl) disulfide is a common issue arising from the disproportionation or decomposition of the sulfenic acid intermediate or the sulfoxide itself.

Causality: Sulfinyl compounds can be unstable and undergo disproportionation, especially in the presence of acid or light, to form the corresponding disulfide and thiosulfonate.

Solutions:

  • Storage Conditions: Store this compound in a cool, dark, and dry place. Amber vials are recommended to protect against light-induced decomposition.

  • pH Control: Avoid strongly acidic or basic conditions during workup and storage, as these can catalyze decomposition.

  • Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative or moisture-related degradation.

Introduction of the Nps Protecting Group

Question 3: When reacting 2-nitrobenzenesulfenyl chloride (Nps-Cl) with my amino acid, I am getting a significant amount of the unreacted amino acid and the formation of bis(2-nitrophenyl) disulfide. What is happening?

Answer:

This issue typically points to the deactivation of the Nps-Cl reagent, often due to hydrolysis.

Causality: 2-Nitrobenzenesulfenyl chloride is highly reactive and susceptible to hydrolysis by water, which leads to the formation of 2-nitrobenzenesulfenic acid. This intermediate is unstable and readily disproportionates to bis(2-nitrophenyl) disulfide and 2-nitrobenzenesulfonic acid. The hydrolyzed reagent is no longer capable of efficiently reacting with the amino group.

Solutions:

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.

  • Reagent Quality: Use a fresh, high-quality batch of Nps-Cl. If the reagent has been stored for a long time or improperly, it may have already hydrolyzed.

  • Reaction Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.

  • Base: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine (TEA) is typically used to neutralize the HCl generated during the reaction. Ensure the base is also anhydrous.

Experimental Workflow: Nps-Protection of an Amino Acid

cluster_0 Reaction Setup Amino_Acid Dissolve Amino Acid in Aqueous Base (e.g., NaOH) Mix Add Nps-Cl Solution Dropwise to Amino Acid Solution at 0°C with Vigorous Stirring Amino_Acid->Mix Nps_Cl Dissolve Nps-Cl in Anhydrous Solvent (e.g., Dioxane) Nps_Cl->Mix Reaction Maintain pH 8-9 (Add Base as Needed) Stir for 1-2 hours Mix->Reaction Workup Acidify to pH ~3 with Citric Acid Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry, Concentrate, and Purify (Crystallization/Chromatography) Extraction->Purification

Caption: Workflow for Nps-protection of amino acids.

Cleavage of the Nps Protecting Group

Question 4: During the cleavage of the Nps group from my peptide, I am observing modification of sensitive amino acid residues like Tryptophan (Trp) and Methionine (Met). How can I prevent this?

Answer:

The cleavage of the Nps group generates a reactive sulfenium cation ([2-NO2-Ph-S]+) that can act as an electrophile and attack nucleophilic side chains of certain amino acids.[2]

Causality:

  • Tryptophan: The indole ring of tryptophan is highly nucleophilic and can be attacked by the sulfenium cation, leading to the formation of a Trp(Nps) adduct.

  • Methionine: The thioether side chain of methionine can be oxidized by the nitro group under acidic conditions, forming methionine sulfoxide.[3]

  • Cysteine: The free thiol of cysteine can react with the sulfenium cation to form a mixed disulfide.

Solutions: The Use of Scavengers

The addition of scavengers to the cleavage cocktail is essential to trap the reactive sulfenium cation and prevent side reactions.[4]

  • Thiol-based Scavengers: Thiophenol, 2-mercaptoethanol, or dithiothreitol (DTT) are highly effective nucleophiles that readily trap the sulfenium cation. Thiophenol is particularly effective for the cleavage of Nps groups.

  • Indole Derivatives: Indole or 2-methylindole can be used as competitive substrates to protect tryptophan residues.

  • Trialkylsilanes: Triethylsilane (TES) can reduce the sulfenium cation.

Optimized Cleavage Cocktail:

A common and effective cleavage cocktail for Nps deprotection is a solution of a thiol in a non-polar solvent.

ComponentConcentration/RatioPurpose
Thiophenol 0.1 - 1 MPrimary scavenger for the sulfenium cation.
Solvent Dichloromethane (DCM) or ChloroformInert reaction medium.
Co-solvent (optional) Acetic AcidCan improve solubility and facilitate the reaction.

Experimental Protocol: Nps-Group Cleavage with Scavengers

  • Dissolve the Nps-protected peptide in anhydrous DCM.

  • Add a solution of thiophenol (10-20 equivalents) in DCM to the peptide solution.

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC or LC-MS.

  • Once the deprotection is complete, evaporate the solvent and the volatile scavenger under reduced pressure.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold ether to remove residual scavenger and the Nps-thiol adduct.

Question 5: I am observing the formation of a byproduct with a mass corresponding to my peptide plus an additional oxygen atom after Nps cleavage. What is this and how can I avoid it?

Answer:

This byproduct is likely the result of methionine oxidation to methionine sulfoxide.

Causality: The acidic conditions used for Nps cleavage, in combination with the presence of the nitro group, can lead to the oxidation of the sulfur atom in the methionine side chain.[3]

Solutions:

  • Use of Reducing Scavengers: Including a reducing agent like dithiothreitol (DTT) in the cleavage cocktail can help to suppress the oxidation of methionine.[3]

  • Post-Cleavage Reduction: If methionine sulfoxide formation is unavoidable, it can be reduced back to methionine after the cleavage and purification of the peptide.[5] A common method for this is treatment with N-methylmercaptoacetamide.

  • Synthesis with Methionine Sulfoxide: In cases where methionine is particularly prone to oxidation, it may be advantageous to incorporate methionine sulfoxide into the peptide synthesis from the outset. The sulfoxide can then be reduced to methionine in a final step.[6]

Side Reactions Involving the Nitro Group

Question 6: I am performing a reaction under reducing conditions with a molecule containing an Nps group and observing unexpected byproducts. What could be happening?

Answer:

The nitro group is susceptible to reduction, which can lead to a variety of byproducts.

Causality: The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino functionalities. These intermediates are reactive and can participate in further reactions, such as cyclization or condensation.[7] For instance, reduction of the nitro group to an amine followed by intramolecular reaction with the sulfinyl group can lead to complex heterocyclic byproducts.

Solutions:

  • Avoid Strong Reducing Agents: If the Nps group needs to be retained, avoid the use of strong reducing agents like catalytic hydrogenation (e.g., H2/Pd-C), sodium dithionite, or tin(II) chloride.

  • Orthogonal Protecting Groups: If reduction is a necessary step in your synthesis, choose a protecting group that is stable to the reducing conditions.

  • Chemoselective Reduction: If partial reduction is desired, carefully select the reducing agent and conditions. For example, zinc in the presence of ammonium chloride can sometimes selectively reduce the nitro group.

Byproduct Formation Pathway: Nitro Group Reduction

Nitro R-NO2 (2-Nitrophenyl) Nitroso R-NO (Nitroso) Nitro->Nitroso [H] Hydroxylamino R-NHOH (Hydroxylamino) Nitroso->Hydroxylamino [H] Amino R-NH2 (Amino) Hydroxylamino->Amino [H]

Caption: Stepwise reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using the Nps protecting group over other amine protecting groups like Boc or Fmoc?

A1: The main advantage of the Nps group is its lability under very mild acidic conditions, which allows for orthogonal protection strategies in complex syntheses. It can be removed without affecting acid-labile Boc groups or base-labile Fmoc groups.

Q2: Can I use scavengers other than thiols for Nps deprotection?

A2: While thiols are the most common and generally most effective scavengers, other nucleophiles can be used. For example, indole can be used to protect tryptophan residues specifically. However, for general scavenging of the sulfenium cation, thiols are recommended.

Q3: Is this compound stable in solution?

A3: Solutions of this compound are not recommended for long-term storage as the compound can degrade, particularly in protic solvents or in the presence of light. It is best to prepare solutions fresh before use.

Q4: How can I confirm the purity of my this compound reagent?

A4: The purity can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), melting point analysis, and High-Performance Liquid Chromatography (HPLC). The presence of impurities like the corresponding sulfone or disulfide can be detected by these methods.

Q5: Are there any safety precautions I should take when working with this compound and related compounds?

A5: Yes. 2-Nitrobenzenesulfenyl chloride (Nps-Cl) is corrosive and moisture-sensitive. Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

  • Houghten, R. A., & Li, C. H. (1983). Reduction of sulfoxides in peptides and proteins. Methods in Enzymology, 91, 549-559.
  • Cerón-Carrasco, J. P., & Jacquemin, D. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 715.
  • BenchChem. (2025). Technical Support Center: Stability of Non-Proteinogenic Amino Acids (NPAAs) in Solution. BenchChem.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Gallou, F., & Lipshutz, B. H. (2018). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Scribd. (n.d.).
  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8, 1-7.
  • ResearchGate. (n.d.). Reduction and cleavage conditions of sulfoxide to sulfide.
  • Google Patents. (n.d.). Deprotection processes and cation scavengers for use in the same.
  • Wu, T., Ogilvie, K. K., & Pon, R. T. (1989). Prevention of chain cleavage in the chemical synthesis of 2'-silylated oligoribonucleotides. Nucleic Acids Research, 17(9), 3501-3517.
  • Chen, Z., et al. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology, 9, 712373.
  • Reddit. (2024).
  • SlideShare. (n.d.). Side reaction in peptide synthesis. SlideShare.
  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. (2021). ChemBioChem, 22(14), 2443-2448.
  • ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • LookChem. (n.d.). Cas 15054-42-9, Glycine, N-[(2-nitrophenyl)sulfonyl]-. LookChem.
  • Na, C., & Olson, T. M. (2006). Mechanism and kinetics of cyanogen chloride formation from the chlorination of glycine. Environmental Science & Technology, 40(23), 7342-7348.
  • De Visser, S. P., & Kumar, D. (2018). Mechanism of N–N Bond Formation by Transition Metal–Nitrosyl Complexes: Modeling Flavodiiron Nitric Oxide Reductases. Inorganic Chemistry, 57(9), 5226-5236.
  • MacLeod, K. C., & Holland, P. L. (2016). The Mechanism of N═N Bond Cleavage by an Iron(II) Hydride Complex. Journal of the American Chemical Society, 138(39), 12834-12844.
  • Bionano Genomics. (n.d.). Troubleshooting Guides. Bionano Genomics.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Sci-Hub. (n.d.). This compound. Sci-Hub.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Radosevich, A. T., & Musacchio, A. J. (2018). PIII/PV═O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Maltsev, A. S., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Methods in Molecular Biology, 1883, 1-22.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride...
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. PubChem.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia.
  • Eulambia, Z. M., et al. (2011). Chloride-dependent conformational changes in the GlyT1 glycine transporter. The Journal of Biological Chemistry, 286(48), 41534-41543.
  • Karami, B., et al. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 16(6), 4575-4583.
  • MacLeod, K. C., & Holland, P. L. (2016). The Mechanism of N═N Bond Cleavage by an Iron(II) Hydride Complex. Journal of the American Chemical Society, 138(39), 12834-12844.
  • ResearchGate. (n.d.). Cleavage time (t ½ ) for various protecting groups and cleavage conditions a.
  • Organic Chemistry Portal. (n.d.). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Organic Chemistry Portal.
  • PubChem. (n.d.). 2-Nitrobenzenesulfenyl chloride. PubChem.
  • Thermo Scientific Chemicals. (n.d.). 2-Nitrobenzenesulfenyl chloride, 97% 10 g. Thermo Scientific Chemicals.
  • Goudreau, N., et al. (2017). In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic α-Amino Esters. The Journal of Organic Chemistry, 82(17), 9015-9030.
  • Chem-Impex. (n.d.). (4-Bromo-2-nitrophenyl)acetic acid. Chem-Impex.
  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • ResearchGate. (n.d.). Precipitate formation in the reaction mixture used for the glycine...
  • Lee, S., & Lee, J. K. (2011). Mechanisms of glycine formation from aminoacetonitrile in space. Physical Chemistry Chemical Physics, 13(15), 6936-6942.
  • BLDpharm. (n.d.). 3937-94-8|2-((4-Nitrophenyl)sulfonyl)acetic acid. BLDpharm.
  • Google Patents. (n.d.). Oxidation of thiols and disulfides to sulfonic acids.
  • ResearchGate. (n.d.). (PDF) Controlled oxidation of organic sulfides to sulfoxides under ambient conditions by a series of titanium isopropoxide complexes using environmentally benign H2O2 as an oxidant.

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refining experimental parameters for using [(2-Nitrophenyl)sulfinyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [(2-Nitrophenyl)sulfinyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the effective use of this photolabile protecting group (PPG). Our goal is to equip you with the necessary knowledge to refine your experimental parameters and overcome common challenges.

Introduction to this compound

This compound belongs to the well-established family of 2-nitrobenzyl-based photolabile protecting groups. These PPGs are instrumental in "caged" compound applications, where the biological activity of a molecule is temporarily masked and can be restored with spatial and temporal precision using light. The 2-nitrophenyl moiety serves as the chromophore, which upon absorption of UV light, initiates a chemical transformation that liberates the protected functional group. The sulfinylacetic acid portion provides a versatile linker for attaching the PPG to various molecules, particularly those with hydroxyl groups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of photocleavage for this compound?

A1: The photocleavage of 2-nitrobenzyl-based PPGs, including this compound, proceeds through a well-documented intramolecular rearrangement known as a Norrish Type II reaction. Upon irradiation with UV light (typically in the range of 300-365 nm), the nitro group is excited. This leads to the abstraction of a benzylic hydrogen atom, forming an aci-nitro intermediate. This intermediate then undergoes a rapid rearrangement to release the protected substrate and a 2-nitrosobenzaldehyde byproduct.

Q2: What functional groups can be protected with this compound?

A2: The carboxylic acid functionality of this compound makes it particularly suitable for the protection of hydroxyl groups through esterification. This includes a wide range of alcohols, from simple molecules to complex biomolecules like nucleosides and carbohydrates. While less common, it can also be adapted to protect amines via amide bond formation, although other 2-nitrobenzyl derivatives are often preferred for this purpose.

Q3: What are the key advantages of using a photolabile protecting group like this?

A3: The primary advantage is the ability to control the release of a protected molecule with high spatial and temporal resolution using light. This is invaluable in biological studies for the controlled activation of bioactive molecules. The deprotection is a "traceless" process in that it does not require the addition of chemical reagents, which could interfere with sensitive systems.

Q4: What are the typical byproducts of the deprotection reaction, and are they problematic?

A4: The main byproduct of the photocleavage is a 2-nitrosobenzaldehyde derivative. These byproducts can be reactive and may absorb light at the same wavelength used for cleavage, potentially leading to secondary photoreactions or acting as an internal filter, which can lower the deprotection efficiency. In biological systems, these byproducts can sometimes exhibit toxicity or react with cellular components.

Q5: How can I monitor the progress of the protection and deprotection reactions?

A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring both the initial coupling reaction and the subsequent photocleavage. For HPLC analysis, a reverse-phase C18 column with a UV detector is typically effective. You can monitor the disappearance of the starting material and the appearance of the protected or deprotected product. Mass spectrometry can be used to confirm the identity of the products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Protected Substrate 1. Inefficient Coupling: Incomplete activation of the carboxylic acid or steric hindrance on the substrate. 2. Side Reactions: The substrate may be sensitive to the coupling conditions. 3. Difficult Purification: The protected product may be difficult to separate from starting materials or byproducts.1. Optimize Coupling: Use a more efficient coupling agent (e.g., DCC/DMAP, HATU, or convert the acid to an acid chloride). Increase the reaction time or temperature moderately. 2. Milder Conditions: If the substrate is sensitive, consider using milder coupling reagents like EDC in the presence of HOBt. 3. Purification Strategy: Optimize your chromatography conditions (e.g., gradient elution, different solvent system) to improve separation.
Incomplete Photodeprotection 1. Insufficient Light Exposure: The irradiation time may be too short, or the light source intensity is too low. 2. Incorrect Wavelength: The wavelength of the light source may not be optimal for the absorption spectrum of the 2-nitrophenyl chromophore. 3. Inner Filter Effect: The concentration of the protected compound or the byproduct is too high, leading to absorption of the incident light before it can reach all molecules. 4. Low Quantum Yield: The efficiency of the photocleavage reaction may be inherently low in the chosen solvent or pH.1. Increase Irradiation: Increase the exposure time or use a more powerful lamp. Ensure the reaction vessel is made of a material transparent to the UV wavelength being used (e.g., quartz). 2. Check Wavelength: Use a light source with a primary emission between 350-365 nm. 3. Dilute the Sample: Perform the photolysis in a more dilute solution to minimize the inner filter effect. 4. Solvent & pH Optimization: The rate of decay of the aci-nitro intermediate can be influenced by solvent and pH. Empirically test different buffered solutions or solvent systems (e.g., acetonitrile/water, methanol).
Formation of Unwanted Byproducts 1. Reaction with Nitroso Byproduct: The released substrate (especially if it's an amine) can react with the 2-nitrosobenzaldehyde byproduct to form an imine. 2. Oxidation of the Sulfinyl Group: The sulfoxide is susceptible to oxidation to the corresponding sulfone, especially if oxidizing agents are present or during prolonged storage.[1] 3. Photodegradation of Substrate or Product: The released molecule or the starting material may be sensitive to the UV light used for cleavage.1. Use a Scavenger: Include a scavenger reagent, such as a thiol (e.g., dithiothreitol, DTT) or semicarbazide, in the reaction mixture to trap the reactive nitroso byproduct. 2. Avoid Oxidants: Ensure all reagents and solvents are free of oxidizing contaminants. Store the this compound in a cool, dark, and dry place. If oxidation is suspected, the compound can be purified by chromatography. 3. Control Irradiation: Limit the light exposure to the minimum time required for complete deprotection. Use a filter to block shorter, more damaging wavelengths if possible.
Poor Solubility 1. Compound Polarity: The protected substrate may have significantly different solubility properties than the starting material. 2. Aggregation: At higher concentrations, molecules may aggregate, reducing their solubility.1. Solvent Screening: Test a range of solvents to find a suitable system for both the protected compound and for the photolysis reaction. Co-solvents like DMSO, DMF, or acetonitrile with water can be effective. 2. Work at Lower Concentrations: Perform reactions at higher dilution.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol with this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Materials:

  • Primary alcohol substrate

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected alcohol.

Protocol 2: Photochemical Deprotection

This protocol provides a general method for the photocleavage of the [(2-Nitrophenyl)sulfinyl]acetyl protecting group.

Materials:

  • Protected substrate

  • Solvent (e.g., acetonitrile/water, methanol, or a buffer solution)

  • UV photoreactor or a suitable UV lamp (e.g., with emission at 365 nm)

  • Quartz or Pyrex reaction vessel (ensure it is transparent to the chosen wavelength)

  • (Optional) Scavenger for the nitroso byproduct (e.g., DTT)

Procedure:

  • Dissolve the protected substrate in the chosen solvent in the photoreaction vessel. The concentration should be low enough to avoid inner filter effects (typically in the micromolar to low millimolar range).

  • (Optional) Add a scavenger reagent (e.g., 1-2 equivalents of DTT).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as oxygen can sometimes quench the excited state.

  • Irradiate the solution with a UV lamp while stirring.

  • Monitor the progress of the deprotection by HPLC or TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as chromatography or crystallization to remove the photolysis byproducts.

Visualizations

Photocleavage Mechanism of this compound Ester

G cluster_0 Protection cluster_1 Deprotection Substrate_ROH Substrate-OH Protected_Substrate Protected Substrate (Ester) Substrate_ROH->Protected_Substrate Coupling (e.g., DCC, DMAP) NPSA This compound NPSA->Protected_Substrate Excited_State Excited State Protected_Substrate->Excited_State UV_Light UV Light (hν) UV_Light->Excited_State Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Substrate Released Substrate-OH Aci_Nitro->Released_Substrate Rearrangement Byproduct 2-Nitroso Byproduct Aci_Nitro->Byproduct G start Incomplete Deprotection Observed check_time Was irradiation time sufficient? start->check_time increase_time Increase irradiation time and re-check check_time->increase_time No check_wavelength Is the wavelength correct (e.g., 365 nm)? check_time->check_wavelength Yes increase_time->check_time correct_wavelength Use appropriate light source check_wavelength->correct_wavelength No check_concentration Is the concentration too high? check_wavelength->check_concentration Yes correct_wavelength->check_wavelength dilute Dilute the reaction mixture check_concentration->dilute Yes check_solvent Is the solvent/pH optimal? check_concentration->check_solvent No dilute->check_concentration optimize_solvent Screen different solvents or buffered solutions check_solvent->optimize_solvent No success Problem Resolved check_solvent->success Yes optimize_solvent->check_solvent

Caption: A decision tree for troubleshooting incomplete photocleavage.

References

  • Patek, M., & Lebl, M. (1991). "Safety-Catch" Protecting Groups in Peptide Synthesis. Collection of Czechoslovak Chemical Communications, 56(8), 1733-1744. [Link]

  • Del Giacco, T., Lanzalunga, O., Lapi, A., Mazzonna, M., & Mencarelli, P. (2015). Photosensitized Oxidation of Aryl Benzyl Sulfoxides. Evidence for Nucleophilic Assistance to the C–S Bond Cleavage of Aryl Benzyl Sulfoxide Radical Cations. The Journal of Organic Chemistry, 80(4), 2173–2181. [Link]

  • Milligan, J. F., Groebe, D. R., Witherell, G. W., & Uhlenbeck, O. C. (1987). Oligoribonucleotide synthesis using T7 RNA polymerase and synthetic DNA templates. Nucleic Acids Research, 15(21), 8783–8798. [Link]

  • Guo, Y., & Jenks, W. S. (1997). Photochemistry and Photophysics of Aromatic Sulfoxides. 3. α-Cleavage and the Role of the Sulfenic Ester. The Journal of Organic Chemistry, 62(4), 857–864. [Link]

  • Steidl, R., & Vogl, O. (1978). Oxidation of Sulfur-Nitrogen Compounds by Peracids to Sulfoxides by Peroxyacids. Zeitschrift für Naturforschung B, 33(1), 122-123. [Link]

  • Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Singh, P., Kumar, A., & Singh, A. (2018). Magnesium-ceria composite catalyzed oxidation of 2-nitrobenzyl alcohol using different solvents. ResearchGate. [Link]

  • Del Giacco, T., Lanzalunga, O., Lapi, A., Mazzonna, M., & Mencarelli, P. (2015). Photosensitized oxidation of aryl benzyl sulfoxides. Evidence for nucleophilic assistance to the C-s bond cleavage of aryl benzyl sulfoxide radical cations. PubMed. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Bulletin of the Korean Chemical Society, 33(3), 1017-1019. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Deming, T. J., & Nowak, A. P. (2019). Influence of Sulfoxide Group Placement on Polypeptide Conformational Stability. Journal of the American Chemical Society, 141(37), 14530–14533. [Link]

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(2), o658–o659. [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Padron, J. I., & Martin, V. S. (2012). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 17(8), 9456–9470. [Link]

  • Google Patents. (n.d.). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.

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Validation & Comparative

A Comparative Guide to o-Nitrophenylsulfenyl (NPS) Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate world of multi-step organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic, often require masking to prevent unwanted side reactions during various synthetic transformations. The choice of a protecting group is dictated by its stability to a range of reaction conditions and, crucially, the ability to be removed under mild and specific conditions that leave the rest of the molecule intact. This principle of "orthogonal protection" allows for the sequential manipulation of different functional groups within a complex molecule.[1][]

This guide provides a comprehensive comparison of the ortho-nitrophenylsulfenyl (NPS) group, a prominent sulfenyl-based protecting group, with other widely used amine protecting groups. While the specific reagent [(2-Nitrophenyl)sulfinyl]acetic acid was the initial topic of interest, a thorough review of the scientific literature reveals that the closely related reagent, o-nitrophenylsulfenyl chloride (NPS-Cl) , is the predominantly used precursor for the introduction of the NPS protecting group. Therefore, this guide will focus on the practical application and comparative performance of the NPS group as utilized in contemporary organic synthesis.

The o-Nitrophenylsulfenyl (NPS) Group: A Sulfenyl Approach to Amine Protection

The o-nitrophenylsulfenyl (NPS) group is introduced to an amine via a reaction with o-nitrophenylsulfenyl chloride (NPS-Cl), forming a sulfenamide linkage. The presence of the electron-withdrawing nitro group in the ortho position plays a crucial role in the reactivity and cleavage of this protecting group.

Mechanism of NPS Protection

The protection of an amine with NPS-Cl is a straightforward nucleophilic substitution reaction. The amine attacks the electrophilic sulfur atom of NPS-Cl, displacing the chloride and forming the N-S bond of the sulfenamide.

Caption: Mechanism of amine protection with o-nitrophenylsulfenyl chloride.

Comparative Analysis of NPS with Boc and Fmoc Protecting Groups

The utility of a protecting group is best understood through comparison with established alternatives. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the two most widely employed protecting groups in solid-phase peptide synthesis (SPPS).[1][3]

Featureo-Nitrophenylsulfenyl (NPS)tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Introduction Reagent o-Nitrophenylsulfenyl chloride (NPS-Cl)Di-tert-butyl dicarbonate (Boc₂O)9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu
Cleavage Condition Mild acidolysis (e.g., HCl in nonpolar solvent) or Thiolysis (e.g., thiophenol, 2-mercaptopyridine)[4]Strong acid (e.g., Trifluoroacetic acid, TFA)[5]Base (e.g., 20% piperidine in DMF)[3]
Stability Labile to strong acids, stable to bases and hydrogenolysis.Stable to bases and nucleophiles, labile to strong acids.[]Stable to acids and hydrogenolysis, labile to bases.[3]
Orthogonality Orthogonal to Boc and Cbz (benzyloxycarbonyl) groups.Orthogonal to Fmoc and Cbz groups.[1]Orthogonal to Boc and Cbz groups.[3]
Byproducts of Cleavage o-Nitrothiophenol derivativesIsobutylene and CO₂Dibenzofulvene-piperidine adduct
Monitoring Colorimetric (yellow color of the NPS group)Not readily monitored by UVUV-active (monitoring of dibenzofulvene release)
Key Performance Metrics: A Deeper Dive

1. Orthogonality and Selectivity:

The primary advantage of the NPS group lies in its unique cleavage conditions, which provide excellent orthogonality with both acid-labile (Boc) and base-labile (Fmoc) protecting groups.[6] This allows for the selective deprotection of a specific amine in a molecule containing multiple protected amino functionalities, a critical requirement in the synthesis of branched peptides or other complex architectures. For instance, an NPS-protected amine can be deprotected without affecting a Boc-protected amine in the same molecule, and vice-versa.

2. Mild Cleavage Conditions:

The NPS group can be cleaved under very mild acidic conditions, such as with a solution of hydrogen chloride in an organic solvent.[3] This is in contrast to the strong acid (TFA) required for Boc removal, which can be detrimental to acid-sensitive substrates. Furthermore, the NPS group can be removed via thiolysis, using reagents like thiophenol or 2-mercaptopyridine, which proceeds under neutral conditions.[4] This mildness is particularly advantageous in the synthesis of delicate molecules.

3. Potential Side Reactions and Mitigation:

A potential side reaction during the acid-mediated cleavage of the NPS group is the modification of tryptophan residues in peptides. The electrophilic sulfenyl chloride generated during cleavage can react with the indole side chain of tryptophan. This can be suppressed by the addition of scavengers, such as indole or skatole, to the cleavage cocktail.

Experimental Protocols

Protocol 1: Protection of an Amine with o-Nitrophenylsulfenyl Chloride (NPS-Cl)

Materials:

  • Amine substrate

  • o-Nitrophenylsulfenyl chloride (NPS-Cl)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other appropriate solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine substrate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of o-nitrophenylsulfenyl chloride (1.05 eq) in dichloromethane dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the NPS-protected amine.

  • Purify by column chromatography if necessary.

NPS_Protection_Workflow cluster_workflow NPS Protection Workflow start Dissolve Amine and Base in DCM cool Cool to 0°C start->cool add_npscl Add NPS-Cl Solution cool->add_npscl react Warm to RT and Stir add_npscl->react quench Quench with Water react->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Purify (if necessary) dry->purify end NPS-Protected Amine purify->end

Caption: General experimental workflow for NPS protection of an amine.

Protocol 2: Deprotection of an NPS-Protected Amine via Thiolysis

Materials:

  • NPS-protected amine

  • Thiophenol or 2-mercaptopyridine

  • Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate or other extraction solvent

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the NPS-protected amine (1.0 eq) in DMF.

  • Add thiophenol (2.0 eq) to the stirred solution at room temperature.

  • Stir the reaction until completion (monitor by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

  • Purify by column chromatography or distillation as needed.

NPS_Deprotection_Workflow cluster_workflow NPS Deprotection Workflow (Thiolysis) start Dissolve NPS-Amine in DMF add_thiol Add Thiophenol start->add_thiol react Stir at RT add_thiol->react workup Dilute, Extract, and Wash react->workup dry Dry and Concentrate workup->dry purify Purify (if necessary) dry->purify end Deprotected Amine purify->end

Caption: General experimental workflow for NPS deprotection via thiolysis.

Conclusion and Future Perspectives

The o-nitrophenylsulfenyl (NPS) protecting group offers a valuable orthogonal strategy in the synthesis of complex molecules, particularly in the realm of peptide chemistry. Its mild cleavage conditions, both acidic and thiol-mediated, provide a distinct advantage over the harsher methods required for other common protecting groups like Boc. While potential side reactions with sensitive residues like tryptophan need to be considered and mitigated, the overall performance of the NPS group makes it a powerful tool in the synthetic chemist's arsenal.

Future research in this area may focus on the development of novel sulfenyl-based protecting groups with enhanced stability, selectivity, and even greener cleavage protocols. The exploration of solid-supported cleavage reagents for NPS removal further highlights the ongoing efforts to streamline and improve the efficiency of complex synthetic endeavors. As the demand for more sophisticated and intricately designed molecules continues to grow, the strategic application of orthogonal protecting groups like NPS will undoubtedly remain a critical aspect of successful synthesis.

References

  • Tun-Kyi, A., & Zahn, H. (1979). Facile thiolytic removal of the o-nitrophenylsulphenyl amino-protecting group. International Journal of Peptide and Protein Research, 13(3), 315-319. [Link]

  • Albericio, F., & Carpino, L. A. (2015). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Molecular Biology, 1248, 39-60. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
  • PubChem. (n.d.). 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid. [Link]

  • Wikipedia. (2023, May 15). (2-Nitrophenyl)acetic acid. [Link]

  • Genta, G., et al. (2004). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Letters in Organic Chemistry, 1(2), 148-151.
  • ResearchGate. (n.d.). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. [Link]

  • Vasquez, D. S., et al. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. Organic letters, 17(15), 3790–3793.
  • Park, Y., & Lee, Y. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 14(18), 3736-3763.
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  • Zervas, L., Borovas, D., & Gazis, E. (1963). New Methods in Peptide Synthesis. I. Tritylsulfenyl and o-Nitrophenylsulfenyl Groups as N-Protecting Groups. Journal of the American Chemical Society, 85(22), 3660-3666.
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  • Kim, D. H., et al. (2015). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Bulletin of the Korean Chemical Society, 36(3), 1013-1016.
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  • PubChem. (n.d.). 2-Nitrobenzenesulfenyl chloride. [Link]

  • Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit-18.1.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

  • CN101805265A. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Gisin, B. F. (1973). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. Accounts of Chemical Research, 6(5), 157-164.
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  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. [Link]

  • PubChem. (n.d.). 2-(5-Chloro-2-nitrophenyl)acetic acid. [Link]

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A Senior Application Scientist's Guide to the Validation of o-Nitrophenylsulfenyl (Nps) as an Amine-Protecting Group for Novel Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Amine Protection Landscape

In the intricate world of organic synthesis, particularly in the development of pharmaceuticals and peptides, the selective modification of a single functional group among many is a paramount challenge. Amines, with their inherent nucleophilicity, often require temporary masking or "protection" to prevent unwanted side reactions. The choice of a protecting group is critical, dictated by its stability to various reaction conditions and, most importantly, the ease and selectivity of its removal.

Commonly used amine protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) form the bedrock of modern synthesis.[1][2] However, the quest for "orthogonal" protection schemes—where one group can be removed without affecting others—necessitates a broader toolkit.[3] This guide focuses on the validation of a classic, yet sometimes overlooked, protecting group: the o-nitrophenylsulfenyl (Nps) group.

The Nps group offers a unique advantage: its cleavage under mild, non-acidic, non-basic, and non-hydrogenolytic conditions. This makes it an attractive candidate for use with substrates that are sensitive to the harsh conditions required to remove more common protecting groups. This guide provides a comprehensive framework for researchers to validate the efficacy of Nps protection on novel, amine-bearing substrates, comparing its performance to established alternatives and detailing a self-validating experimental workflow.

Comparative Analysis: Nps vs. Standard Amine Protecting Groups

The strategic selection of a protecting group hinges on its compatibility with the overall synthetic route. The Nps group's primary distinction is its unique cleavage mechanism, which sets it apart from the workhorses of amine protection.

Featureo-Nitrophenylsulfenyl (Nps) tert-Butyloxycarbonyl (Boc) Benzyloxycarbonyl (Cbz/Z) 9-Fluorenylmethoxycarbonyl (Fmoc)
Structure
Stability Stable to strong acids (TFA), bases, and catalytic hydrogenation. Labile to thiols.Stable to base and hydrogenolysis. Labile to strong acids (e.g., TFA, HCl).[4]Stable to acid and base. Labile to catalytic hydrogenolysis and strong acids (HBr).[3][5]Stable to acid and hydrogenolysis. Labile to amine bases (e.g., piperidine).[2]
Introduction Reaction with o-nitrophenylsulfenyl chloride (Nps-Cl) and a non-nucleophilic base.Reaction with di-tert-butyl dicarbonate (Boc₂O) and a base.[4]Reaction with benzyl chloroformate and a base.Reaction with Fmoc-Cl or Fmoc-OSu and a base.
Cleavage (Deprotection) Mild thiolysis (e.g., 2-mercaptopyridine, thiophenol).[6]Strong acidolysis (e.g., neat TFA, HCl in dioxane).[4]Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH).[2]Base-mediated elimination (e.g., 20% piperidine in DMF).
Key Advantage Orthogonal to acid-labile, base-labile, and hydrogenation-labile groups. Cleavage is under very mild, neutral conditions.Widely used, robust, and well-documented.Cleavage by hydrogenation is very clean (produces toluene and CO₂).Extremely mild, base-mediated cleavage, central to modern solid-phase peptide synthesis (SPPS).
Potential Drawback The resulting Nps-adduct from cleavage must be removed. The sulfur atom can be sensitive to certain reagents.Requires strong acid for removal, which can be detrimental to sensitive substrates.[7]Incompatible with substrates containing reducible groups (alkenes, alkynes, nitro groups) or catalysts poisons (sulfur).Not suitable for substrates with base-sensitive functional groups.

The Nps Group: Mechanism of Protection and Deprotection

The utility of the Nps group stems from its straightforward installation and its unique, mild cleavage pathway.

Protection Mechanism

The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of o-nitrophenylsulfenyl chloride (Nps-Cl). A mild, non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction. The choice of a non-nucleophilic base is crucial to prevent it from competing with the substrate amine.

Deprotection Mechanism

Cleavage of the N-S bond is typically achieved via thiolysis. A nucleophilic thiol, such as 2-mercaptopyridine or thiophenol, attacks the sulfenyl sulfur.[6] This process is rapid and occurs under neutral conditions, releasing the free amine and forming a mixed disulfide byproduct, which can be easily separated during workup.

Caption: General mechanism for amine protection with Nps-Cl and deprotection via thiolysis.

A Self-Validating Workflow for New Substrates

This section outlines a rigorous, step-by-step protocol to assess the efficacy of Nps protection on a novel amine-containing substrate. The workflow is designed to be self-validating, where the analytical data from each step confirms the outcome of the preceding one.

Caption: Experimental workflow for validating Nps protection on a new substrate.

Experimental Protocols

Materials:

  • Novel amine substrate (R-NH₂)

  • o-Nitrophenylsulfenyl chloride (Nps-Cl)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), freshly distilled

  • 2-Mercaptopyridine

  • Standard laboratory glassware and purification apparatus (silica gel for chromatography)

  • Analytical instruments: NMR, LC-MS, HPLC

Phase 1: Protection and Verification

Step 1: Initial Substrate Analysis

  • Rationale: Establish a baseline analytical signature for your starting material. This is the ultimate reference for confirming successful deprotection later.

  • Protocol:

    • Obtain a high-resolution ¹H and ¹³C NMR spectrum of your amine substrate. Note the chemical shifts of protons near the amine group.[8][9]

    • Acquire a high-resolution mass spectrum (HRMS) to confirm the exact mass.

    • Develop an HPLC method to determine the purity and retention time of the starting material.[10][11]

Step 2: Nps Protection Reaction

  • Rationale: To attach the Nps group to the amine under mild conditions that preserve the integrity of the substrate.

  • Protocol:

    • Dissolve the amine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.1 eq) and stir for 5 minutes.

    • In a separate flask, dissolve Nps-Cl (1.05 eq) in a small amount of anhydrous DCM.

    • Add the Nps-Cl solution dropwise to the stirring amine solution over 15-20 minutes. The reaction mixture will typically turn a deep yellow or orange.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

Step 3: Reaction Monitoring

  • Rationale: To ensure the reaction has gone to completion and to identify any potential side products.

  • Protocol:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical HPLC.[12]

    • Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

    • A complete reaction is indicated by the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.

Step 4: Workup and Purification

  • Rationale: To isolate the Nps-protected product from salts and excess reagents.

  • Protocol:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure Nps-protected amine.

Step 5: Protected Product Analysis

  • Rationale: To unequivocally confirm that the Nps group has been successfully installed without altering other parts of the molecule.

  • Protocol:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Look for the disappearance of the N-H proton signal and the appearance of aromatic signals corresponding to the 2-nitrophenyl group. Protons on the carbon adjacent to the nitrogen will typically shift downfield.[13][14]

    • Mass Spectrometry: Obtain an HRMS to confirm the exact mass of the Nps-protected product. The mass should correspond to [Mass of R-NH₂] + 154.00 Da.

    • HPLC Analysis: Inject the purified product into the HPLC system using the method developed in Step 1. A single, pure peak with a different retention time should be observed.

Phase 2: Deprotection and Final Validation

Step 6: Nps Cleavage Reaction

  • Rationale: To remove the Nps group under mild thiolytic conditions, regenerating the free amine.

  • Protocol:

    • Dissolve the purified Nps-protected substrate (1.0 eq) in a suitable solvent like DCM or ethyl acetate.

    • Add a solution of 2-mercaptopyridine (2.0-3.0 eq) in the same solvent.

    • Stir the reaction at room temperature. The reaction is often very fast (5-30 minutes).

Step 7: Reaction Monitoring

  • Rationale: To confirm the complete cleavage of the Nps group.

  • Protocol:

    • Monitor by TLC or HPLC.

    • A successful reaction is indicated by the disappearance of the Nps-protected starting material and the reappearance of a spot/peak corresponding to the original amine substrate.

Step 8: Workup and Purification

  • Rationale: To isolate the deprotected amine from the thiol reagent and the disulfide byproduct.

  • Protocol:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer with a mild aqueous acid (e.g., 1% citric acid) to remove the basic 2-mercaptopyridine and its disulfide, followed by water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • If necessary, purify the product via column chromatography, though often the extractive workup is sufficient.

Step 9: Final Product Analysis and Validation

  • Rationale: This is the crucial validation step. The analytical data of the final product must be identical to the baseline data from Step 1.

  • Protocol:

    • Obtain ¹H NMR, ¹³C NMR, and HRMS data for the final product.

    • Run an HPLC analysis.

    • Validation Check: Directly compare the spectra and chromatograms with those obtained in Step 1. The NMR spectra, exact mass, and HPLC retention time should be identical. This confirms that the Nps group was successfully added and removed without causing any degradation or isomerization of the novel substrate.

Conclusion

The o-nitrophenylsulfenyl (Nps) group is a valuable tool in the synthetic chemist's arsenal, offering a unique, mild deprotection strategy that is orthogonal to many other common protecting groups. By following the rigorous, self-validating workflow presented in this guide, researchers can confidently assess the efficacy and compatibility of Nps protection for their novel and sensitive substrates. The successful recovery of the starting material, confirmed by identical analytical signatures before protection and after deprotection, provides unequivocal evidence of the method's suitability. This systematic approach not only ensures the integrity of the target molecule but also expands the strategic possibilities for complex, multi-step syntheses in drug discovery and beyond.

References

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  • Separation Science Solutions Series. (2023). Reaction Monitoring with UltraPerformance Convergence Chromatography. Chromatography Today. Available at: [Link]

  • Tun-Kyi, A., & Zahn, H. (1979). Facile thiolytic removal of the o-nitrophenylsulphenyl amino-protecting group. International Journal of Peptide and Protein Research, 13(3), 315-319. Available at: [Link]

  • Foley, J. P., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8579-8586. Available at: [Link]

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  • Zimmermann, L., et al. (2021). Identification of Novel High-Affinity Substrates of OCT1 Using Machine Learning-Guided Virtual Screening and Experimental Validation. Journal of Medicinal Chemistry, 64(5), 2541-2553. Available at: [Link]

  • Hurn, E. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. Available at: [Link]

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  • Fields, G. B. (Ed.). (2007). Current Protocols in Protein Science. Chapter 2: Photocleavable Protecting Groups. John Wiley & Sons.
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A Comparative Guide to Amine Protection: Evaluating Alternatives to the 2-Nitrophenylsulfenyl (Nps) Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise manipulation of functional groups is paramount. The protection of amines is a foundational strategy in the synthesis of complex molecules, from peptides to small-molecule therapeutics. The choice of a protecting group can dictate the success of a synthetic route, influencing yield, purity, and the feasibility of subsequent transformations.

This guide provides an in-depth comparison of alternative reagents to the 2-nitrophenylsulfenyl (Nps) group for amine protection. We will move beyond a simple catalog of options to explore the causal chemistry, orthogonal strategies, and field-proven applications of leading alternatives, supported by experimental data and protocols.

The Principle of Orthogonal Protection

In multi-step synthesis, particularly in solid-phase peptide synthesis (SPPS), the ability to deprotect one functional group without affecting others is crucial. This principle, known as orthogonality, allows for the sequential and controlled construction of complex molecules.[1][2] An ideal protecting group strategy involves a set of groups that can be removed under distinct, non-interfering conditions (e.g., acid, base, light, or specific nucleophiles).[2][3]

Orthogonal_Protection cluster_conditions Deprotection Conditions Molecule Multifunctional Molecule (e.g., Amino Acid) PG1 Amine protected with Group A Molecule->PG1 Protect Amine PG2 Side-chain protected with Group B PG1->PG2 Protect Side-chain Final Selectively Deprotected Product PG2->Final Deprotect Amine (Conditions A) A Condition A (removes Group A only) B Condition B (removes Group B only) Nosyl_Deprotection cluster_0 Nosyl Deprotection Mechanism NosylAmine R-NH-Ns Meisenheimer Meisenheimer Complex NosylAmine->Meisenheimer + PhS⁻ Thiol PhSH / Base Deprotected R-NH2 Meisenheimer->Deprotected Collapse Byproduct Ph-S-Ns Meisenheimer->Byproduct

Caption: Deprotection of a Nosyl-protected amine via a Meisenheimer complex.

Key Alternative II: The Carbamate Family (Boc, Cbz, Fmoc)

Carbamates are the most widely used class of amine protecting groups in organic synthesis. [4][5]Their popularity stems from their ease of introduction, general stability, and well-established, highly reliable deprotection protocols.

  • tert-Butoxycarbonyl (Boc):

    • Introduction: Using di-tert-butyl dicarbonate (Boc₂O) with a base. [6] * Deprotection: Strong acidic conditions, most commonly neat trifluoroacetic acid (TFA) or HCl in an organic solvent. [4][6] * Orthogonality: Stable to basic conditions (Fmoc removal) and hydrogenolysis (Cbz removal).

  • Benzyloxycarbonyl (Cbz or Z):

    • Introduction: Using benzyl chloroformate (Cbz-Cl) under basic conditions.

    • Deprotection: Catalytic hydrogenolysis (e.g., H₂ over Pd/C). [5]This is a very mild and clean method, yielding toluene and CO₂ as byproducts.

    • Orthogonality: Stable to both acidic (Boc removal) and basic (Fmoc removal) conditions.

  • 9-Fluorenylmethoxycarbonyl (Fmoc):

    • Introduction: Using Fmoc-Cl or Fmoc-OSu.

    • Deprotection: Mild basic conditions, typically 20% piperidine in DMF. [5] * Orthogonality: Stable to acidic (Boc removal) and hydrogenolysis (Cbz removal) conditions. The lability to base makes it the cornerstone of modern solid-phase peptide synthesis.

Key Alternative III: Photocleavable Protecting Groups

For applications requiring spatiotemporal control, such as in chemical biology or on microarrays, photocleavable protecting groups are unparalleled. [7][8]They offer the ultimate form of orthogonality, being removed by light at a specific wavelength, a condition that leaves most other chemical protecting groups unaffected.

  • 2-Nitrobenzyloxycarbonyl (Nvoc) Group:

    • Chemistry: This group is a derivative of the 2-nitrobenzyl moiety. Upon irradiation with UV light (typically ~350 nm), an intramolecular redox reaction occurs, leading to the release of an unstable carbamic acid, which decarboxylates to liberate the free amine and a 2-nitrosobenzaldehyde byproduct. [7] * Advantages: Deprotection is triggered by a non-chemical, "reagent-free" stimulus.

    • Challenges: The aldehyde byproduct can sometimes react with the newly liberated amine, reducing yields. This can be mitigated by adding "aldehyde trapping" agents. [7]Modifications to the core structure have been developed to improve cleavage efficiency and yield less reactive byproducts. [7]

Comparative Performance Data

The following table summarizes the key characteristics of the discussed protecting groups, providing a direct comparison to aid in selection for a given synthetic challenge.

Protecting GroupIntroduction ReagentProtection ConditionsDeprotection ConditionsOrthogonal ToKey Advantage
Nps Nps-ClBase (e.g., TEA), CH₂Cl₂Very mild acid (e.g., HCl/Dioxane)Boc, Fmoc, CbzCleavage under very mild acid.
Nosyl (Ns) Nosyl-ClBase (e.g., TEA), CH₂Cl₂Thiol (e.g., PhSH) + Base (e.g., K₂CO₃)Boc, Fmoc, Cbz (fully orthogonal)Mild, neutral cleavage; enables N-alkylation. [9]
Boc Boc₂OBase (e.g., NaOH, DMAP), various solventsStrong acid (e.g., TFA, HCl) [6]Fmoc, Cbz, NosylRobust, widely used, excellent stability.
Cbz (Z) Cbz-ClBase (e.g., NaHCO₃), H₂O/DioxaneH₂, Pd/C (Catalytic Hydrogenolysis)Boc, Fmoc, NosylExtremely mild, clean deprotection.
Fmoc Fmoc-OSuBase (e.g., NaHCO₃), H₂O/DioxaneBase (e.g., 20% Piperidine in DMF)Boc, Cbz, NosylCornerstone of SPPS due to base lability.
Nvoc Nvoc-ClBase (e.g., TEA), CH₂Cl₂UV Light (~350 nm) [7]All chemical protecting groupsSpatiotemporal control via light.

Experimental Protocols

To provide a practical context, we present detailed methodologies for the protection of a model primary amine (benzylamine) and its subsequent deprotection using the Nosyl group as a robust alternative to Nps.

Protocol 1: Nosylation of Benzylamine

Protection_Workflow Start Dissolve Benzylamine & Triethylamine in DCM Reagent Add 2-Nitrobenzenesulfonyl Chloride at 0°C Start->Reagent React Stir at Room Temp (Monitor by TLC) Reagent->React Workup Quench (H₂O) Wash (HCl, NaHCO₃, Brine) React->Workup End Dry, Concentrate & Purify Workup->End

Caption: General experimental workflow for Nosyl group protection.

Materials:

  • Benzylamine (1.0 eq.)

  • 2-Nitrobenzenesulfonyl chloride (1.05 eq.) [9]* Triethylamine (1.1 eq.) [9]* Dichloromethane (DCM), anhydrous

  • 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve benzylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. [9]7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting N-(benzyl)-2-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of N-(benzyl)-2-nitrobenzenesulfonamide

Materials:

  • N-(benzyl)-2-nitrobenzenesulfonamide (1.0 eq.)

  • Thiophenol (5.0 eq.)

  • Potassium Carbonate (K₂CO₃) (5.0 eq.)

  • Acetonitrile (CH₃CN) or DMF

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq.) in acetonitrile or DMF.

  • Add potassium carbonate (5.0 eq.) and thiophenol (5.0 eq.) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring deprotection by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and wash the organic layer thoroughly with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting benzylamine by column chromatography or distillation.

Conclusion

While the 2-nitrophenylsulfenyl (Nps) group offers the advantage of cleavage under very mild acid, its limitations, particularly concerning side reactions, have driven the adoption of more robust and versatile alternatives.

  • The Nosyl (Ns) group emerges as a superior alternative for many applications, offering complete orthogonality to standard carbamate protectors and a unique, mild nucleophilic cleavage mechanism that also enables further synthetic transformations like the Fukuyama amine synthesis.

  • The industry-standard carbamates—Boc, Cbz, and Fmoc —remain the workhorses of organic synthesis and peptide chemistry, providing a well-understood, reliable, and orthogonal toolkit for nearly any synthetic challenge. [5][10]* For cutting-edge applications demanding external control, photocleavable groups like Nvoc provide a powerful, reagent-free deprotection strategy.

The optimal choice of an amine protecting group is not universal; it is dictated by the specific molecular context and the overall synthetic strategy. By understanding the causality behind the protection and deprotection mechanisms of each class, researchers can design more efficient, higher-yielding, and innovative synthetic routes.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • García, J. M., & Jones, G. B. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Heikkilä, J., Balgobin, N., & Chattopadhyaya, J. (1983). The 2-nitrophenylsulfenyl (Nps) group for the protection of amino functions of cytidine, adenosine, guanosine and their 2'-deoxysugar derivatives. Acta Chemica Scandinavica B, 37, 857-862. [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2002). 2.4 Photocleavable Protecting Groups. [Link]

  • Singh, A., & Khasare, A. (2015). The 2-Nitrophenylsulfenyl (Nps) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'-Deoxysugar Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of [(2-Nitrophenyl)sulfinyl]acetic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide is structured to provide not just data, but a logical workflow for spectroscopic analysis, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Compounds: A Structural Overview

To understand the spectroscopic properties of [(2-Nitrophenyl)sulfinyl]acetic acid, we will compare it with the following compounds:

  • This compound (Target Compound): The focus of our investigation.

  • (4-Nitrophenyl)sulfinyl]acetic acid: An isomer to assess the effect of the nitro group's position.

  • [(2-Nitrophenyl)sulfonyl]acetic acid: The oxidized form to understand the influence of the sulfur oxidation state.

  • (Phenylsulfinyl)acetic acid: The parent compound without the nitro group to establish a baseline.

  • (2-Nitrophenyl)acetic acid: To isolate the effect of the sulfinyl group by its absence.[1][2]

Chemical Structures of the Analyzed Compounds

G cluster_target Target Compound cluster_alternatives Alternative Compounds for Comparison A This compound B [(4-Nitrophenyl)sulfinyl]acetic acid A->B Isomer C [(2-Nitrophenyl)sulfonyl]acetic acid A->C Oxidation State D (Phenylsulfinyl)acetic acid A->D Parent Compound E (2-Nitrophenyl)acetic acid A->E Functional Group Absence

Figure 1: Logical relationship between the target compound and the selected alternatives for comparative spectroscopic analysis.

Experimental Protocols: Acquiring High-Quality Spectroscopic Data

The following are detailed, step-by-step methodologies for acquiring NMR, IR, and MS data for the compounds discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming of the magnetic field to obtain optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, acquisition time of 2-4 seconds, and 16-32 scans.

    • Process the data with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, acquisition time of 1-2 seconds, and 1024 or more scans.

    • Process the data with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectra Acquisition:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Acquire a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary and baseline correction.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectra Acquisition:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.

  • Instrumentation: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • ESI Source Parameters: Optimize the ESI source parameters, including capillary voltage (typically 3-4 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and strong signal.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

G cluster_workflow Spectroscopic Analysis Workflow start Sample Preparation nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Structural Elucidation/ Confirmation comparison->conclusion

Figure 2: A generalized workflow for the comprehensive spectroscopic analysis of organic compounds.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for the target compound and its alternatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Predicted: Aromatic protons (4H, m, ~7.5-8.2), CH₂ (2H, s, ~4.0-4.5), COOH (1H, br s, >10)Predicted: Aromatic carbons (~125-150), C=O (~170), CH₂ (~60-65)
(4-Nitrophenyl)sulfinyl]acetic acid Aromatic protons (4H, two d, ~7.8 and 8.3), CH₂ (2H, s, ~4.1), COOH (1H, br s, >10)Aromatic carbons (~124-150), C=O (~170), CH₂ (~60)
[(2-Nitrophenyl)sulfonyl]acetic acid Predicted: Aromatic protons shifted further downfield compared to sulfinyl analog, CH₂ (~4.5-5.0)Predicted: Aromatic carbons largely similar, CH₂ shifted downfield from sulfinyl analog.
(Phenylsulfinyl)acetic acid Aromatic protons (5H, m, ~7.3-7.6), CH₂ (2H, s, ~3.8), COOH (1H, br s, >10)Aromatic carbons (~125-135), C=O (~171), CH₂ (~62)
(2-Nitrophenyl)acetic acid Aromatic protons (4H, m, ~7.4-8.1), CH₂ (2H, s, ~4.1), COOH (1H, s, 11.0)[1]Aromatic carbons (125.1, 128.2, 133.0, 133.8, 134.1, 149.0), C=O (171.5), CH₂ (38.8)[1]

Table 2: FT-IR and Mass Spectrometry Data

CompoundFT-IR (cm⁻¹)Mass Spectrometry (m/z)
This compound Predicted: ~3000 (O-H), ~1700 (C=O), ~1520 & ~1350 (NO₂), ~1040 (S=O)Predicted: [M-H]⁻ at 228.0, [M+H]⁺ at 230.0
(4-Nitrophenyl)sulfinyl]acetic acid ~3000 (O-H), ~1700 (C=O), ~1515 & ~1345 (NO₂), ~1045 (S=O)[M-H]⁻ at 228.0
[(2-Nitrophenyl)sulfonyl]acetic acid Predicted: ~3000 (O-H), ~1700 (C=O), ~1520 & ~1350 (NO₂), ~1300 & ~1150 (SO₂)Predicted: [M-H]⁻ at 244.0
(Phenylsulfinyl)acetic acid ~3000 (O-H), ~1700 (C=O), ~1040 (S=O)[M-H]⁻ at 183.1
(2-Nitrophenyl)acetic acid 3100-2500 (O-H), 1705 (C=O), 1525 & 1350 (NO₂)[1]M⁺ at 181.0, fragments at 136, 92, 77[1]

In-Depth Technical Analysis and Comparison

NMR Spectroscopy: Unraveling the Molecular Skeleton
  • Aromatic Region: The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nitro group. In (2-Nitrophenyl)acetic acid, the aromatic protons appear in the range of 7.4-8.1 ppm.[1] For this compound, we can predict a similar downfield shift due to the nitro group. The ortho-substitution pattern will lead to a complex multiplet for the four aromatic protons. In contrast, the para-substituted analog, (4-nitrophenyl)sulfinyl]acetic acid, would exhibit a simpler pattern of two doublets. The sulfinyl group, being a weaker electron-withdrawing group than the nitro group, will have a less pronounced effect on the aromatic proton chemical shifts compared to the nitro group. The sulfonyl group in [(2-Nitrophenyl)sulfonyl]acetic acid is more electron-withdrawing than the sulfinyl group, which would likely cause a further downfield shift of the aromatic protons.

  • Methylene Protons: The chemical shift of the methylene protons (CH₂) is a key indicator of the adjacent functional groups. In (2-Nitrophenyl)acetic acid, these protons appear at 4.1 ppm.[1] The introduction of the adjacent sulfinyl group in this compound is expected to shift these protons further downfield to around 4.0-4.5 ppm due to its inductive effect. Oxidation of the sulfinyl to a sulfonyl group would result in an even greater downfield shift of the methylene protons to approximately 4.5-5.0 ppm, reflecting the increased electron-withdrawing nature of the sulfonyl group.

  • Carboxylic Acid Proton: The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm) due to hydrogen bonding, and this is expected for all the carboxylic acid-containing compounds in this guide.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will appear around 170-172 ppm in all the analyzed compounds. The methylene carbon is expected to be around 60-65 ppm for the sulfinyl compounds and shifted downfield for the sulfonyl analog. The aromatic carbons will show characteristic shifts influenced by the substituents, with the carbon bearing the nitro group being significantly deshielded.

IR Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides valuable information about the functional groups present in a molecule.

  • Carboxylic Acid: All the compounds will exhibit a broad O-H stretch from approximately 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.

  • Nitro Group: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. These bands are clearly observed in the spectrum of (2-Nitrophenyl)acetic acid.[1]

  • Sulfinyl vs. Sulfonyl Group: The key distinguishing feature in the IR spectra will be the absorption of the sulfur-oxygen bonds. The S=O stretch of the sulfinyl group in this compound is expected to appear as a strong band around 1040 cm⁻¹. In contrast, the sulfonyl group in [(2-Nitrophenyl)sulfonyl]acetic acid will show two strong stretching bands, an asymmetric stretch around 1300 cm⁻¹ and a symmetric stretch around 1150 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation
  • Molecular Ion: ESI-MS in the negative ion mode is expected to show the deprotonated molecule [M-H]⁻ as the base peak for all these carboxylic acids. For this compound, this would be at m/z 228.0.

  • Fragmentation: In positive ion mode with fragmentation (MS/MS), characteristic losses would be observed. For this compound, potential fragmentations include the loss of CO₂ (44 Da) from the carboxylic acid and cleavage of the C-S bond. The fragmentation pattern of (2-Nitrophenyl)acetic acid shows a base peak at m/z 136, corresponding to the loss of the carboxyl group, and other fragments characteristic of the nitrophenyl moiety.[1]

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound and its structural analogs. By comparing the available experimental data of related compounds, we can confidently predict the key spectroscopic features of the target compound. The ¹H and ¹³C NMR spectra will be most informative for determining the detailed chemical structure, while IR spectroscopy provides a rapid method for confirming the presence of key functional groups. Mass spectrometry is essential for determining the molecular weight and can provide structural information through fragmentation analysis. The methodologies and comparative data presented herein serve as a valuable resource for researchers working with these and similar compounds in the fields of chemical synthesis and drug development.

References

  • PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]1]

  • Wikipedia. (2-Nitrophenyl)acetic acid. Retrieved from [Link]2]

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A Comparative Guide to the Synthesis of [(2-Nitrophenyl)sulfinyl]acetic acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable preparation of key intermediates is paramount. [(2-Nitrophenyl)sulfinyl]acetic acid is a valuable building block, incorporating a reactive sulfoxide moiety and a nitroaromatic group, making it useful in the construction of complex heterocyclic systems and as a precursor for various pharmacologically active molecules. This guide provides an in-depth comparative analysis of two robust synthetic methodologies for this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform your synthetic strategy.

Introduction to this compound

This compound is a bifunctional organic compound. The sulfoxide group is a chiral center and can act as a directing group in asymmetric synthesis, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. The acetic acid moiety allows for the formation of amide and ester linkages. The strategic placement of these functional groups makes this compound a versatile intermediate in medicinal chemistry and materials science.

This guide will explore two primary synthetic routes to this compound:

  • Method 1: Direct Sulfenylation of Glycolic Acid. This approach involves the direct reaction of a glycolic acid salt with 2-nitrobenzenesulfenyl chloride.

  • Method 2: Oxidation of a Thioacetic Acid Intermediate. This two-step sequence begins with the synthesis of (2-nitrophenyl)thioacetic acid, followed by its selective oxidation to the desired sulfoxide.

Method 1: Direct Sulfenylation of Glycolic Acid

This method offers a concise and atom-economical route to the target molecule. The core of this synthesis is the nucleophilic attack of the glycolate anion on the electrophilic sulfur atom of 2-nitrobenzenesulfenyl chloride.

Causality Behind Experimental Choices

The choice of a strong base, such as sodium hydride, is crucial to ensure the complete deprotonation of the relatively weakly acidic hydroxyl group of glycolic acid, forming the more nucleophilic sodium glycolate in situ. Anhydrous tetrahydrofuran (THF) is selected as the solvent to prevent the hydrolysis of the highly reactive 2-nitrobenzenesulfenyl chloride and to ensure the solubility of the reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to drive the reaction to completion. An acidic workup is necessary to protonate the carboxylate and precipitate the final product.

Experimental Protocol

Step 1: Preparation of Sodium Glycolate

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add glycolic acid (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

Step 2: Reaction with 2-Nitrobenzenesulfenyl Chloride

  • Dissolve 2-nitrobenzenesulfenyl chloride (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the solution of 2-nitrobenzenesulfenyl chloride dropwise to the stirred suspension of sodium glycolate at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Workflow Diagram

glycolic_acid Glycolic Acid na_glycolate Sodium Glycolate glycolic_acid->na_glycolate  NaH, THF product [(2-Nitrophenyl)sulfinyl]acetic Acid na_glycolate->product  THF, 0°C to rt sulfenyl_chloride 2-Nitrobenzenesulfenyl Chloride sulfenyl_chloride->product workup Acidic Workup & Purification product->workup

Caption: Workflow for the Direct Sulfenylation Method.

Method 2: Oxidation of a Thioacetic Acid Intermediate

This two-step approach provides an alternative route that may offer advantages in terms of control and scalability. The first step involves the formation of a stable thioether, (2-nitrophenyl)thioacetic acid, which is then selectively oxidized to the sulfoxide.

Causality Behind Experimental Choices

Step 1: Synthesis of (2-Nitrophenyl)thioacetic Acid

The reaction between 2-nitrobenzenesulfenyl chloride and ethyl thioglycolate is a robust method for forming the carbon-sulfur bond. The use of a mild base like triethylamine is sufficient to deprotonate the thiol of the thioglycolate without promoting side reactions. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the reactants. Subsequent hydrolysis of the ethyl ester under basic conditions (sodium hydroxide) followed by acidification yields the thioacetic acid intermediate.

Step 2: Selective Oxidation to the Sulfoxide

The selective oxidation of a thioether to a sulfoxide without over-oxidation to the sulfone is a common challenge in organic synthesis. The use of hydrogen peroxide in glacial acetic acid is a well-established and "green" method that provides good selectivity for the sulfoxide under controlled conditions.[1] Acetic acid acts as both a solvent and a catalyst for the oxidation. The reaction is typically carried out at room temperature to favor the formation of the sulfoxide.

Experimental Protocol

Step 1a: Synthesis of Ethyl (2-Nitrophenyl)thioacetate

  • In a 250 mL round-bottom flask, dissolve ethyl thioglycolate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 2-nitrobenzenesulfenyl chloride (1.0 eq) in dichloromethane dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ethyl (2-nitrophenyl)thioacetate.

Step 1b: Hydrolysis to (2-Nitrophenyl)thioacetic Acid

  • Dissolve the crude ethyl (2-nitrophenyl)thioacetate in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature overnight.

  • After hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the (2-nitrophenyl)thioacetic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Oxidation to this compound

  • Dissolve the (2-nitrophenyl)thioacetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.[1]

  • Slowly add 30% hydrogen peroxide (1.1 eq) to the stirred solution at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and dry.

  • The crude product can be purified by recrystallization.

Workflow Diagram

sulfenyl_chloride 2-Nitrobenzenesulfenyl Chloride thioether_ester Ethyl (2-Nitrophenyl)thioacetate sulfenyl_chloride->thioether_ester thioglycolate Ethyl Thioglycolate thioglycolate->thioether_ester  Et3N, DCM thioacetic_acid (2-Nitrophenyl)thioacetic Acid thioether_ester->thioacetic_acid  1. NaOH, EtOH/H2O  2. HCl product [(2-Nitrophenyl)sulfinyl]acetic Acid thioacetic_acid->product  H2O2, Acetic Acid

Caption: Workflow for the Two-Step Oxidation Method.

Comparative Analysis of Synthesis Methods

The choice between these two methods will depend on several factors, including the availability of starting materials, desired purity, scalability, and safety considerations.

ParameterMethod 1: Direct SulfenylationMethod 2: Oxidation of Thioether
Starting Materials Glycolic acid, Sodium hydride, 2-Nitrobenzenesulfenyl chlorideEthyl thioglycolate, Triethylamine, 2-Nitrobenzenesulfenyl chloride, Hydrogen peroxide
Number of Steps One synthetic stepTwo synthetic steps
Typical Yields Moderate to GoodGood to Excellent (over two steps)
Reaction Conditions Anhydrous conditions required, use of sodium hydrideMilder conditions for C-S bond formation, controlled oxidation required
Potential Impurities Unreacted starting materials, over-sulfenylated productsUnreacted thioether, over-oxidized sulfone
Scalability Handling of sodium hydride can be challenging on a large scaleGenerally more amenable to large-scale synthesis
Safety Considerations Use of flammable and reactive sodium hydrideUse of corrosive acetic acid and oxidizing agent (H₂O₂)

Discussion and Recommendations

Method 1 (Direct Sulfenylation) is an attractive option due to its directness. For small-scale laboratory synthesis where a rapid route to the target molecule is desired, this method is highly suitable. However, the use of sodium hydride requires strict anhydrous conditions and careful handling, which may pose challenges for scaling up the reaction.

Method 2 (Oxidation of a Thioether Intermediate) , while being a two-step process, offers several advantages, particularly for larger-scale preparations. The formation of the thioether is typically a high-yielding and clean reaction. The subsequent oxidation step, while requiring careful control to avoid the formation of the sulfone byproduct, utilizes inexpensive and environmentally benign reagents. This method allows for the isolation and purification of the thioacetic acid intermediate, which can lead to a purer final product.

For researchers requiring high purity and considering future scale-up, Method 2 is the recommended approach . The ability to purify the intermediate and the use of more manageable reagents for the oxidation step contribute to a more robust and reliable synthesis.

Conclusion

Both the direct sulfenylation and the two-step oxidation methods provide viable pathways to this compound. A thorough understanding of the mechanistic underpinnings and practical considerations of each route, as presented in this guide, will enable the researcher to make an informed decision based on the specific requirements of their project. The choice of synthesis will ultimately be a balance between the desire for a shorter synthetic sequence and the need for a more controlled, scalable, and potentially higher-purity process.

References

  • ChemicalBook. 2-Nitrobenzenesulfonyl chloride synthesis. [URL: https://www.chemicalbook.com/productreactin/reactin_1694-92-4_5.htm]
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as c
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as c
  • ResearchGate. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [URL: https://www.researchgate.
  • Organic Syntheses. (A) - o-Nitrobenzenesulfonyl Chloride. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0455]
  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268571/]
  • PrepChem. Synthesis of 2,2'-dinitrodiphenyl disulfide. [URL: https://www.prepchem.com/synthesis-of-2-2-dinitrodiphenyl-disulfide/]
  • Organic Syntheses. 2,4-dinitrobenzenesulfenyl chloride. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0359]
  • Google Patents. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride. [URL: https://patents.google.
  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [URL: https://www.organic-chemistry.org/synthesis/S-compounds/sulfoxides.shtm]
  • MDPI. Mild Oxidation of Organosulfur Compounds with H 2 O 2 over Metal-Containing Microporous and Mesoporous Catalysts. [URL: https://www.mdpi.com/2073-4344/10/10/1149]
  • ResearchGate. Reagents and conditions: (i) 2-Nitrobenzenesulfenyl chloride, 2 N NaOH;... [URL: https://www.researchgate.net/figure/Reagents-and-conditions-i-2-Nitrobenzenesulfenyl-chloride-2-N-NaOH-ii-N_fig1_375990232]
  • Google Patents. CN103910658A - Method of oxidizing thioether to sulfone. [URL: https://patents.google.
  • ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... [URL: https://www.researchgate.net/figure/Scheme-1-Reagents-and-conditions-i-2-nitrobenzenesulfonyl-chloride-2-NsCl-pyridine_fig1_318728956]
  • PubChem. 2-Nitrobenzenesulfenyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24319]
  • Google Patents. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives. [URL: https://patents.google.

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A Senior Application Scientist's Guide to the Structural Confirmation of [(2-Nitrophenyl)sulfinyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For complex molecules such as [(2-Nitrophenyl)sulfinyl]acetic acid and its derivatives, which feature a chiral sulfoxide center, a polar carboxylic acid, and a substituted aromatic ring, this task demands a multi-faceted analytical approach. A single technique rarely provides the complete picture; instead, confidence in a structure is achieved by integrating data from several orthogonal methods.

This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of this class of compounds. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure a robust, self-validating analytical workflow.

The Molecular Challenge: Key Structural Questions

Before selecting analytical methods, we must first deconstruct the target molecule to define the specific questions we need to answer. For a compound like this compound, these are:

  • Molecular Formula & Weight: Is the mass consistent with the expected formula (C₈H₇NO₅S)?

  • Connectivity & Scaffold: Are the atoms connected in the correct sequence? Is the nitro group ortho to the sulfinylacetic acid substituent?

  • Functional Group Identity: Can we confirm the presence of the nitro (NO₂), sulfoxide (S=O), and carboxylic acid (COOH) groups?

  • Purity & Isomers: Is the sample pure? Are there any positional isomers (e.g., the 4-nitrophenyl derivative) present?

  • Stereochemistry: What is the absolute configuration at the chiral sulfur center (R or S)?

Answering these questions requires a strategic combination of spectrometry, spectroscopy, and diffraction techniques.

The Analytical Toolkit: A Comparative Overview

No single method can answer all our questions. The most effective strategy involves using a combination of techniques, where the strengths of one compensate for the weaknesses of another.

Technique Primary Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular Weight & FragmentationHigh sensitivity, definitive massProvides little to no stereochemical information, isomers can be indistinguishable.
¹H & ¹³C NMR Spectroscopy Connectivity, H/C framework, IsomerismUnrivaled for scaffold elucidation, detects subtle structural differences.Lower sensitivity than MS, can be complex to interpret, absolute configuration requires chiral aids.
Infrared (IR) Spectroscopy Functional GroupsFast, non-destructive, excellent for identifying key bonds (C=O, S=O, O-H, N-O).Provides limited information on the overall molecular scaffold, not suitable for complex mixtures.
X-ray Crystallography Absolute 3D StructureThe "gold standard" for unambiguous determination of connectivity and absolute stereochemistry.[1][2][3][4]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution.

Deep Dive 1: Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry is the first-line technique for confirming that the synthesized molecule has the correct molecular weight.

Causality of Experimental Choice: Electrospray Ionization (ESI) is often the preferred method for this class of molecules. The carboxylic acid moiety is easily deprotonated in negative ion mode ([M-H]⁻) or protonated in positive ion mode ([M+H]⁺), providing a clear indication of the molecular ion with minimal fragmentation. Electron Ionization (EI) can also be used and provides rich fragmentation data, which can help confirm the structure, particularly through characteristic losses from the nitroaromatic ring.[5][6][7]

Expected Data:

  • Molecular Ion: For C₈H₇NO₅S, the expected monoisotopic mass is 229.00 g/mol . In ESI-neg mode, a prominent peak at m/z 228.0 would be expected.

  • Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation pathways, including the loss of NO₂ (46 Da) and NO (30 Da).[5][6][7][8] The presence of the ortho nitro group can lead to specific "ortho-effects," resulting in unique fragmentation patterns compared to its meta or para isomers, such as the loss of H₂O.[5][6]

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Set the mass spectrometer to operate in either negative or positive ion ESI mode.

  • Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Analysis: Identify the [M-H]⁻ or [M+H]⁺ peak and compare the measured mass to the theoretical mass. If tandem MS (MS/MS) is available, isolate the molecular ion and fragment it to observe characteristic losses.

Deep Dive 2: NMR Spectroscopy for Definitive Connectivity

NMR is the most powerful tool for determining the precise connectivity of the molecule and distinguishing between isomers.

Causality of Experimental Choice: A standard ¹H NMR spectrum will reveal the number of unique proton environments, their integration (ratio), and their coupling patterns (J-coupling), which provides direct evidence of atom connectivity. ¹³C NMR provides complementary information about the carbon skeleton. For this specific molecule, the splitting pattern of the aromatic protons is critical for confirming the ortho substitution.

Expected Data for this compound:

  • ¹H NMR:

    • Aromatic Region (~7.5-8.5 ppm): Four protons exhibiting a complex splitting pattern consistent with an ortho-disubstituted benzene ring.

    • Methylene Protons (~4.0 ppm): The two protons of the CH₂ group adjacent to the chiral sulfoxide are diastereotopic. This means they are chemically non-equivalent and should appear as a pair of doublets (an "AB quartet"), a key signature confirming the presence of the adjacent stereocenter.

    • Carboxylic Acid Proton (>10 ppm): A broad singlet that is exchangeable with D₂O.[9] Its high chemical shift is characteristic of a carboxylic acid.[9]

  • ¹³C NMR:

    • Carbonyl Carbon (~170 ppm): The carboxylic acid carbonyl carbon.[9]

    • Aromatic Carbons (~120-150 ppm): Six distinct signals for the six aromatic carbons.

    • Methylene Carbon (~60 ppm): The CH₂ carbon signal.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing the acidic proton). Add a small amount of a reference standard like tetramethylsilane (TMS) if not included in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

  • Analysis: Assign the peaks based on their chemical shift, integration, and multiplicity to confirm the molecular structure.

Deep Dive 3: Infrared Spectroscopy for Functional Group Confirmation

IR spectroscopy is a rapid and straightforward method to verify the presence of the key functional groups.

Causality of Experimental Choice: Each functional group has characteristic vibrational frequencies. A quick IR scan can provide compelling evidence for the successful incorporation of the nitro, sulfoxide, and carboxylic acid groups.

Expected Data:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹.[9][10][11] This broadness is due to hydrogen bonding.[10][11]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1760 and 1690 cm⁻¹.[9][10]

  • N-O Stretch (Nitro Group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • S=O Stretch (Sulfoxide): A medium to strong band in the region of 1070-1030 cm⁻¹.

The Gold Standard: X-ray Crystallography for Absolute Structure

When unambiguous proof of structure, particularly the absolute configuration of the chiral sulfur atom, is required, single-crystal X-ray crystallography is the definitive method.[1][2][3][4]

Causality of Experimental Choice: This technique directly maps the electron density of the atoms in a crystalline lattice, providing a 3D model of the molecule with precise bond lengths and angles. By analyzing anomalous dispersion, the absolute configuration (R vs. S) can be determined.[2][3] A crystal structure of this compound has been reported, confirming its molecular geometry and packing.

Protocol Outline: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.[2][12]

  • Data Collection: Place the crystal in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Absolute Structure Determination: For a chiral, enantiopure crystal, the Flack parameter is calculated to confidently assign the absolute configuration.[3]

Integrated Workflow for Structural Confirmation

A logical and efficient workflow is crucial for validating the structure of your target compound. The following diagram illustrates a self-validating system where each step provides increasing confidence in the final structure.

G cluster_0 Initial Checks cluster_1 Core Structural Elucidation cluster_2 Definitive Confirmation A Synthesized Product B Purity Check (TLC, LC-MS) A->B C Mass Spectrometry (Confirms Molecular Weight) B->C D IR Spectroscopy (Confirms Functional Groups) C->D E 1D NMR (¹H, ¹³C) (Determines H-C Scaffold & Isomer) D->E F Ambiguity in Connectivity? E->F G 2D NMR (COSY, HSQC) (Resolves Connectivity) F->G Yes H Stereochemistry Required? F->H No G->H I X-ray Crystallography (Determines Absolute Configuration) H->I Yes J Structurally Confirmed Compound H->J No I->J

Caption: A logical workflow for the structural confirmation of novel organic compounds.

Conclusion

Confirming the structure of this compound derivatives is a process of accumulating corroborating evidence. While mass spectrometry provides a rapid check of molecular weight and IR spectroscopy confirms functional groups, NMR remains the cornerstone for elucidating the detailed connectivity and distinguishing isomers. For the ultimate, unambiguous proof of 3D structure and absolute stereochemistry, X-ray crystallography is unparalleled. By employing this integrated and logical workflow, researchers can proceed with confidence that the molecule in their flask is indeed the molecule they intended to synthesize, ensuring the integrity and reproducibility of their scientific findings.

References

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3625. Available at: [Link]

  • Yabuuchi, T., & Kusumi, T. (2000). NMR Spectroscopic Determination of the Absolute Configuration of Chiral Sulfoxides via N-(Methoxyphenylacetyl)sulfoximines. Journal of the American Chemical Society, 122(42), 10452-10453. Available at: [Link]

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). The X-Ray Structures of Sulfoxides. ResearchGate. Request PDF available at: [Link]

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E Structure Reports Online, 63(2), o658–o659. Available at: [Link]

  • Various Authors. (n.d.). Fragmentation of Deprotonated Nitrophenol Anions. ResearchGate. Request PDF available at: [Link]

  • Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(4), 237-243. Available at: [Link]

  • Abraham, R. J., et al. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Request PDF available at: [Link]

  • Deng, H., et al. (2008). Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. Chirality, 20(8), 919-925. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. Available at: [Link]

  • PubChem. (n.d.). 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid. PubChem. Available at: [Link]

  • Pickering, I. J., et al. (2001). X-ray absorption spectroscopy of organic sulfoxides. Journal of Synchrotron Radiation, 8(Pt 2), 629–631. Available at: [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry. Available at: [Link]

  • Helmchen, G. (1991). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Stereoselective Synthesis, 378-406.
  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Martin, G. E. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Request PDF available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. PubChem. Available at: [Link]

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A Head-to-Head Comparison of Amine Protecting Groups: Fmoc vs. o-Nitrobenzenesulfonyl (o-NBS)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the precise art of peptide synthesis, the strategic use of protecting groups is paramount. These temporary modifications of reactive functional groups prevent unwanted side reactions and allow for the controlled assembly of complex molecules. Among the myriad of choices for amine protection, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become a gold standard, especially in solid-phase peptide synthesis (SPPS). However, the exploration of alternative protecting groups with distinct reactivity profiles is crucial for expanding the synthetic chemist's toolkit. This guide provides an in-depth, head-to-head comparison of the well-established Fmoc protecting group and the o-nitrobenzenesulfonyl (o-NBS) group, a representative of the sulfonyl-based protecting groups, offering insights into their respective mechanisms, applications, and experimental considerations.

At a Glance: Key Differences

FeatureFmoc (9-fluorenylmethyloxycarbonyl)o-NBS (o-nitrobenzenesulfonyl)
Chemical Nature Carbamate-basedSulfonamide-based
Protection Reagent Fmoc-Cl, Fmoc-OSuo-Nitrobenzenesulfonyl chloride
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)Thiolysis (e.g., thiophenol and a base)
Deprotection Mechanism E1cB eliminationNucleophilic aromatic substitution
Byproducts Dibenzofulvene (DBF)Diaryl disulfide and sulfonamide anion
Monitoring UV absorbance of DBF adductNot readily monitored by UV-Vis
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, tBu)Orthogonal to acid-labile and base-labile groups
Primary Application Solid-Phase Peptide Synthesis (SPPS)General organic synthesis, secondary amine synthesis

Delving into the Chemistry: Mechanism and Reactivity

The fundamental difference between the Fmoc and o-NBS protecting groups lies in their chemical nature and, consequently, their deprotection mechanisms. This dictates their stability, orthogonality, and suitability for various synthetic strategies.

The Fmoc Group: A Story of Base Lability

The Fmoc group is a carbamate that is prized for its stability to acidic conditions and its facile removal with a mild base.[1][2][3] This base lability is the cornerstone of the widely used Fmoc/tBu orthogonal protection strategy in SPPS.[4][5]

Protection: An amine is typically protected with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base.[1][6] Fmoc-OSu is often preferred due to its greater stability and reduced potential for side reactions.[1]

Deprotection: The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7] A base, most commonly piperidine, abstracts the acidic proton at the C9 position of the fluorene ring.[8] This generates a stabilized carbanion, which then undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF).[2] The liberated DBF is subsequently trapped by the amine base to form a stable adduct.[8]

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Base (Piperidine) cluster_2 Carbanion Intermediate cluster_3 Elimination cluster_4 Products Fmoc-NHR Fmoc-NHR Carbanion Fluorenyl Carbanion Fmoc-NHR->Carbanion Base abstracts acidic proton Base Piperidine Elimination β-Elimination Carbanion->Elimination Products Free Amine (H2NR) + CO2 + Dibenzofulvene (DBF) Elimination->Products oNBS_Deprotection cluster_0 o-NBS-Protected Amine cluster_1 Thiolate cluster_2 Meisenheimer Complex cluster_3 Cleavage cluster_4 Products oNBS-NHR o-NBS-NHR Meisenheimer Meisenheimer Complex oNBS-NHR->Meisenheimer Nucleophilic Aromatic Substitution Thiolate PhS⁻ Cleavage S-N Bond Cleavage Meisenheimer->Cleavage Products Free Amine (H2NR) + Diaryl Disulfide Cleavage->Products

Caption: Mechanism of o-NBS deprotection.

Experimental Protocols: A Practical Guide

Fmoc Protection of a Primary Amine

Objective: To protect the primary amine of a model amino acid, Alanine.

Materials:

  • Alanine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Alanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirring Alanine solution at room temperature.

  • Stir the reaction mixture overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield Fmoc-Alanine.

Fmoc Deprotection

Objective: To deprotect Fmoc-Alanine to yield free Alanine.

Materials:

  • Fmoc-Alanine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-Alanine in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Precipitate the deprotected amino acid by adding diethyl ether.

  • Collect the product by filtration and wash with diethyl ether.

o-NBS Protection of a Primary Amine

Objective: To protect the primary amine of a model amine, benzylamine.

Materials:

  • Benzylamine

  • o-Nitrobenzenesulfonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add o-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the o-NBS protected benzylamine.

o-NBS Deprotection

Objective: To deprotect the o-NBS protected benzylamine.

Materials:

  • o-NBS protected benzylamine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve the o-NBS protected benzylamine (1.0 eq) in acetonitrile.

  • Add thiophenol (2.0 eq) and potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the reaction mixture to remove solid potassium carbonate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the free benzylamine.

Orthogonality and Strategic Applications

The choice between Fmoc and o-NBS often hinges on the desired orthogonal protection strategy. [9] Fmoc: The Fmoc group is the cornerstone of the most common orthogonal strategy in SPPS, where it is used for temporary Nα-protection in conjunction with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). [2][10]This allows for the selective deprotection of the N-terminus at each coupling cycle without affecting the side-chain protecting groups, which are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). [11][12] o-NBS: The o-NBS group offers a higher level of orthogonality as it is stable to both the acidic conditions used to remove Boc/tBu groups and the basic conditions used for Fmoc removal. This makes it a valuable tool for the synthesis of complex peptides with specific side-chain modifications. For instance, a lysine side chain could be protected with o-NBS, allowing for the manipulation of the N-terminus with Fmoc chemistry and subsequent selective deprotection of the lysine side chain for branching or labeling. The Fukuyama-Mitsunobu reaction, which utilizes o-NBS sulfonamides for the synthesis of secondary amines, is a powerful application of this protecting group in broader organic synthesis. [2][13]

Conclusion: Choosing the Right Tool for the Job

Both Fmoc and o-NBS are powerful tools in the synthetic chemist's arsenal, each with its own distinct advantages and applications.

  • Fmoc remains the protecting group of choice for routine solid-phase peptide synthesis due to its mild, base-labile deprotection, which is highly compatible with acid-labile side-chain protecting groups. The ability to monitor the deprotection by UV spectroscopy is an added practical advantage.

  • o-NBS , on the other hand, provides a robust and highly orthogonal protection strategy. Its stability to both acidic and basic conditions makes it ideal for complex synthetic routes where multiple, distinct deprotection steps are required. While the deprotection conditions involving thiols are specific, they are also mild and selective.

Ultimately, the decision of which protecting group to employ will depend on the specific synthetic challenge at hand. A thorough understanding of their respective chemical properties, mechanisms, and experimental protocols, as presented in this guide, will enable researchers and drug development professionals to make informed decisions and design more efficient and elegant synthetic strategies.

References

  • Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. Accessed January 12, 2026.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Accessed January 12, 2026.
  • ChemPep. Overview of Fmoc Amino Acids - ChemPep. Accessed January 12, 2026.
  • LGC Standards. Focus on FMOC chemistry - LGC Standards. Accessed January 12, 2026.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Accessed January 12, 2026.
  • PMC - NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Accessed January 12, 2026.
  • Benchchem. Stability of the Tfa protecting group in Fmoc chemistry. - Benchchem. Accessed January 12, 2026.
  • YouTube. What Are Fmoc Protecting Groups? - Chemistry For Everyone - YouTube. Accessed January 12, 2026.
  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Accessed January 12, 2026.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. Accessed January 12, 2026.
  • Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis - Benchchem. Accessed January 12, 2026.
  • Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. | Semantic Scholar. Accessed January 12, 2026.
  • Biosynth. Protecting Groups in Peptide Synthesis | Biosynth. Accessed January 12, 2026.
  • Benchchem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. Accessed January 12, 2026.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. Accessed January 12, 2026.
  • Organic Chemistry Portal. Amino Protecting Groups Stability - Organic Chemistry Portal. Accessed January 12, 2026.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. Accessed January 12, 2026.
  • Australian Journal of Chemistry | ConnectSci. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. Accessed January 12, 2026.
  • SciSpace. Amino Acid-Protecting Groups - SciSpace. Accessed January 12, 2026.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups - Organic Chemistry Portal. Accessed January 12, 2026.
  • Boc-Science. Protecting Groups in Peptide Synthesis: A Detailed Guide. Accessed January 12, 2026.
  • ResearchGate.

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A Senior Application Scientist's Guide to the Computational Analysis of [(2-Nitrophenyl)sulfinyl]acetic Acid Reaction Pathways

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational investigation of the reaction pathways of [(2-Nitrophenyl)sulfinyl]acetic acid. As researchers, scientists, and drug development professionals, understanding the thermal stability and decomposition mechanisms of molecules is paramount. In the absence of direct experimental data for this specific compound, this document serves as a predictive guide, leveraging established computational methodologies to explore its potential thermal degradation routes. We will focus on the well-documented syn-elimination pathway common to sulfoxides, while also considering plausible alternative mechanisms influenced by the unique functionalities of our target molecule.

The Rationale: Why Computational Analysis?

Before delving into the "how," let's address the "why." Experimental investigation of reaction mechanisms can be resource-intensive and, in some cases, challenging due to transient intermediates or harsh reaction conditions. Computational chemistry offers a powerful and complementary approach, allowing us to:

  • Predict Reaction Energetics: Determine activation energies and reaction enthalpies to gauge the feasibility of different pathways.

  • Characterize Transient Species: Elucidate the geometries and electronic structures of elusive transition states and intermediates.

  • Understand Substituent Effects: Isolate and analyze the electronic and steric influence of specific functional groups, such as the 2-nitrophenyl and acetic acid moieties in our target molecule.

  • Guide Experimental Design: Prioritize experimental efforts by identifying the most probable reaction channels.

Our approach is grounded in Density Functional Theory (DFT), a widely validated method that provides a favorable balance between computational cost and accuracy for systems of this size.[1]

Part 1: The Primary Suspect - The Syn-Elimination (Ei) Pathway

The thermal decomposition of sulfoxides is a classic pericyclic reaction known as the syn-elimination or Ei reaction.[2] This concerted process involves a five-membered cyclic transition state, leading to the formation of an alkene and a sulfenic acid. For this compound, this pathway would involve the abstraction of a proton from the carbon of the acetic acid moiety by the sulfoxide oxygen.

Below is a conceptual workflow for investigating this pathway:

Ei_Workflow cluster_pre Pre-computation cluster_dft DFT Calculations cluster_analysis Data Analysis Build Build Reactant Geometry PreOpt Pre-optimize with a low-level method (e.g., PM7) Build->PreOpt Opt Geometry Optimization (Reactant, Products) PreOpt->Opt Freq Frequency Analysis (Confirm Minima) Opt->Freq TS_Guess Generate Transition State (TS) Guess Opt->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt TS_Freq TS Frequency Analysis (Confirm 1 Imaginary Freq.) TS_Opt->TS_Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Freq->IRC Visualize Visualize Structures and Vibrational Modes TS_Freq->Visualize Energy Calculate Activation and Reaction Energies IRC->Energy Energy->Visualize

Caption: General workflow for computational analysis of the Ei pathway.

Experimental Protocol: Computational Investigation of the Syn-Elimination Pathway

1. Building the Initial Structure:

  • Construct the 3D structure of this compound using a molecular builder. The crystallographic data for this molecule can serve as an excellent starting point.

  • Ensure the initial conformation is suitable for syn-elimination, with the proton on the α-carbon of the acetic acid group in proximity to the sulfoxide oxygen.

2. Geometry Optimization and Frequency Analysis (Reactants and Products):

  • Perform a full geometry optimization of the reactant molecule.

  • Similarly, optimize the geometries of the expected products: 2-nitrophenylsulfenic acid and 2-propenoic acid (from the fragmentation of the acetic acid side chain).

  • Causality: The choice of DFT functional and basis set is critical for accuracy. Based on benchmark studies for sulfur-containing compounds and pericyclic reactions, the following are recommended:

    • M06-2X/6-311+G(d,p): A meta-hybrid GGA functional that has shown excellent performance for main-group thermochemistry and kinetics.

    • B3LYP-D3(BJ)/6-311+G(d,p): A popular hybrid functional with dispersion corrections, offering a good balance of accuracy and computational cost.

  • Following each optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). The zero-point vibrational energy (ZPVE) and thermal corrections obtained from these calculations are essential for accurate energy comparisons.

3. Locating the Transition State (TS):

  • The transition state for a syn-elimination is a five-membered ring. Generate an initial guess for the TS structure by manually adjusting the bond lengths of the reactant to approximate the cyclic geometry. The key is to bring the sulfoxide oxygen and the α-hydrogen closer and to elongate the C-S and C-H bonds that will be broken.

  • Use a synchronous transit-guided quasi-Newton (STQN) method, such as the Opt=QST2 or Opt=QST3 keyword in Gaussian, providing the reactant and product structures to guide the search. Alternatively, a transition state search can be initiated from the guessed geometry using an algorithm that follows the eigenvector of the Hessian (Opt=TS).

  • Self-Validation: Once a stationary point is found, a frequency calculation is mandatory. A true first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the formation and breaking of the relevant bonds).

4. Verifying the Reaction Pathway:

  • Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized transition state.

  • Trustworthiness: The IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation must connect the transition state to the previously optimized reactant and product minima, thus confirming that the located TS is indeed the bridge between them.

Data Presentation: Comparing Computational Approaches

To ensure the robustness of our predictions, it is prudent to compare the results from at least two different DFT functionals.

ParameterM06-2X/6-311+G(d,p)B3LYP-D3(BJ)/6-311+G(d,p)Experimental (Analogous Systems)
Activation Enthalpy (ΔH‡) Calculated ValueCalculated Value~30-40 kcal/mol[3]
Reaction Enthalpy (ΔHrxn) Calculated ValueCalculated Value-
Key TS Bond Distances (Å)
S-O···HCalculated ValueCalculated Value-
C-H···OCalculated ValueCalculated Value-
C-SCalculated ValueCalculated Value-

Note: Experimental values for analogous simple sulfoxide eliminations are provided for context.

Part 2: Exploring Alternative Reaction Pathways

The presence of the ortho-nitro and carboxylic acid groups opens the door to alternative reaction pathways that could compete with or even precede the classic syn-elimination. A thorough computational analysis must consider these possibilities.

Pathway A: Intramolecular Oxygen Transfer from the Nitro Group

The proximity of the nitro group to the sulfoxide moiety suggests the possibility of an intramolecular oxygen transfer, which could lead to the formation of a sulfone and a nitroso species.

Pathway B: Decarboxylation

Thermal decomposition could be initiated by the decarboxylation of the acetic acid group. This would generate a different set of intermediates and products.

The computational protocol for investigating these alternative pathways is analogous to that described for the syn-elimination: optimize reactants, products, and transition states, followed by frequency and IRC calculations to validate the pathway.

Reaction_Pathways cluster_Ei Syn-Elimination cluster_Nitro Nitro-Group Participation cluster_Decarb Decarboxylation Reactant This compound TS_Ei TS_Ei Reactant->TS_Ei TS_Nitro TS_Nitro Reactant->TS_Nitro TS_Decarb TS_Decarb Reactant->TS_Decarb Prod_Ei 2-Nitrophenylsulfenic acid + 2-Propenoic acid TS_Ei->Prod_Ei Prod_Nitro Sulfone + Nitroso Species TS_Nitro->Prod_Nitro Prod_Decarb CO2 + (2-Nitrophenyl)methyl methyl sulfoxide TS_Decarb->Prod_Decarb

Caption: Potential reaction pathways for this compound.

By calculating the activation barriers for each of these pathways, we can predict the dominant reaction mechanism under thermal conditions. The pathway with the lowest activation energy will be the kinetically favored one.

Part 3: The Influence of the Medium - Solvent Effects

The reaction energetics can be significantly influenced by the solvent. We can model these effects computationally using:

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used and computationally efficient method that treats the solvent as a continuous dielectric medium. This is a good first approximation to understand the general effect of a solvent's polarity.

  • Explicit Solvation Models (QM/MM): For reactions where specific solute-solvent interactions (like hydrogen bonding) are anticipated to play a crucial role, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach may be necessary. In this method, the reacting species are treated with quantum mechanics, while a number of explicit solvent molecules are treated with molecular mechanics.

A comparative analysis of the reaction in the gas phase versus in a solvent (e.g., DMSO, a common solvent for such reactions) will reveal the extent to which the solvent stabilizes or destabilizes the reactants, products, and transition states, thereby altering the reaction barriers.

Conclusion: A Predictive Framework

This guide has outlined a robust computational strategy for investigating the reaction pathways of this compound. By systematically exploring the likely syn-elimination pathway and considering plausible alternatives, we can build a comprehensive understanding of the thermal behavior of this molecule. The comparison of different DFT functionals and the inclusion of solvent effects will enhance the predictive power of our models. While this computational study provides deep mechanistic insights, it is crucial to remember that these are predictions. The ultimate validation will come from future experimental studies, for which this work can serve as a valuable guide.

References

  • Schwan, A. L., & Bace, N. M. (2023). A computational investigation of the thermal elimination chemistry of β-borylated sulfoxides. Sulfenic acid vs. boryl sulfenate elimination. Organic & Biomolecular Chemistry, 21(1), 108-117. [Link]

  • Jenks, W. S. (2002). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. Accounts of Chemical Research, 35(10), 837-844. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Cope Elimination: Elucidation of Solvent Effects from QM/MM Simulations. Journal of the American Chemical Society, 126(45), 14831-14839. [Link]

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E: Structure Reports Online, 63(2), o658-o659. [Link]

  • Wikipedia contributors. (2023). Pericyclic reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • Sharma, J., & Champagne, P. A. (2022). Benchmark of Density Functional Theory methods for the study of organic polysulfides. Journal of Computational Chemistry, 43(32), 2131-2138. [Link]

  • Kojasoy, V. (2018). Computational Studies on Sulfur Chemistry. UC Davis. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of [(2-Nitrophenyl)sulfinyl]acetic acid. As a Senior Application Scientist, the following content is structured to provide not only procedural steps but also the scientific rationale behind the recommended experimental designs. Given the limited publicly available cross-reactivity data for this specific molecule, this guide will focus on establishing a robust, multi-platform strategy for characterization, using illustrative examples and established methodologies.

Introduction to this compound and the Imperative of Cross-Reactivity Profiling

This compound is a sulfur-containing organic compound with a molecular formula of C8H7NO5S.[1] Its structure, featuring a nitrophenyl group, suggests potential applications in chemical synthesis and as a precursor for more complex molecules. While its primary applications are still under exploration, its structural motifs are found in compounds with biological activity.

Before any small molecule can be considered for advanced preclinical or clinical development, a thorough understanding of its interaction profile with biological systems is paramount. Cross-reactivity, the unintended binding of a compound to proteins other than its intended target, is a major cause of off-target effects and potential toxicity.[2][3] Therefore, a systematic evaluation of the cross-reactivity of this compound is not merely a supplementary step but a foundational requirement for its potential development as a therapeutic agent or chemical probe.

This guide outlines a comparative approach to characterizing the binding specificity of this compound, focusing on three complementary, industry-standard techniques: Surface Plasmon Resonance (SPR), Enzyme-Linked Immunosorbent Assay (ELISA), and Western Blotting for cellular target engagement.

The Methodological Triad for Comprehensive Cross-Reactivity Analysis

A single-method approach to cross-reactivity can be misleading. Therefore, we advocate for a tripartite strategy to build a comprehensive and reliable specificity profile for this compound.

Primary Screening and Kinetic Analysis via Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical detection technique that has become a gold standard for studying biomolecular interactions, including those involving small molecules.[4] It provides high-quality kinetic data, including association (ka) and dissociation (kd) rates, which are used to calculate the binding affinity (KD).[5][6][7]

Causality of Experimental Choice: The primary advantage of SPR in this context is its ability to screen the compound against a panel of purified, unrelated proteins to identify potential off-target interactions. This provides a direct measure of binding events and their kinetics, offering a quantitative first pass at the molecule's specificity.

Illustrative Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis Immobilization Immobilize Panel of Off-Target Proteins on Sensor Chip Injection Inject Compound over Sensor Surface Immobilization->Injection CompoundPrep Prepare Serial Dilutions of This compound CompoundPrep->Injection Detection Real-time Detection of Binding (Change in RU) Injection->Detection Sensorgram Generate Sensorgrams Detection->Sensorgram Kinetics Fit Data to Kinetic Models (ka, kd, KD) Sensorgram->Kinetics Comparison Compare Binding Affinities Across Protein Panel Kinetics->Comparison

Caption: SPR workflow for cross-reactivity screening.

Detailed Protocol: SPR Cross-Reactivity Screening

  • Protein Immobilization: A panel of diverse human proteins (e.g., kinases, GPCRs, nuclear receptors, common plasma proteins) is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should typically range from 0.1 to 100 µM.

  • Binding Analysis: Inject the compound dilutions over the immobilized protein surfaces. A reference flow cell (without immobilized protein or with an irrelevant protein) should be used for background subtraction.

  • Data Acquisition: Monitor the change in response units (RU) in real-time to generate sensorgrams for each concentration.

  • Kinetic Fitting: After data collection, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD values.

  • Data Interpretation: A strong "hit" is characterized by a low KD value (typically in the low micromolar to nanomolar range), indicating a high-affinity interaction.

Illustrative Data Table: SPR Screening Results

Target Proteinka (1/Ms)kd (1/s)KD (µM)Interpretation
Intended Target 1.5 x 10^52.0 x 10^-30.013 High Affinity
Kinase X2.1 x 10^45.0 x 10^-22.38Weak Interaction
GPCR YNo BindingNo Binding>100No Interaction
Serum Albumin1.0 x 10^38.0 x 10^-280Very Weak/Non-specific
Nuclear Receptor Z8.5 x 10^49.0 x 10^-30.106Potential Off-Target

Disclaimer: The data presented is illustrative and designed to reflect typical results from the described experimental procedures.

Orthogonal Validation with Competitive ELISA

To validate the findings from SPR and to assess cross-reactivity in a different assay format, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is highly recommended.[8][9] This method is particularly useful if a known ligand for a potential off-target can be conjugated to a carrier protein.

Causality of Experimental Choice: ELISA provides an independent, solution-phase measurement of binding competition. This format can reduce the potential for artifacts related to protein immobilization and is a cost-effective way to screen against multiple targets for which validated reagents are available.

Illustrative Experimental Workflow: Competitive ELISA

ELISA_Workflow Coat Coat Plate with Off-Target Protein Block Block Unbound Sites Coat->Block Incubate Incubate with Labeled Ligand and Serial Dilutions of Test Compound Block->Incubate Wash1 Wash to Remove Unbound Reagents Incubate->Wash1 Detect Add Substrate and Measure Signal Wash1->Detect Analyze Plot Dose-Response Curve and Calculate IC50 Detect->Analyze

Caption: Competitive ELISA workflow for cross-reactivity.

Detailed Protocol: Competitive ELISA

  • Plate Coating: Coat a 96-well microplate with the purified off-target protein (identified from SPR or other methods) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Competition Reaction: Add serial dilutions of this compound to the wells, followed immediately by a fixed concentration of a labeled known ligand (e.g., biotinylated). Incubate for 2 hours.

  • Detection: Wash the plate. If a biotinylated ligand was used, add streptavidin-HRP and incubate. If a directly labeled antibody is used as the competitor, proceed to the next step.

  • Signal Generation: Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve and calculate the IC50 value.

Illustrative Data Table: Competitive ELISA Results

Off-Target ProteinKnown Ligand (Competitor)IC50 of this compound (µM)Interpretation
Nuclear Receptor ZLigand Z-Biotin0.5 Confirms Off-Target Binding
Kinase XLigand X-Biotin>50No Significant Competition

Disclaimer: The data presented is illustrative and designed to reflect typical results from the described experimental procedures.

Cellular Context: Target Engagement with Western Blotting

Ultimately, it is crucial to assess cross-reactivity within a cellular environment. Techniques like the Drug Affinity Responsive Target Stability (DARTS) assay, followed by Western blotting, can identify protein targets that are stabilized by compound binding in a complex cell lysate.[10][11]

Causality of Experimental Choice: This approach moves beyond purified proteins to assess interactions in a more physiologically relevant context. It can uncover off-targets that may not have been included in a purified protein panel and provides evidence of target engagement within the cell.

Illustrative Experimental Workflow: DARTS with Western Blot

DARTS_Workflow Lysate Prepare Cell Lysate Treatment Treat Lysate with Test Compound or Vehicle (DMSO) Lysate->Treatment Protease Digest with Protease (e.g., Pronase) Treatment->Protease Quench Quench Digestion Protease->Quench SDS_PAGE Separate Proteins by SDS-PAGE Quench->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Probe Probe with Antibodies for Suspected Off-Targets Transfer->Probe Visualize Visualize Bands Probe->Visualize

Caption: DARTS workflow to assess target stabilization.

Detailed Protocol: DARTS Assay

  • Cell Lysis: Prepare a native protein lysate from a relevant cell line.

  • Compound Incubation: Aliquot the lysate and incubate with various concentrations of this compound or a vehicle control (DMSO) for 1 hour on ice.

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a set time at room temperature. The protease will digest unbound/unstable proteins.

  • Quenching and Sample Prep: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blotting: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Probe the membrane with primary antibodies against suspected off-target proteins (e.g., Nuclear Receptor Z from the SPR/ELISA screens).

  • Analysis: A stabilized protein will be protected from protease digestion in the presence of the compound, resulting in a stronger band compared to the vehicle control.

Comparative Analysis and Alternative Compounds

A comprehensive cross-reactivity profile for this compound should be benchmarked against structurally similar compounds. This provides context for any observed off-target interactions and can guide future medicinal chemistry efforts.

Potential Alternative Compounds for Comparison:

  • [(4-Nitrophenyl)sulfinyl]acetic acid: An isomeric analog to assess the impact of the nitro group's position.[12]

  • (2-Nitrophenyl)acetic acid: The parent compound lacking the sulfinyl group, to determine the contribution of this moiety to binding and specificity.[13][14]

  • [2-((4-Nitrophenyl)sulfonyl)acetic acid]: A sulfonyl analog, to evaluate the effect of the sulfur oxidation state.[15]

These compounds should be subjected to the same battery of SPR, ELISA, and cellular engagement assays to generate a comparative dataset.

Conclusion

The assessment of cross-reactivity for a novel compound like this compound is a critical, multi-step process that requires orthogonal validation. By integrating high-throughput screening with SPR, validating hits with a secondary method like competitive ELISA, and confirming cellular engagement using techniques such as DARTS followed by Western blotting, researchers can build a robust and reliable specificity profile. This methodical approach is essential for mitigating risks associated with off-target effects and making informed decisions in the drug discovery and development pipeline.

References

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • He, Y., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • He, Y., et al. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. Retrieved from [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • PubChem. (n.d.). 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid. Retrieved from [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Ma, D.-S. (2007). This compound. Acta Crystallographica Section E Structure Reports Online. Retrieved from [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western blot optimization enhance detection & quantification of low abundance protein. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • PubChem. (n.d.). ([(4-Nitrophenyl)sulfonyl]amino)acetic acid. Retrieved from [Link]

  • ACS Publications. (2021). Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [(2-Nitrophenyl)sulfinyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of a Multi-Functional Compound

As researchers and developers, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. [(2-Nitrophenyl)sulfinyl]acetic acid is a compound characterized by three key functional groups: a nitroaromatic ring, a sulfinyl group, and a carboxylic acid. This unique combination dictates a disposal protocol that addresses the specific hazards of each component. The nitroaromatic moiety points towards potential toxicity and energetic properties, the sulfinyl group necessitates consideration of sulfur oxide emissions during thermal decomposition, and the carboxylic acid introduces corrosivity.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. The procedures outlined here are designed to ensure laboratory safety, environmental protection, and regulatory compliance, moving beyond simple steps to explain the chemical reasoning behind each recommendation.

Section 1: Hazard Profile and Essential Safety Data

Chemical Identity and Properties

PropertyValueSource(s)
Chemical Name This compound-
CAS Number 117737-43-6[1]
Molecular Formula C₈H₇NO₅S-
Molecular Weight 229.21 g/mol [1]
Physical State Solid[1]
Melting Point 185-186 °C (decomposes)[1]
Predicted pKa 2.61 ± 0.10[1]
Incompatible Materials Strong oxidizing agents, Strong bases[2][3]

Inferred Hazard Classification

The hazard profile is inferred from related structures like (2-Nitrophenyl)acetic acid and general knowledge of nitroaromatic compounds.[4][5]

Hazard ClassGHS CategoryStatement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, Oral (Potential)Category 4 (Est.)H302: Harmful if swallowed (based on analogues)[6]

Causality Behind the Hazards:

  • Nitroaromatic Group: Compounds containing this group are often toxic and can be mutagenic.[4] Their thermal decomposition must be handled with care as they can be energetic. The primary route of disposal for these compounds is typically high-temperature incineration to ensure complete destruction.[7]

  • Carboxylic Acid Group: This group imparts acidic and corrosive properties to the molecule.[8] While neutralization can address the acidity, it does not mitigate the hazards associated with the rest of the molecule.

  • Sulfinyl Group: The presence of sulfur means that uncontrolled combustion can lead to the formation of sulfur dioxide (SO₂), a toxic and environmentally harmful gas. Controlled incineration at a dedicated facility ensures that such emissions are scrubbed.[9]

Section 2: Spill Management and Emergency Preparedness

Immediate and correct response to a spill is critical to preventing chemical exposure and environmental contamination.

Personal Protective Equipment (PPE) for Spill Cleanup

Equipment TypeSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and solid particulates.[8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact and irritation.[8]
Body Protection Fully-buttoned lab coatPrevents contamination of personal clothing and skin.[10]
Respiratory Protection May be required for large spills or poor ventilationProtects against inhalation of irritating dust.[6]

Methodology for Spill Neutralization and Cleanup

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the space is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Equip yourself with the appropriate PPE as detailed in the table above.

  • Containment: Cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or silica gel.[2] Do not use paper towels or other combustible materials.

  • Collection: Carefully sweep the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[2] All cleaning materials must be treated as hazardous waste.

  • Disposal: The container with the collected spill waste must be sealed, labeled, and disposed of as hazardous waste according to the protocol in Section 3.

Section 3: Standard Operating Procedure for Disposal

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory adherence. Under no circumstances should this chemical or its waste be disposed of down the drain. [8] Neutralization alone is insufficient as it fails to address the primary hazards of the nitroaromatic structure.

The logical workflow for proper disposal is illustrated below.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage & Final Disposal gen Waste Generation (Unused chemical, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe 1. Safety First seg Segregate as Nitroaromatic Organic Waste ppe->seg 2. Isolate container Select Compatible, Leak-Proof Container seg->container 3. Contain labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Name saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->saa pickup Arrange Pickup by Licensed Hazardous Waste Disposal Service saa->pickup 4. Professional Removal incinerate Recommended Final Disposal: High-Temperature Incineration pickup->incinerate 5. Compliant Destruction

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

  • Waste Segregation: This compound must be treated as hazardous waste. It should be segregated as nitrogenated and sulfurated organic waste. Do not mix with other waste streams, especially strong oxidizing agents or bases, to prevent dangerous reactions.[2][3]

  • Container Selection: Use a designated, robust, and chemically compatible hazardous waste container with a secure, sealable lid.[7][10]

  • Proper Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name, "this compound," the date of accumulation, and the name of the principal investigator or laboratory generating the waste.[2][7]

  • Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area (SAA). This area must have secondary containment to control any potential leaks and should be located away from general laboratory traffic.[2][7]

  • Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11] The standard and most effective method for the final disposal of nitroaromatic compounds is high-temperature incineration at a permitted facility.[7][8] This process ensures the complete destruction of the hazardous organic structure.

Section 4: Decontamination of Laboratory Equipment

All non-disposable labware (e.g., glassware) that has been in contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: In a fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone) to remove residual compound. This rinse solvent must be collected and disposed of as hazardous waste.

  • Wash: Wash the rinsed equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to these rigorous, well-reasoned procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the integrity of our scientific community.

References

  • How to Dispose of Acetic Acid . Lab Alley. Available at: [Link]

  • 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid | C9H9NO5S | CID 60982216 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). CRC press. Available at: [Link]

  • Safety Data Sheet - (R)-2-Hydroxy-2-(4-nitrophenyl)acetic Acid . Angene Chemical. Available at: [Link]

  • (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet - Acetic acid . Carl ROTH. Available at: [Link]

  • Biodegradation of nitroaromatic compounds . PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Chemical Waste Disposal Guidelines . Princeton University. Available at: [Link]

  • How Do You Properly Dispose Of Acetic Acid? . Chemistry For Everyone (YouTube). Available at: [Link]

  • Biodegradation of nitroaromatic compounds and explosives . ResearchGate. Available at: [Link]

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Comprehensive Guide to Personal Protective Equipment for Handling [(2-Nitrophenyl)sulfinyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals working with [(2-Nitrophenyl)sulfinyl]acetic acid. The protocols herein are designed to establish a self-validating system of safety, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to build a foundation of trust by providing value and in-depth technical guidance that ensures both personal safety and experimental integrity.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a multifaceted compound whose risks are derived from its constituent chemical groups: a nitroaromatic ring, a sulfinyl group, and a carboxylic acid moiety. A comprehensive understanding of these components is critical for a proper risk assessment.

  • Nitroaromatic Compounds: This class of chemicals is widely recognized for its potential toxicity, mutagenicity, and, in some cases, carcinogenic properties.[1][2][3] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and can contribute to thermal instability under specific conditions.[1][4] Thermal decomposition of nitroaromatic compounds can be highly exothermic and may lead to a runaway reaction, releasing toxic gases such as nitrogen oxides (NOx).[5][6]

  • Carboxylic Acid Moiety: The acetic acid group confers acidic properties to the molecule, making it a potential skin and eye irritant or corrosive. Procedures involving this compound must account for its acidic nature to prevent chemical burns and material degradation.

  • Solid Particulate Hazard: As a crystalline solid, this compound presents a respiratory hazard if dust is generated and inhaled.[6][7] The toxicological properties of this specific substance have not been fully investigated, necessitating cautious handling to minimize any potential inhalation exposure.[6]

A summary of the hazards, based on the closely related structure of (2-Nitrophenyl)acetic acid, is presented below.[7]

Hazard Class GHS Pictogram Hazard Statement Primary Concern
Skin Corrosion/IrritationGHS07: Exclamation markH315: Causes skin irritationDirect contact, chemical burns
Serious Eye Damage/IrritationGHS07: Exclamation markH319: Causes serious eye irritationDirect contact, splashes
Specific Target Organ ToxicityGHS07: Exclamation markH335: May cause respiratory irritationInhalation of dust
Germ Cell MutagenicityGHS08: Health hazardH341: Suspected of causing genetic defectsLong-term or repeated exposure

Foundational PPE: The Non-Negotiable Baseline

Before any work with this compound begins, a baseline of personal protective equipment must be in place. This foundational layer protects against incidental exposure and unforeseen events.

  • Safety Glasses with Side Shields: As a minimum requirement, ANSI Z87.1-compliant (or equivalent) safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.

  • Laboratory Coat: A full-length, long-sleeved laboratory coat made of a suitable chemical-resistant material (e.g., polyester/cotton blend) must be worn and fully buttoned.[8]

  • Closed-Toe Shoes: Footwear must completely cover the feet. Perforated shoes, sandals, or fabric sneakers offer inadequate protection against spills.[9][10]

Task-Specific PPE Protocols: A Graded Approach to Exposure Control

The level of PPE must be escalated based on the specific task and the associated risk of exposure. The following table outlines the recommended PPE for distinct phases of handling.

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-Use Inspection & Transport Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot typically required
Weighing & Aliquoting (Solid) Chemical splash gogglesDouble-layered nitrile glovesStandard lab coatNIOSH-approved N95 respirator or higher
Dissolution & Solution Transfer Chemical splash goggles and face shieldDouble-layered nitrile or neoprene glovesChemical-resistant apron over lab coatNot required if performed in a certified chemical fume hood
Reaction Monitoring & Work-up Chemical splash goggles and face shieldDouble-layered nitrile or neoprene glovesChemical-resistant apron over lab coatNot required if performed in a certified chemical fume hood
Waste Disposal (Liquid & Solid) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatNot required if performed in a certified chemical fume hood
Spill & Emergency Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant coverall (e.g., Tyvek)NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filter
Causality Behind PPE Choices
  • Eye and Face Protection: Standard safety glasses are insufficient when there is a risk of splashes or dust generation. Chemical splash goggles provide a seal around the eyes to protect against fine particulates and liquid splashes.[11][12] A face shield is added during solution handling to protect the entire face from larger volume splashes.[11]

  • Hand Protection: Nitrile gloves offer good protection against a range of chemicals, including acids.[11] Double-gloving is a critical practice when handling solutions; it provides a buffer in case the outer glove is compromised, allowing the user to remove it without losing protection.[8] For waste disposal or spill cleanup, heavier-duty gloves are required due to the higher potential for prolonged contact.

  • Body Protection: A chemical-resistant apron worn over a lab coat provides an additional barrier against spills of solutions, which could otherwise saturate the lab coat and reach the skin.[11] For significant spills, a full coverall is necessary to prevent widespread contamination.[9]

  • Respiratory Protection: The primary risk during weighing is the inhalation of fine, potent dust. An N95 respirator is effective at filtering these particulates.[13] All work with solutions that could generate vapors or aerosols must be conducted within a certified chemical fume hood to eliminate the need for respiratory protection under normal operating conditions.[14] In an emergency situation where vapors are present outside of a hood, a higher level of respiratory protection, such as an APR, is required.[13]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a logical sequence for operations involving this compound, integrating safety checks at each critical point.

prep Step 1: Preparation - Verify fume hood certification. - Assemble all required PPE. - Prepare spill kit. weigh Step 2: Weighing (Solid) - Don task-specific PPE (N95). - Perform in fume hood or ventilated  balance enclosure. - Minimize dust generation. prep->weigh Proceed to handling dissolve Step 3: Dissolution - Add solid to solvent slowly. - Use a face shield. - Ensure continuous ventilation in fume hood. weigh->dissolve Solid prepared react Step 4: Reaction & Work-up - Maintain operations within the fume hood. - Monitor for any signs of thermal  instability or off-gassing. dissolve->react Solution ready waste Step 5: Waste Segregation - Segregate solid, liquid, and PPE waste. - Use clearly labeled, sealed containers. react->waste Process complete decon Step 6: Decontamination - Clean glassware and work surfaces. - Doff PPE in correct order (gloves last). - Wash hands thoroughly. waste->decon Waste secured end End of Process decon->end Area is safe

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Managing Contaminated Materials

Improper disposal can lead to personal exposure and environmental contamination. Follow these steps rigorously.[10]

  • Chemical Waste Segregation:

    • Solid Waste: Unused this compound and any reaction byproducts should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound and waste solvents must be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or bases).[6]

    • Sharps: Any needles or sharp implements used must be disposed of in a designated sharps container.

  • Contaminated PPE Disposal:

    • Gloves, Weigh Boats, Wipes: All disposable items that have come into direct contact with the chemical are considered contaminated. They must be placed in a sealed bag or container labeled "Hazardous Waste" and disposed of according to institutional guidelines.[10] Do not discard in regular trash.

    • Reusable PPE: Lab coats should be professionally laundered if contamination is suspected. Reusable aprons and face shields must be decontaminated thoroughly after each use.

  • Final Disposal: All waste containers must be sealed and stored in a designated satellite accumulation area before being collected for final disposal by trained environmental health and safety personnel.[15]

References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

  • PubChem. 2-[(2-Nitrophenyl)methylsulfinyl]acetic acid. [Link]

  • Mishra, S., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-24. [Link]

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • Trimaco. Essential Chemical PPE. [Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • U.S. Department of Labor. School Chemistry Laboratory Safety Guide. [Link]

  • Harvey Mudd College. Safe Laboratory Practices in Chemistry. [Link]

  • PubChem. Sulfinyl acetic acid. [Link]

  • PubChem. (2-Nitrophenyl)acetic acid. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • Westlab. Safety Protocols For Handling Sulfuric Acid in Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.